molecular formula C8H8BrFO B3275629 1-(3-Bromo-5-fluorophenyl)ethanol CAS No. 627527-04-2

1-(3-Bromo-5-fluorophenyl)ethanol

Cat. No.: B3275629
CAS No.: 627527-04-2
M. Wt: 219.05 g/mol
InChI Key: RMICUVVTYFJRJY-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)ethanol is a useful research compound. Its molecular formula is C8H8BrFO and its molecular weight is 219.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Bromo-5-fluorophenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Bromo-5-fluorophenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMICUVVTYFJRJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)Br)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(3-Bromo-5-fluorophenyl)ethanol chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromo-5-fluorophenyl)ethanol is a high-value chiral building block used extensively in medicinal chemistry for the synthesis of small molecule inhibitors, particularly in oncology (kinase inhibitors) and CNS therapeutics. Its structural uniqueness lies in the meta-substitution pattern of the halogen atoms relative to the ethanol handle. This configuration allows for orthogonal functionalization: the bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the secondary alcohol provides a site for etherification or inversion to chiral amines.

This guide provides a comprehensive technical analysis of the compound, including physicochemical properties, validated synthesis protocols, and handling requirements for drug development workflows.

Part 1: Chemical Identity & Structural Analysis

Core Identification Data
ParameterDetail
Chemical Name 1-(3-Bromo-5-fluorophenyl)ethanol
Common Synonyms 3-Bromo-5-fluoro-α-methylbenzyl alcohol; 1-(3-Bromo-5-fluorophenyl)ethan-1-ol
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
CAS Number (Precursor) 105515-20-6 (Refers to the corresponding ketone: 1-(3-Bromo-5-fluorophenyl)ethanone)
Chiral Center C1 (Benzylic carbon).[1][2] Available as racemate or enantiomerically enriched (R/S).
Structural Reactivity Analysis

The molecule features three distinct reactivity nodes, making it a "linchpin" scaffold:

  • Aryl Bromide (C3): Highly reactive in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The meta positioning avoids steric clash with the ethanol group during catalysis.

  • Aryl Fluoride (C5): Provides metabolic stability (blocking P450 oxidation) and modulates lipophilicity. It is generally inert to nucleophilic aromatic substitution (SNAr) unless the ring is further activated.

  • Benzylic Alcohol (C1): A secondary alcohol that can be oxidized back to the ketone, converted to a leaving group (mesylate/tosylate) for SN2 displacement, or used in Mitsunobu reactions to install amines with stereoinversion.

G cluster_0 Reactivity Profile Br_Site Aryl Bromide (C3) Pd-Catalyzed Coupling OH_Site Benzylic Alcohol (C1) Esterification / S_N2 / Oxidation F_Site Aryl Fluoride (C5) Metabolic Blocking / Lipophilicity Center 1-(3-Bromo-5-fluorophenyl)ethanol Scaffold Center->Br_Site Center->OH_Site Center->F_Site

Figure 1.1: Functional reactivity map of the 1-(3-Bromo-5-fluorophenyl)ethanol scaffold.

Part 2: Physicochemical Profile

Understanding the physicochemical properties is crucial for assay development and formulation. The presence of both bromine and fluorine significantly increases the lipophilicity (LogP) compared to the non-halogenated analog.

PropertyValue (Experimental/Predicted)Implications
Physical State Clear to pale yellow liquid or low-melting solidHandling requires standard liquid transfer protocols; may solidify in cold storage.
Boiling Point ~270–275 °C (at 760 mmHg)High boiling point allows for high-temperature reactions without solvent loss.
LogP (Octanol/Water) 2.6 – 2.9 (Predicted)Moderate lipophilicity; suitable for CNS penetration but requires organic co-solvents (DMSO/MeOH) for biological assays.
pKa (Hydroxyl) ~14.5Weakly acidic; deprotonation requires strong bases (NaH, KOtBu) for ether synthesis.
Solubility DMSO, Methanol, DCM, Ethyl AcetateInsoluble in water. Stock solutions should be prepared in DMSO (10-100 mM).

Part 3: Synthesis & Experimental Protocols

Synthesis Strategy

The most robust route to 1-(3-Bromo-5-fluorophenyl)ethanol is the reduction of its commercially available precursor, 1-(3-Bromo-5-fluorophenyl)ethanone (CAS 105515-20-6). This can be performed as a racemic reduction or an asymmetric reduction.

Protocol A: Racemic Reduction (Standard)

Objective: Generate (±)-1-(3-Bromo-5-fluorophenyl)ethanol for general scaffolding.

Reagents:

  • 1-(3-Bromo-5-fluorophenyl)ethanone (1.0 eq)

  • Sodium Borohydride (NaBH₄) (0.5 – 1.0 eq)

  • Methanol (anhydrous)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol of 1-(3-Bromo-5-fluorophenyl)ethanone in 30 mL of anhydrous methanol. Cool the solution to 0 °C using an ice bath.

  • Addition: Slowly add NaBH₄ (10.0 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or LC-MS.

  • Quench: Quench the reaction by adding 10 mL of saturated NH₄Cl solution or 1N HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic.

  • Extraction: Concentrate the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: Asymmetric Synthesis (Enantioselective)

Objective: Generate (R)- or (S)-1-(3-Bromo-5-fluorophenyl)ethanol (>95% ee).

Reagents:

  • (R)- or (S)-Me-CBS (Corey-Bakshi-Shibata) catalyst (0.1 eq)

  • Borane-THF complex (BH₃·THF) (0.6 eq)

  • THF (anhydrous)[3]

Mechanism: The CBS catalyst directs the hydride attack from a specific face of the ketone, establishing the chiral center at C1 with high fidelity.

Synthesis cluster_methods Reduction Pathways Ketone Precursor: 1-(3-Bromo-5-fluorophenyl)ethanone (CAS 105515-20-6) Racemic Method A: Racemic Reagent: NaBH4 / MeOH Result: 50:50 (R)/(S) Mix Ketone->Racemic Chiral Method B: Asymmetric Reagent: (R)-Me-CBS / BH3-THF Result: >95% ee (S)-Isomer Ketone->Chiral Product Target: 1-(3-Bromo-5-fluorophenyl)ethanol Racemic->Product Chiral->Product

Figure 3.1: Synthetic workflow for the generation of the target alcohol from its ketone precursor.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Design

The 3-bromo-5-fluoro motif is a classic "privileged structure" in kinase inhibitor design.

  • Hinge Binding: The aryl ring can form pi-stacking interactions within the ATP binding pocket.

  • Solvent Front: The ethanol tail (often converted to an amine) can extend towards the solvent front to improve solubility or pick up specific hydrogen bonding interactions with residues like Asp or Glu.

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<220 Da) and distinct vectors for growth (Br, OH), this molecule is an ideal fragment.

  • Ligand Efficiency: The presence of Fluorine often improves ligand efficiency by displacing high-energy water molecules in hydrophobic pockets.

  • Vector Exploration: Researchers use the bromine handle to "grow" the fragment via Suzuki coupling to explore adjacent sub-pockets.

Part 5: Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)

  • Eye Irritation: Category 2A (H319)

  • STOT-SE: Category 3 (Respiratory Irritation) (H335)

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All operations involving the dry solid or heating of the liquid must be performed inside a certified chemical fume hood.

  • Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as halogenated organic waste.

  • Storage: Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizing agents (e.g., KMnO₄, CrO₃) to prevent uncontrolled oxidation to the ketone.

References

  • Sigma-Aldrich. Safety Data Sheet: 1-(3-Bromophenyl)ethanol (Analogous Safety Data). Retrieved from [4]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13730359 (1-(3-Bromo-5-fluorophenyl)ethanone). Retrieved from

  • ChemicalBook. Synthesis of Halogenated Acetophenones. Retrieved from

  • Organic Syntheses. General Procedure for Reduction of Acetophenones. Org. Synth. Coll. Vol. 1-10. Retrieved from

  • Combi-Blocks. Product Catalog: Halogenated Building Blocks. Retrieved from

Sources

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, properties, and synthesis of 1-(3-Bromo-5-fluorophenyl)ethanol , a critical halogenated building block in medicinal chemistry.

Core Identification & Chemical Profile

Target Compound: 1-(3-Bromo-5-fluorophenyl)ethanol CAS Registry Number (Racemic): 627527-04-2 CAS Registry Number (S-Enantiomer): 1568080-87-4 CAS Registry Number (Ketone Precursor): 105515-20-6 (1-(3-Bromo-5-fluorophenyl)ethanone)[1]

Physicochemical Specifications
PropertySpecification
Molecular Formula C₈H₈BrFO
Molecular Weight 219.05 g/mol
Exact Mass 217.9742
Appearance Clear, colorless to pale yellow oil (often solidifies upon cooling)
Solubility Soluble in MeOH, EtOH, DMSO, DCM; Insoluble in water
LogP (Predicted) ~2.64
H-Bond Donors/Acceptors 1 / 1
Strategic Importance in Drug Discovery

This compound serves as a high-value "chiral scaffold" in the synthesis of small molecule inhibitors.[1] Its structural utility is defined by three distinct chemical handles:

  • Secondary Alcohol (C1): A chiral center that can be converted into amines (via Mitsunobu/azide reduction) or ethers, often dictating the stereochemical fit of a drug into a protein binding pocket.

  • Bromine (C3): An aryl halide "handle" ready for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing the attachment of complex heterocycles.[1]

  • Fluorine (C5): A metabolic blocker that modulates pKa and lipophilicity while preventing oxidative metabolism at the phenyl ring's electron-rich positions.[1]

Synthetic Pathways & Protocols

The most reliable route to 1-(3-Bromo-5-fluorophenyl)ethanol is the reduction of its ketone precursor, 1-(3-Bromo-5-fluorophenyl)ethanone (CAS 105515-20-6) .[1]

Method A: Standard Racemic Reduction (NaBH₄)

Use this protocol when stereochemistry is not critical or for generating racemic standards.

Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH). Workflow:

  • Dissolution: Dissolve 1.0 eq of 1-(3-Bromo-5-fluorophenyl)ethanone in anhydrous MeOH (0.5 M concentration) at 0°C.

  • Addition: Slowly add 1.2 eq of NaBH₄ in portions over 15 minutes. (Caution: Hydrogen gas evolution).

  • Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (Hexane/EtOAc 4:1).

  • Quench: Quench with saturated NH₄Cl solution.

  • Extraction: Evaporate MeOH, extract aqueous residue with DCM (3x).

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes).

Method B: Asymmetric Reduction (Corey-Bakshi-Shibata)

Use this protocol to selectively synthesize the (R) or (S) enantiomer.[1]

Reagents: Borane-THF complex (BH₃[1]·THF), (R)- or (S)-Me-CBS oxazaborolidine catalyst.[1] Workflow:

  • Catalyst Prep: In a dry flask under Argon, dissolve 0.1 eq of (R)-Me-CBS catalyst in anhydrous THF.

  • Activation: Add 0.6 eq of BH₃·THF (1.0 M) and stir for 15 mins.

  • Addition: Add a solution of the ketone (1.0 eq) in THF slowly over 1 hour via syringe pump to maintain high enantioselectivity.

  • Completion: Stir for an additional 20 mins. Quench carefully with MeOH.

  • Workup: Standard aqueous workup and silica purification.

    • (R)-Me-CBS yields the (S)-alcohol.[1]

    • (S)-Me-CBS yields the (R)-alcohol.[1]

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold, highlighting the divergence between racemic and chiral routes.

SynthesisWorkflow Ketone Precursor Ketone CAS: 105515-20-6 Decision Stereochemistry Required? Ketone->Decision NaBH4 Route A: NaBH4 Reduction (Non-selective) Decision->NaBH4 No (Racemic) CBS Route B: CBS-Catalyzed Reduction (Enantioselective) Decision->CBS Yes (Chiral) Racemic Racemic Alcohol CAS: 627527-04-2 NaBH4->Racemic Chiral Chiral Alcohol (R or S) (e.g., CAS 1568080-87-4) CBS->Chiral DrugTarget Downstream Application: Suzuki Coupling / Amination Racemic->DrugTarget Chiral->DrugTarget

Caption: Synthesis decision tree for generating 1-(3-Bromo-5-fluorophenyl)ethanol variants.

Safety & Handling (MSDS Summary)
Hazard ClassGHS CodeDescription
Acute Toxicity H302Harmful if swallowed.[1]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store in a cool, dry place (2-8°C recommended) under inert gas (Nitrogen/Argon) to prevent oxidation.

  • Spill: Absorb with inert material (vermiculite) and dispose of as hazardous organic waste.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22240201, 1-(3-Bromo-5-fluorophenyl)ethanol. Retrieved from [Link]

Sources

Technical Guide: Selective Reduction of 3-Bromo-5-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical reduction of 3-Bromo-5-fluoroacetophenone (CAS: 105515-20-6) to 1-(3-bromo-5-fluorophenyl)ethanol . This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and receptor modulators where the halogenated chiral scaffold is required for structure-activity relationship (SAR) optimization.

Executive Summary

The reduction of 3-Bromo-5-fluoroacetophenone requires chemoselectivity to preserve the aryl halogens (Br, F) while converting the carbonyl to a secondary alcohol.

  • Challenge: Avoid hydrodehalogenation (loss of Br/F) which frequently occurs with catalytic hydrogenation (e.g.,

    
    , 
    
    
    
    ).
  • Solution: Use hydride-based reagents for racemic synthesis or Ruthenium-based transfer hydrogenation for asymmetric synthesis.

  • Outcome: High-yield production of 1-(3-bromo-5-fluorophenyl)ethanol with >98% chemoselectivity.

Chemical Profile & Properties[1][2][3]

PropertySubstrate: 3-Bromo-5-fluoroacetophenoneProduct: 1-(3-bromo-5-fluorophenyl)ethanol
CAS Number 105515-20-61241732-83-5 (racemic) / 1213214-86-6 (R-isomer)
Formula


MW 217.04 g/mol 219.05 g/mol
Appearance Off-white solid or pale oilColorless viscous oil or low-melting solid
Solubility DCM, EtOAc, MeOH, THFDCM, EtOAc, MeOH, THF
Hazards Irritant (Skin/Eye), Acute Tox.[1]Irritant, potential sensitizer

Mechanistic Pathways

Pathway A: Racemic Reduction (Sodium Borohydride)

For non-chiral applications, Sodium Borohydride (


) is the reagent of choice. It functions via the nucleophilic attack of the hydride anion (

) on the electrophilic carbonyl carbon.
  • Selectivity:

    
     is mild and will not  reduce the aryl bromide or fluoride, nor will it reduce esters or amides under standard conditions.
    
  • Kinetics: The electron-withdrawing nature of the 3-Br and 5-F substituents increases the electrophilicity of the carbonyl, making this reduction faster than unsubstituted acetophenone.

Pathway B: Asymmetric Reduction (Noyori Transfer Hydrogenation)

For chiral applications (drug actives), the Noyori Asymmetric Transfer Hydrogenation (ATH) is superior to CBS reduction for this substrate due to robustness and scalability.

  • Catalyst:

    
    .
    
  • Mechanism: Metal-ligand bifunctional catalysis. The ruthenium hydride transfers a hydride to the carbonyl carbon while the amine proton of the ligand transfers a proton to the carbonyl oxygen in a concerted outer-sphere transition state.

Visualized Reaction Scheme

ReactionScheme Substrate 3-Bromo-5-fluoroacetophenone (Ketone) NaBH4 Pathway A: NaBH4 (Racemic Reduction) Substrate->NaBH4 Noyori Pathway B: Ru-Catalyst (Asymmetric Reduction) Substrate->Noyori Product_Rac Racemic Alcohol (±)-1-(3-bromo-5-fluorophenyl)ethanol NaBH4->Product_Rac MeOH, 0°C Product_Chiral Chiral Alcohol (R) or (S)-Isomer >95% ee Noyori->Product_Chiral HCOOH/TEA Ru-TsDPEN

Figure 1: Divergent synthesis pathways for racemic vs. chiral alcohol production.

Experimental Protocols

Method A: Racemic Reduction with

Scale: 10.0 g (46.1 mmol) batch.

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an internal thermometer.

  • Solvation: Dissolve 3-Bromo-5-fluoroacetophenone (10.0 g, 46.1 mmol) in Methanol (100 mL, 10 vol).

    • Note: Ethanol can be used, but Methanol offers faster kinetics.

  • Cooling: Place the flask in an ice-water bath and cool to

    
    .
    
  • Addition: Add Sodium Borohydride (

    
    ) (0.87 g, 23.0 mmol, 0.5 eq) portion-wise over 15 minutes.
    
    • Caution: Gas evolution (

      
      ) will occur. Ensure good ventilation. Although stoichiometry requires 0.25 eq, 0.5 eq ensures full conversion.
      
  • Reaction: Remove the ice bath and stir at room temperature (

    
    ) for 1–2 hours.
    
    • Monitor: Check TLC (20% EtOAc/Hexane). The ketone spot (

      
      ) should disappear, replaced by the alcohol spot (
      
      
      
      ).
  • Quench: Cool back to

    
    . Slowly add 1N HCl  (20 mL) or Saturated 
    
    
    
    until pH
    
    
    .
    • Critical: Do not lower pH < 4 to avoid potential dehydration or side reactions.

  • Workup:

    • Evaporate bulk Methanol under reduced pressure.

    • Dilute residue with Water (50 mL) and extract with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with Brine (50 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude oil is typically >95% pure. If necessary, purify via silica gel chromatography (10%

    
     30% EtOAc in Hexanes).
    
Method B: Asymmetric Transfer Hydrogenation (Noyori)

Target: (R)-1-(3-bromo-5-fluorophenyl)ethanol. Scale: 5.0 g batch.

  • Reagent Prep: Prepare a mixture of Formic Acid/Triethylamine (5:2 azeotrope) or use commercial TEAF. Degas by sparging with Nitrogen for 15 mins.

  • Catalyst Loading: In a glovebox or under Argon, charge a flask with

    
      (146 mg, 0.5 mol%).
    
  • Reaction:

    • Dissolve substrate (5.0 g) in DCM (25 mL) (optional, reaction can be run neat in H-donor).

    • Add the Formic Acid/TEA mixture (15 mL, excess).

    • Stir at

      
       for 12–24 hours.
      
  • Monitoring: Monitor conversion by HPLC.

  • Workup:

    • Dilute with water (50 mL).

    • Extract with DCM.[2]

    • Wash with sat.

      
       to remove excess formic acid.
      
    • Concentrate to yield chiral alcohol.

Process Workflow & Troubleshooting

Workflow Start Start: Reaction Mixture TLC_Check TLC/HPLC Check (Ketone consumed?) Start->TLC_Check TLC_Check->Start No (Add 0.1 eq NaBH4) Quench Quench: Add sat. NH4Cl (Gas evolution stops) TLC_Check->Quench Yes Evap Evaporate MeOH (Rotovap) Quench->Evap Extract Extraction (DCM / Water) Evap->Extract Dry Dry (Na2SO4) & Filter Extract->Dry Analyze Analysis: 1H-NMR & HPLC Dry->Analyze

Figure 2: Standard workup protocol for hydride reduction.

Troubleshooting Table
IssueProbable CauseCorrective Action
Incomplete Conversion Old

(absorbed moisture).
Add fresh

(0.1–0.2 eq). Ensure solvent is not "wet" (though water is tolerated, excess slows kinetics).
Side Products (Debromination) Used

or

at high temp.
Strictly use

or

. Avoid catalytic hydrogenation.[3]
Low ee (Method B) Temperature too high or catalyst degradation.Run Noyori reduction at

(slower but higher ee). Ensure strict

-free conditions.
Emulsion during extraction Fine borate salts.Add a small amount of 1M HCl to break the emulsion, or filter through Celite.

Analytical Validation

1. Proton NMR (


 NMR, 400 MHz, 

):
  • 
     7.30–7.00 (m, 3H):  Aromatic protons (pattern specific to 1,3,5-substitution).
    
  • 
     4.85 (q, 1H):  Methine proton (
    
    
    
    ). This quartet is the diagnostic shift from the ketone (no proton) to the alcohol.
  • 
     1.45 (d, 3H):  Methyl group (
    
    
    
    ).
  • 
     2.00 (br s, 1H):  Hydroxyl proton (
    
    
    
    ), exchangeable with
    
    
    .

2. Chiral HPLC (For Method B):

  • Column: Chiralcel OD-H or AD-H.

  • Mobile Phase: Hexane:Isopropanol (90:10 or 95:5).

  • Flow: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: Two peaks for racemic; single dominant peak (>95% area) for asymmetric product.

References

  • Chemical Profile & Safety: Thermo Fisher Scientific. 3'-Bromo-5'-fluoroacetophenone Safety Data Sheet. Retrieved from .

  • General

    
     Protocol:  Master Organic Chemistry. Reduction of Aldehydes and Ketones with Sodium Borohydride. Retrieved from .
    
  • Asymmetric Reduction (Noyori): Organic Chemistry Portal. Noyori Transfer Hydrogenation. Retrieved from .

  • Acetophenone Reduction Specifics: Asian Journal of Organic & Medicinal Chemistry. Synthesis of

    
    -bromoacetophenones and reduction protocols. Retrieved from .
    
  • Substrate Availability: Sigma-Aldrich. 3'-Bromo-5'-fluoroacetophenone Product Detail. Retrieved from .

Sources

Fluorinated Phenyl Ethanol Derivatives in Medicinal Chemistry: A Technical Guide to SAR, Physicochemical Modulation, and Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. Among privileged structures, the fluorinated phenyl ethanol motif—and its amine derivatives (phenylethylamines)—serves as a versatile pharmacophore found in monoamine oxidase inhibitors, beta-agonists, and novel oncology therapeutics. This whitepaper provides an in-depth technical analysis of how fluorine substitution modulates the physicochemical properties, structural conformation, and target binding of phenyl ethanol derivatives. Furthermore, it outlines a self-validating experimental protocol for the asymmetric synthesis of these critical chiral building blocks.

The Privileged Scaffold: Rationale for Fluorination

The strategic placement of fluorine on a phenyl ethanol backbone is driven by three fundamental atomic properties:

  • Electronegativity : As the most electronegative element (Pauling scale 4.0), fluorine exerts a profound inductive electron-withdrawing effect, modulating the pKa of adjacent functional groups and altering the electron density of the aromatic ring.

  • Steric Mimicry : With a van der Waals radius of 1.47 Å, fluorine closely mimics hydrogen (1.20 Å). This allows medicinal chemists to introduce significant electronic changes without inducing severe steric clashes within tight enzyme or receptor binding pockets.

  • Bond Strength : The C–F bond is exceptionally strong (~116 kcal/mol), rendering it highly resistant to metabolic cleavage.

When applied to the phenyl ethanol scaffold, these properties solve common pharmacokinetic and pharmacodynamic liabilities, transforming rapidly cleared substrates into potent, long-lasting therapeutics.

Physicochemical & Pharmacokinetic Modulation

Metabolic Blockade via Cytochrome P450 Evasion

Unsubstituted phenyl rings are highly susceptible to oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes, particularly at the electron-rich para-position. Substituting the para-hydrogen with a fluorine atom creates a metabolic shield. The high bond dissociation energy of the C–F bond prevents CYP-mediated hydroxylation, thereby prolonging the drug's half-life and shunting metabolism toward predictable, less toxic pathways.

Lipophilicity and BBB Penetration

The introduction of fluorine reduces the polarizability of the molecule, subsequently increasing its lipophilicity (LogP). For centrally acting agents, such as fluorinated phenethylamine derivatives, this increased lipophilicity (typically pushing LogP into the 1.5–2.0 range) significantly enhances blood-brain barrier (BBB) permeability[1].

Conformational Control via Stereoelectronic Effects

Fluorine acts as a weak hydrogen bond acceptor but exerts strong stereoelectronic control. Nuclear Magnetic Resonance (NMR) studies utilizing through-space


H–

F and

C–

F spin-spin couplings have revealed that ortho-fluorinated derivatives strongly prefer an s-trans conformation[2]. This conformational pre-organization minimizes the entropic penalty upon target binding, directly enhancing affinity.
Quantitative Data Summary

Table 1: Physicochemical Impact of Fluorine Substitution on the Phenylethanol Scaffold

CompoundSubstitution PatternPredicted LogPElectronic Effect (Hammett

)
Primary Metabolic Liability
Phenylethanol None1.360.00High (CYP450 para-hydroxylation)
4-Fluorophenylethanol Para (-F)1.52+0.06Low (Blocked para-position)
2,4-Difluorophenylethanol Ortho/Para (-F)1.85+0.20Low (Steric/electronic shielding)
4-(Trifluoromethyl)phenylethanol Para (-CF

)
2.50+0.54Very Low (Strong EWG, highly lipophilic)

Structure-Activity Relationships (SAR) & Target Binding

The causality behind structural modifications becomes evident when analyzing specific target interactions.

Case Study 1: Monoamine Oxidase B (MAO-B) Inactivators Unsubstituted 2-phenylethylamines are rapidly metabolized substrates of MAO-B. However, SAR studies demonstrate that the addition of electron-withdrawing fluorine atoms to the phenyl ring fundamentally alters the molecule's mechanism of action. The fluorine substitution reduces the electron density of the amine, which stabilizes the hypothesized intermediate enzyme adduct. This stereoelectronic shift transforms the molecule from a transient substrate into a potent, irreversible MAO-B inactivator[3].

Case Study 2: FL118 Anticancer Derivatives In the development of novel FL118 derivatives for colorectal cancer (HCT116 cell lines), researchers mapped the SAR of fluoroaryl-substitutions. The data revealed that para-fluorine substitution on the benzene ring was a highly favorable modification for antitumor activity. Interestingly, the activity was driven by the specific positional geometry (para-substitution) rather than the sheer number of fluorine atoms, underscoring the importance of precise vector mapping in the binding pocket[4].

SAR_Metabolism A Unfluorinated Phenylethanol B CYP450 Oxidation (Para-position) A->B C Rapid Clearance / Low Half-life B->C D Para-Fluorinated Phenylethanol C->D SAR Optimization E Metabolic Blockade (C-F Bond) D->E F Prolonged Half-life & CNS Access E->F

Fig 1: Impact of para-fluorination on CYP450-mediated metabolism and pharmacokinetic profile.

Synthetic Methodologies: Asymmetric Bioreduction

The biological activity of fluorinated phenyl ethanols is highly enantiospecific. While transition-metal catalysis (e.g., Noyori asymmetric hydrogenation) is standard, whole-cell biocatalysis offers a highly selective, environmentally benign alternative. For example, the bioreduction of 4'-fluoroacetophenone using Phoenix dactylifera L. yields (R)-4-fluorophenylethanol with high enantiomeric excess (ee)[5].

Causality of Experimental Design
  • Co-substrate Addition : Glucose is added not for cellular growth, but as a sacrificial co-substrate. It drives the intracellular regeneration of NAD(P)H, the essential hydride source for the ketoreductase enzyme.

  • Temperature Control : The reaction is strictly maintained at 30°C. Temperatures exceeding 35°C induce thermal denaturation of the enzyme's chiral binding pocket, leading to a catastrophic loss of enantioselectivity and yield[5].

Synth_Workflow Step1 1. Substrate Preparation (4-Fluoroacetophenone + Buffer pH 6.5) Step2 2. Biocatalyst & Cofactor Addition (Phoenix dactylifera L. + Glucose) Step1->Step2 Step3 3. Orbital Shaking (150 rpm, 30°C, 48h) Step2->Step3 Step4 4. Extraction & Purification (EtOAc extraction, Silica Gel) Step3->Step4 Step5 5. Chiral Validation (HPLC on Chiral Stationary Phase) Step4->Step5 Step6 Yield: >70%, ee: >80% (R)-4-Fluorophenylethanol Step5->Step6

Fig 2: Biocatalytic asymmetric reduction workflow for synthesizing chiral fluorophenylethanols.

Self-Validating Protocol: Biocatalytic Synthesis of (R)-4-Fluorophenylethanol

Step 1: Reaction Assembly

  • Suspend 20 g of minced Phoenix dactylifera L. tissue in 80 mL of deionized water.

  • Add 20 mL of phosphate buffer (pH 6.5) to stabilize the enzymatic environment.

  • Introduce 5% (w/v) glucose to the mixture to prime the NAD(P)H regeneration cycle.

  • Add 4 mL of 4-fluoroacetophenone (substrate).

Step 2: Biocatalysis

  • Transfer the flask to an orbital incubator shaker.

  • Agitate at 150 rpm at a strictly controlled temperature of 30°C for 48 hours. Internal Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. The disappearance of the ketone UV-active spot validates enzymatic turnover.

Step 3: Extraction and Isolation

  • Filter the biomass through a Celite pad to remove cellular debris.

  • Extract the aqueous filtrate with Ethyl Acetate (3 x 50 mL).

  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purify the crude oil via silica gel flash chromatography.

Step 4: Chiral Validation (System Integrity Check)

  • Dissolve a 1 mg sample of the purified product in HPLC-grade Hexane/Isopropanol.

  • Inject into an HPLC equipped with a Chiralcel OD-H column (or equivalent chiral stationary phase).

  • Calculate the enantiomeric excess (ee). Validation Metric: If ee falls below 80%, investigate temperature excursions during Step 2, as thermal degradation of the ketoreductase is the primary failure mode.

Conclusion

The strategic integration of fluorine into the phenyl ethanol scaffold represents a masterclass in rational drug design. By leveraging the unique stereoelectronic and physicochemical properties of the C–F bond, medicinal chemists can systematically eliminate metabolic liabilities, enhance CNS penetration, and pre-organize molecular conformations for optimal target engagement. Coupled with robust asymmetric synthetic methodologies, fluorinated phenyl ethanols will continue to serve as indispensable building blocks in the generation of next-generation therapeutics.

References

  • Title : SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B Source : nih.gov URL : 3

  • Title : Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 Source : nih.gov URL :4

  • Title : A Comparative Study of the Effect of Various Kinetic Parameters on Asymmetric Bioreduction of Prochiral Ketones Catalyzed by Phoenix dactylifera L. Source : rjpbcs.com URL : 5

  • Title : 2-[(4-Fluorophenethyl)oxy]ethylamine | 189012-60-0 | Benchchem Source : benchchem.com URL : 1

  • Title : Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings Source : nih.gov URL : 2

Sources

1-(3-Bromo-5-fluorophenyl)ethanol vs 1-(3-Bromo-5-fluorophenyl)ethanone

[1][2][6]

Analytical Validation

Trustworthiness in synthesis requires rigorous validation, particularly for chiral compounds.

Chiral HPLC Method (Generic Start Point):

  • Column: Chiralcel OD-H or AD-H (Daicel).[1]

  • Mobile Phase: Hexane : Isopropanol (95:5 to 90:10).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expectation: The enantiomers should resolve with a separation factor (

    
    ) > 1.1.
    

NMR Characterization (Alcohol):

  • 
     NMR (
    
    
    ): Look for the quartet at
    
    
    ppm (benzylic H) and the doublet at
    
    
    ppm (methyl group).
  • 
     NMR: Crucial for purity check. Should show a single peak around -110 ppm (depending on reference).
    

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[7] Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[7][8] Journal of the American Chemical Society.

  • Sigma-Aldrich. (n.d.).[1] 1-(3-Bromo-5-fluorophenyl)ethanone Product Data.

  • BenchChem. (2025). Application Notes: Asymmetric Synthesis of Chiral Halogenated Phenylethanols.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13730359, 1-(3-Bromo-5-fluorophenyl)ethanone.[1][5]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Protocols.[1][9]

Strategic Utilization of 3-Bromo-5-Fluoro Substituted Benzenes in Advanced Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and materials science, the 1,3,5-trisubstituted benzene ring represents a highly privileged structural motif. Specifically, 3-bromo-5-fluoro substituted benzenes offer an unparalleled platform for molecular diversification. By strategically positioning a bromine atom (a versatile handle for transition metal catalysis) and a fluorine atom (a metabolic shield and electronic modulator) meta to one another, researchers can execute orthogonal synthetic workflows. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, synthetic methodologies, and pharmacological applications of this critical chemical scaffold.

Mechanistic Rationale & Structural Biology

The utility of the 3-bromo-5-fluorophenyl scaffold is rooted in the distinct, orthogonal reactivity of its halogen substituents.

  • The C-Br Bond (Catalytic Handle): The carbon-bromine bond possesses a lower bond dissociation energy compared to C-F and C-Cl bonds, making it the primary site for oxidative addition by low-valent transition metals (e.g., Pd(0), Ni(0)). This allows for highly regioselective carbon-carbon and carbon-heteroatom bond formations via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[1][2].

  • The C-F Bond (Electronic & Metabolic Modulator): Fluorine is the most electronegative element. In drug design, its incorporation enhances metabolic stability by blocking cytochrome P450-mediated aromatic oxidation[1]. Synthetically, the strong inductive electron-withdrawing effect of fluorine powerfully stabilizes the developing negative charge in the Meisenheimer complex transition state. If the ring is further activated by an electron-withdrawing group (e.g., a nitro group), the C-F bond becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[1].

G Start 3-Bromo-5-Fluoro Substituted Benzene C_Br C-Br Bond Reactivity (Oxidative Addition) Start->C_Br C_F C-F Bond Reactivity (Inductive / SNAr) Start->C_F Suzuki Suzuki-Miyaura Cross-Coupling C_Br->Suzuki Buchwald Buchwald-Hartwig Amination C_Br->Buchwald SNAr Nucleophilic Aromatic Substitution C_F->SNAr Activated Metabolic Metabolic Stability (Blocks Oxidation) C_F->Metabolic Unactivated

Orthogonal reactivity pathways of 3-bromo-5-fluoro substituted benzenes in organic synthesis.

Experimental Methodologies & Self-Validating Protocols

To harness the full potential of this scaffold, rigorous experimental control is required. Below are two field-proven protocols demonstrating the selective functionalization of 3-bromo-5-fluoro derivatives.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Borylation

Objective: Convert 4-(3-bromo-5-fluorophenyl)morpholine into its corresponding boronate ester for late-stage biaryl synthesis targeting JNK3 kinase inhibitors[3].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry Schlenk flask, combine 4-(3-bromo-5-fluorophenyl)morpholine (1.0 eq), bis(pinacolato)diboron (1.3 eq), and potassium acetate (KOAc, 3.0 eq)[3].

    • Causality: KOAc is selected as a mild base; stronger bases (like NaOH) would prematurely hydrolyze the sensitive pinacol ester, severely depressing the yield.

  • Degassing: Suspend the mixture in anhydrous DMSO and purge with Argon for 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species to an inactive Pd(II) oxide complex, effectively killing the catalytic cycle.

  • Catalyst Introduction: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq).

    • Causality: The use of the dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is critical. Its large bite angle (approx. 99°) forces the intermediate Pd(II) complex into a strained geometry that drastically accelerates the reductive elimination step—the typical bottleneck when coupling sterically hindered meta-substituted halobenzenes[3].

  • Thermal Activation: Seal the reaction vessel and heat to 100°C for 12 hours[3].

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate, and wash extensively with water to remove the DMSO. Dry the organic layer over Na₂SO₄.

    • Validation: Analyze the crude mixture via LC-MS. Successful conversion is validated by the disappearance of the distinct 1:1 isotopic doublet (M / M+2) characteristic of the starting aryl bromide.

Protocol B: Tetrazole Synthesis via [3+2] Cycloaddition

Objective: Synthesize 5-(3-bromo-5-fluorophenyl)-2H-tetrazole, a metabolically stable bioisostere for carboxylic acids used in antimicrobial and anticancer drug design[4].

Step-by-Step Methodology:

  • Reaction Matrix: Dissolve 3-bromo-5-fluorobenzonitrile (1.0 eq) and sodium azide (NaN₃, 1.5 eq) in anhydrous DMF[4].

  • Catalysis: Introduce Copper(I) iodide (CuI, 0.1 eq).

    • Causality: The Cu(I) species coordinates with the nitrogen of the nitrile group, lowering its Lowest Unoccupied Molecular Orbital (LUMO) energy. This significantly reduces the activation energy required for the [3+2] cycloaddition with the azide nucleophile[4].

  • Cycloaddition: Heat the mixture to 110°C for 8 hours. DMF is optimal here due to its high boiling point and ability to solubilize both the organic nitrile and the inorganic azide salt[4].

  • Acidic Workup: Cool the mixture to 0°C and slowly acidify with 1M HCl until pH 2 is reached.

    • Causality: The tetrazole initially forms as a highly soluble sodium salt. Acidification protonates the tetrazole ring, forcing the neutral, hydrophobic product to precipitate out of the aqueous DMF solution.

  • Purification: Filter the precipitate and recrystallize from ethanol to yield the pure tetrazole[4].

Applications in Medicinal Chemistry & Targeted Therapeutics

The 3-bromo-5-fluorophenyl moiety is a cornerstone in the development of targeted kinase inhibitors. The strategic placement of the halogens allows the molecule to exploit specific hydrophobic pockets within the ATP-binding site of kinases while maintaining excellent pharmacokinetic profiles.

PI3K/AKT/mTOR Pathway Inhibition

Hyperactivation of the phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a primary driver of metastasis in advanced prostate cancer[5]. Recent drug development efforts have utilized the 3-bromo-5-fluorophenyl scaffold to synthesize dehydrozingerone analogues via alkyne–azide cycloadditions[5]. In these inhibitors, the 3-bromo-5-fluorophenyl group acts as a critical pharmacophore that binds the kinase domain, leading to the attenuation of mTOR phosphorylation and the subsequent downregulation of the NF-κB transcription factor, thereby halting tumor metastasis[5].

Pathway Drug 3-Br-5-F Scaffold Inhibitor PI3K PI3K Kinase Drug->PI3K Inhibits AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates mTOR mTOR Complex AKT->mTOR Activates NFkB NF-κB Factor AKT->NFkB Activates Metastasis Tumor Metastasis NFkB->Metastasis Gene Expression

Inhibition of the PI3K/AKT/NF-κB signaling pathway by 3-bromo-5-fluorophenyl derivatives.

JNK3 Kinase Inhibition

In the treatment of neurodegenerative diseases, c-Jun N-terminal kinase 3 (JNK3) is a highly sought-after target. Aminopyrimidine-based JNK inhibitors frequently incorporate a 4-(3-bromo-5-fluorophenyl)morpholine headgroup[3]. The fluorine atom prevents rapid oxidative clearance by hepatic P450 enzymes, while the bromine atom provides the necessary steric bulk to achieve selectivity over off-target kinases like CDK2[3].

Quantitative Data & Derivative Summary

The versatility of the 3-bromo-5-fluoro substituted benzene scaffold is reflected in the diverse array of commercially and synthetically relevant derivatives. The table below summarizes key building blocks, their structural modalities, and their primary applications.

CompoundKey Structural FeaturePrimary Reaction ModalityTarget Application
3-Bromo-5-fluoro-4-nitroanisole Nitro-activated C-F bondSNAr & Nitro ReductionEnergetic materials, highly functionalized dye intermediates[1]
3-Bromo-5-fluoro-2-methylaniline Free amine + C-Br bondBuchwald-Hartwig AminationAgrochemicals, SAR studies for drug design[6]
4-(3-Bromo-5-fluorophenyl)morpholine Morpholine + C-Br bondSuzuki-Miyaura CouplingAminopyrimidine JNK3 Kinase Inhibitors[3]
5-(3-Bromo-5-fluorophenyl)-2H-tetrazole Tetrazole bioisostereMetal coordination / AlkylationAntimicrobial & Anticancer pharmacophores[4]

Conclusion

The 3-bromo-5-fluoro substituted benzene scaffold is far more than a simple aromatic building block; it is a finely tuned instrument for molecular engineering. By understanding the causal relationships between its electronic properties and transition-metal reactivity, researchers can deploy this motif to construct highly complex, metabolically robust therapeutics and advanced materials.

References

  • National Institutes of Health (NIH). "Alkyne–azide cycloaddition analogues of dehydrozingerone as potential anti-prostate cancer inhibitors via the PI3K/Akt/NF-kB pathway - PMC". PubMed Central.[Link]

  • National Institutes of Health (NIH). "Synthesis, Biological Evaluation, X-Ray Structure, and Pharmacokinetics of Aminopyrimidine c-jun-N-terminal Kinase (JNK) Inhibitors - PMC". PubMed Central.[Link]

Sources

Architecting Stereochemistry: A Technical Guide to Novel Chiral Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Chiral Pool

The era of relying solely on the "chiral pool"—natural amino acids and sugars—is over. Modern pharmaceutical targets, particularly those engaging protein-protein interactions (PPIs) or requiring high Fsp3 character for solubility, demand novel chiral architectures.

This guide moves beyond classical resolution. It focuses on constructive stereochemistry : methods that build chirality into "flat" molecules using biocatalysis, dual-catalytic manifolds, and atroposelective synthesis. These are the protocols defining the next decade of API manufacturing.

The Biocatalytic Revolution: Flash Thermal Racemization (FTR)[1]

While transaminases (ATAs) are established, their limitation has always been equilibrium and the need for prochiral ketones. The most significant recent advancement is Chemoenzymatic Dynamic Kinetic Resolution (CE-DKR) in continuous flow, specifically utilizing Flash Thermal Racemization (FTR) .

The Concept

Classical kinetic resolution yields max 50% product. DKR overcomes this by racemizing the slow-reacting enantiomer. However, most racemization catalysts (e.g., PLP) are incompatible with enzymes. FTR solves this by spatially separating the enzyme (resolution) and the metal catalyst (racemization) in a flow loop, using high heat (140°C+) for milliseconds to racemize without denaturing the enzyme.

Protocol: FTR-CE-DKR Flow Synthesis of Chiral Amines

Target: Conversion of racemic primary amines to enantiopure amides/amines (>99% ee, >90% yield).

Reagents & Equipment:

  • Substrate: Racemic benzylic amine (0.1 M in Toluene).

  • Acyl Donor: Ethyl methoxyacetate (1.5 equiv).

  • Biocatalyst Column: Immobilized Lipase (e.g., Novozym 435) or ATA (for amine synthesis).

  • Racemization Column: Pd/Al2O3 (packed bed).[1][2]

  • System: Vapourtec or similar flow platform with dual temperature zones.

Step-by-Step Workflow:

  • System Priming: Flush the loop with dry toluene. Moisture kills the racemization efficiency.

  • Resolution Zone (40°C): Pump the racemic amine + acyl donor through the Enzyme Column. The (R)-enantiomer is selectively acylated to the product.

  • Separation (In-line): The unreacted (S)-amine and the product stream continue. Note: In advanced setups, a membrane separator can remove the product.

  • Racemization Zone (140°C - 180°C): The stream passes through the Pd/Al2O3 column. The high temperature allows the Pd to rapidly dehydrogenate/re-hydrogenate the (S)-amine, randomizing the stereocenter.

  • Recirculation: The now-racemic amine stream is cooled to 40°C and re-enters the Enzyme Column.

  • Quench: Collect output after 5-10 passes (residence time dependent). Evaporate solvent and purify via column chromatography.

Mechanism Visualization

FTR_Flow_Process Feed Feed: Racemic Amine + Acyl Donor Enzyme Enzyme Column (40°C) (Kinetic Resolution) Feed->Enzyme (R/S)-Amine Product_Sep Product Separation (Optional) Enzyme->Product_Sep Product + (S)-Amine Heater Flash Heater (140-180°C) Pd/Al2O3 Catalyst Product_Sep->Heater Unreacted (S)-Amine Output Final Product (>99% ee) Product_Sep->Output Product (R)-Amide Cooler Cooling Loop Heater->Cooler Racemic Amine (Flash Racemized) Cooler->Enzyme Recycle Stream

Figure 1: Continuous flow loop for Chemoenzymatic Dynamic Kinetic Resolution using Flash Thermal Racemization.

Precision Chemocatalysis: Photoredox/Nickel Dual Catalysis[4][5][6][7]

For constructing C(sp3)-C(sp2) bonds—essential for escaping "flatland"—the merger of Iridium photoredox catalysis and Nickel cross-coupling is the gold standard. This allows the coupling of alkyl radicals (from carboxylic acids, silicates, or halides) with aryl halides.[3]

The "Novel" Aspect

Traditional cross-coupling (Suzuki/Negishi) struggles with sp3 centers due to slow oxidative addition and rapid


-hydride elimination. The Dual Catalytic manifold bypasses this by generating a radical that intercepts the Nickel cycle.
Protocol: Asymmetric C(sp3)-C(sp2) Cross-Coupling

Target: Synthesis of chiral benzylic amines or fluro-alkylated scaffolds.

Reaction Setup:

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%).

  • Metal Catalyst: NiCl2·glyme (5 mol%) + Chiral Ligand (e.g., Biooxazoline or Pyridine-Oxazoline).

  • Light Source: Blue LED (450 nm, Kessil lamp or equivalent).

  • Solvent: DMA or Acetonitrile (degassed).

Critical Control Points (CCPs):

  • Oxygen Exclusion: Oxygen quenches the excited Ir* state. Sparge with Argon for 15 mins minimum.

  • Ligand Loading: Use a slight excess (1.2:1) of Ligand:Ni to prevent background racemic reaction by "naked" Nickel.

  • Stirring Rate: High agitation is required to ensure uniform photon flux throughout the solution.

Mechanistic Cycle

Dual_Catalysis Ir_GS Ir(III) Ground State Ir_Excited *Ir(III) Excited State Ir_GS->Ir_Excited hv (Blue LED) Ir_Red Ir(II) Reduced Ir_Excited->Ir_Red SET (Oxidation of Substrate) Ir_Red->Ir_GS SET to Ni(I) Ni_0 Ln-Ni(0) Ir_Red->Ni_0 Ni(I) -> Ni(0) Reduction Substrate Alkyl-Silicate/Acid Radical Alkyl Radical (R•) Substrate->Radical -CO2 / -Si Ni_II_Ar Ln-Ni(II)-Ar (Oxidative Addition) Ni_0->Ni_II_Ar + Ar-Br Ni_III Ln-Ni(III)-Ar-R (Radical Capture) Ni_II_Ar->Ni_III + R• (Radical Capture) Ni_III->Ni_0 Reductive Elimination Product Product (Ar-R) Ni_III->Product

Figure 2: Synergistic Photoredox/Nickel catalytic cycles. The alkyl radical generated by Iridium is captured by the Nickel center.

Emerging Architectures: Atropisomeric Quinazolinones

Chirality is not just about carbon centers. Axial chirality (atropisomerism) is becoming a dominant theme in drug discovery, particularly for kinase inhibitors where the "twist" of the molecule dictates binding.

  • Target Class: 3-Arylquinazolin-4(3H)-ones (N-C axial chirality).

  • Synthesis Route: Organocatalytic Atroposelective N-Acylation.[4][5]

  • Catalyst: Chiral Phosphoric Acids (CPAs) or Peptide-based catalysts (Miller Catalysts).

Key Advantage: These structures are often "undruggable" by flat molecules. The high rotational energy barrier (>30 kcal/mol) ensures the atropisomer is stable at physiological conditions, treating the axis like a fixed stereocenter.

Quality & Analysis: Chiral SFC Method Development

You cannot synthesize what you cannot measure. Supercritical Fluid Chromatography (SFC) is the industry standard for chiral analysis due to low viscosity and high diffusivity of CO2.

Data: Column Screening Matrix

Standard screening gradient: 5% to 50% Co-solvent in CO2 over 5 mins.

Column ChemistrySelector TypePrimary TargetsCo-Solvent Choice
IG / IA (Amylose) ImmobilizedAmides, Ketones, NeutralMeOH or EtOH
IC (Cellulose) ImmobilizedBroad Scope, RobustIPA or MeOH
OJ-H (Cellulose) CoatedCarbonyls, bulky groupsMeOH (No DCM/THF!)
AD-H (Amylose) CoatedAromatics, AminesEtOH / IPA
Whelk-O 1 Pirkle-TypePi-Pi systems, very fastMeOH
Decision Tree for Method Development

SFC_Decision Start Start: Racemic Sample Screen1 Screen 4 Core Columns (IG, IC, AD, OJ) Modifier: MeOH Start->Screen1 Check1 Separation > 1.5? Screen1->Check1 Success Optimize Gradient & Temp Check1->Success Yes Fail1 Change Co-Solvent (EtOH or IPA) Check1->Fail1 No Check2 Separation > 1.5? Fail1->Check2 Check2->Success Yes Fail2 Check Functional Groups Check2->Fail2 No Additive Add 0.1% Additive Fail2->Additive Basic Basic Amine? Add DEA/TEA Additive->Basic Acidic Acidic? Add TFA/Formic Acid Additive->Acidic Basic->Screen1 Re-screen Acidic->Screen1 Re-screen

Figure 3: Systematic decision matrix for Chiral SFC method development.

References

  • FDA Guidelines: Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Link

  • Biocatalysis (Sitagliptin): Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science 329.5989 (2010): 305-309. Link

  • Flash Thermal Racemization: Takle, M. J., et al. "A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines." ACS Catalysis 13 (2023): 10541–10546.[1][2] Link[1][2]

  • Photoredox/Ni Catalysis: Zuo, Z., et al. "Merger of photoredox, nickel, and hydrogen atom transfer catalysis for C(sp3)-C(sp3) cross-coupling." Science 353.6303 (2016): 1013-1018. Link

  • MacMillan Group: "The direct α-arylation of amines via photoredox catalysis."[6] Nature 513 (2014): 344–348. Link

  • Atropisomerism: Diener, M. E., et al. "Catalytic Asymmetric Synthesis of Atropisomeric Quinazolinones." Journal of the American Chemical Society 144.30 (2022). Link

  • SFC Guide: "SFC Chiral Separations: Method Development with Polysaccharide CSPs." Chiral Technologies. Link

Sources

Physicochemical Profiling of 1-(3-Bromo-5-fluorophenyl)ethanol: A Comprehensive Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromo-5-fluorophenyl)ethanol (CAS: 627527-04-2) is a highly specialized halogenated benzylic alcohol utilized as a critical building block in pharmaceutical synthesis and medicinal chemistry . Because of its unique substitution pattern, its physicochemical behavior deviates from standard benzylic alcohols. This guide synthesizes the structural causality behind its solubility and stability profiles, providing field-proven, self-validating protocols for thermodynamic assessment and forced degradation.

Structural Causality & Physicochemical Properties

The molecule features a chiral benzylic center and a di-halogenated phenyl ring. The behavior of this compound in solution and under stress is dictated by the interplay of these functional groups:

  • Inductive Effects (-I): The meta-substituted fluorine and bromine atoms exert strong electron-withdrawing inductive effects. This decreases the electron density of the aromatic ring, making the benzylic carbon more electrophilic while simultaneously destabilizing any potential benzylic carbocation formation.

  • Lipophilicity: The halogens significantly increase the lipophilicity compared to unsubstituted phenylethanol, driving its poor aqueous solubility.

Table 1: Physicochemical Properties
PropertyValue / DescriptorCausality / Note
Molecular Formula C8H8BrFO-
Molecular Weight 219.05 g/mol Heavy bromine atom contributes to >35% of the total mass.
LogP (Predicted) 2.6 - 3.0High lipophilicity driven by the hydrophobic halogen bulk.
Aqueous Solubility < 1 mg/mLHydrophobic surface area overcomes the single -OH dipole.

Thermodynamic Solubility Profile

Because of its high lipophilicity, 1-(3-Bromo-5-fluorophenyl)ethanol exhibits excellent solubility in polar aprotic and protic organic solvents but remains practically insoluble in water.

Table 2: Solubility Matrix
SolventSolubility TierMechanistic Rationale
Water (pH 7.0) Poor (< 1 mg/mL)High hydrophobic bulk; disruption of the water hydrogen-bond network is energetically unfavorable.
Ethanol High (> 50 mg/mL)Favorable dipole-dipole and hydrogen bonding interactions with the benzylic alcohol.
DMSO Very High (> 100 mg/mL)Strong solvation of the polarizable bromine and the hydroxyl proton.
Hexane Moderate (~ 10 mg/mL)Non-polar interactions with the aromatic ring, limited by the polar -OH group.
Protocol: Modified Shake-Flask Method for Thermodynamic Solubility

To accurately determine the true thermodynamic solubility, a modified saturation shake-flask method is employed . This protocol is designed as a self-validating system to prevent false positives from colloidal suspensions.

  • Saturation: Add an excess of 1-(3-Bromo-5-fluorophenyl)ethanol (approx. 50 mg) to 10 mL of the target aqueous buffer (e.g., PBS pH 7.4) in a borosilicate glass vial.

    • Causality: Glass is used to prevent the highly lipophilic compound from partitioning into plastic container walls, which would artificially lower the measured concentration.

  • Equilibration: Seal and incubate the vial in an orbital shaker at 37°C ± 0.5°C at 150 RPM for 48 hours.

    • Causality: 48 hours ensures the transition from kinetic dissolution to a true thermodynamic equilibrium state.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes.

    • Causality: Centrifugation pellets undissolved micro-particulates that could artificially inflate solubility readings if only filtration was used.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is selected over nylon or cellulose to minimize non-specific binding of this lipophilic analyte to the filter membrane.

  • Quantification: Dilute the filtrate appropriately in the mobile phase and quantify via HPLC-UV at ~210 nm against a validated standard curve.

SolubilityWorkflow A Excess Solid Addition B Buffer Equilibration (24-48h, 37°C) A->B C Phase Separation (Centrifugation) B->C D Supernatant Filtration C->D E HPLC-UV/MS Quantification D->E

Figure 1. Thermodynamic solubility assessment workflow via the saturation shake-flask method.

Stability & Degradation Mechanisms

While generally stable under ambient conditions, 1-(3-Bromo-5-fluorophenyl)ethanol is susceptible to specific degradation pathways under environmental stress.

  • Oxidation: The secondary benzylic alcohol is prone to oxidation, yielding 3-bromo-5-fluoroacetophenone. This occurs under oxidative stress (e.g., peroxides) or prolonged exposure to atmospheric oxygen catalyzed by transition metal impurities.

  • Dehydration: In the presence of strong acids and heat, the compound can dehydrate to form 3-bromo-5-fluorostyrene.

    • Expert Insight: Dehydration of benzylic alcohols typically proceeds via an E1 mechanism involving a carbocation. The strongly electron-withdrawing meta-halogens (-I effect) destabilize this intermediate carbocation, making this specific molecule more resistant to acid-catalyzed dehydration than unsubstituted 1-phenylethanol.

  • Photolysis: The carbon-bromine (C-Br) bond is the weakest link photochemically. UV irradiation can induce homolytic cleavage, generating aryl radicals that lead to debromination or cross-linking.

DegradationPathways Parent 1-(3-Bromo-5-fluorophenyl)ethanol Oxidation Oxidation (Oxidative Stress) Parent->Oxidation [O] Dehydration Dehydration (Strong Acid / Heat) Parent->Dehydration [H+] / -H2O Photolysis Photolysis (UV Light) Parent->Photolysis Ketone 3-Bromo-5-fluoroacetophenone Oxidation->Ketone Styrene 3-Bromo-5-fluorostyrene Dehydration->Styrene Debrominated 1-(3-Fluorophenyl)ethanol + Radical Byproducts Photolysis->Debrominated

Figure 2. Primary degradation pathways of 1-(3-Bromo-5-fluorophenyl)ethanol under stress.

Protocol: Stability-Indicating Assay (Forced Degradation)

To validate analytical methods and establish a reliable shelf-life, a forced degradation study must be conducted in accordance with ICH Q1A(R2) guidelines .

  • Acid/Base Hydrolysis: Expose 1 mg/mL solutions (in 50:50 Water:Acetonitrile to maintain solubility) to 0.1N HCl and 0.1N NaOH at 60°C for 7 days. Neutralize before HPLC injection.

  • Oxidative Stress: Treat with 3% H2O2 at room temperature for 24-48 hours. Monitor specifically for the acetophenone degradant.

  • Photostability: Expose solid and solution-phase samples to 1.2 million lux hours and 200 watt hours/square meter of near-UV light (ICH Q1B).

    • Causality: Essential for identifying photolytic debromination, which is the primary vulnerability of the bromo-aromatic system.

  • Thermal Stress: Store solid samples at 60°C for 30 days.

  • Mass Balance Analysis (Self-Validation): Calculate the mass balance by ensuring that the sum of the remaining parent peak area and all degradant peak areas equals ~100% (±5%) of the initial control.

    • Causality: This acts as a self-validating check to confirm no volatile degradants (like styrene derivatives) have escaped detection or eluted in the void volume.

Handling & Storage Best Practices

Based on the physicochemical and stability profiling, the following handling standards are required:

  • Storage: Store in a tightly sealed amber glass container at 2-8°C (refrigerated) to mitigate volatile loss, oxidative degradation, and photolysis.

  • Handling: Handle under an inert atmosphere (argon/nitrogen) if stored for prolonged periods after opening to prevent auto-oxidation of the secondary alcohol. Avoid contact with strong oxidizing agents (e.g., Jones reagent, KMnO4) and strong bases.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 22240201, 1-(3-Bromo-5-fluorophenyl)ethanol". PubChem.[Link]

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound". Journal of Pharmaceutical and Biomedical Analysis, 2008.[Link]

  • Food and Drug Administration (FDA) / International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". FDA Guidelines, 2003.[Link]

Strategic Sourcing and Synthetic Utilization of 1-(3-Bromo-5-fluorophenyl)ethanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper for Application Scientists and Drug Development Professionals

The modern pharmaceutical landscape relies heavily on highly functionalized, chiral building blocks to navigate the complex chemical space of targeted therapies. Among these, 1-(3-Bromo-5-fluorophenyl)ethanol has emerged as a critical intermediate. As a Senior Application Scientist, I have observed that the strategic integration of this molecule into drug discovery pipelines—particularly for kinase inhibitors—requires a rigorous understanding of its structural causality, commercial availability, and synthetic handling.

This guide dissects the commercial and technical nuances of 1-(3-Bromo-5-fluorophenyl)ethanol, providing self-validating protocols and mechanistic insights to streamline your API (Active Pharmaceutical Ingredient) development workflows.

Structural Causality: The "Why" Behind the Molecule

The value of 1-(3-Bromo-5-fluorophenyl)ethanol lies in its tri-functional nature, where each moiety serves a distinct, causal purpose in medicinal chemistry and downstream synthesis:

  • The Fluorine Atom (5-position): Fluorine substitution is a classical bioisosteric strategy. In this scaffold, the highly electronegative fluorine atom lowers the pKa of adjacent aromatic protons and increases the overall lipophilicity (LogP) of the molecule. More importantly, it sterically and electronically blocks cytochrome P450-mediated metabolic oxidation at the 5-position, significantly enhancing the pharmacokinetic half-life of the final drug candidate[1].

  • The Bromine Atom (3-position): The bromine atom acts as a highly versatile synthetic handle. It is perfectly primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings). This allows researchers to rapidly elaborate the core phenyl ring with diverse aryl, heteroaryl, or amine substituents during structure-activity relationship (SAR) optimization[1].

  • The Chiral Secondary Alcohol: The benzylic alcohol provides a stereocenter that is often critical for dictating the 3D conformation of the final drug molecule. In kinase inhibitors, this specific stereochemistry often determines the binding affinity within the ATP-binding pocket or allosteric sites of the target enzyme[2]. The alcohol can be directly utilized in Mitsunobu reactions or oxidized/activated for nucleophilic displacement to yield chiral amines.

Commercial Availability and Sourcing Metrics

When sourcing 1-(3-Bromo-5-fluorophenyl)ethanol, chemical purity and enantiomeric excess (ee) are the primary quality attributes. The racemic mixture is widely available for initial library screening, but advanced lead optimization requires the enantiopure (S)- or (R)- forms.

Major suppliers such as Sigma-Aldrich, BLD Pharm, and ChemScene provide these building blocks, though the chiral variants often require custom synthesis or specialized sourcing[3][4].

Table 1: Commercial and Chemical Metrics of Key Precursors and Derivatives
Compound NameCAS NumberMolecular WeightTarget PurityCommercial Role
3'-Bromo-5'-fluoroacetophenone 105515-20-6217.04 g/mol >97% (Chemical)Primary starting material / ketone precursor[5].
1-(3-Bromo-5-fluorophenyl)ethanol 627527-04-2219.05 g/mol >95% (Chemical)Racemic building block for early-stage SAR screening.
(S)-1-(3-Bromo-5-fluorophenyl)ethanol 1568080-87-4219.05 g/mol >98% eeStereospecific API intermediate[3].
(R)-1-(3-Bromo-5-fluorophenyl)ethanol N/A (Custom)219.05 g/mol >98% eeStereospecific API intermediate.

Note: Sourcing the ketone precursor (CAS 105515-20-6) and performing in-house asymmetric reduction is often the most cost-effective strategy for scaling up enantiopure batches[5].

Synthetic Workflows and Chiral Resolution

To achieve the high enantiomeric purity required for clinical-grade APIs, the racemic reduction of 3'-bromo-5'-fluoroacetophenone is insufficient. Instead, Noyori Asymmetric Transfer Hydrogenation (ATH) is the industry standard. This method utilizes a chiral Ruthenium catalyst to dictate the facial selectivity of the hydride transfer, ensuring a high yield of the desired enantiomer.

Synthesis Ketone 3'-Bromo-5'-fluoroacetophenone (CAS: 105515-20-6) Catalyst RuCl(p-cymene)[(R,R)-TsDPEN] Formic Acid / TEA Ketone->Catalyst Asymmetric Transfer Hydrogenation Racemic Racemic Reduction (NaBH4) Ketone->Racemic Standard Reduction ProductS (S)-1-(3-Bromo-5-fluorophenyl)ethanol (CAS: 1568080-87-4) Catalyst->ProductS High ee% (S,S-catalyst) ProductR (R)-1-(3-Bromo-5-fluorophenyl)ethanol (Chiral Enantiomer) Catalyst->ProductR High ee% (R,R-catalyst) ProductRac 1-(3-Bromo-5-fluorophenyl)ethanol (CAS: 627527-04-2) Racemic->ProductRac Yields Racemate

Synthetic pathways for 1-(3-Bromo-5-fluorophenyl)ethanol enantiomers.

Self-Validating Protocol: Asymmetric Transfer Hydrogenation & Quality Control

This protocol is designed as a self-validating system. The causality of the catalyst choice directly influences the stereochemical outcome, which is immediately verified via Chiral HPLC, ensuring no downstream failures occur due to enantiomeric drift.

Step 1: Reagent Preparation (The Hydrogen Source)

  • Prepare an azeotropic mixture of formic acid and triethylamine (TEA) in a 5:2 molar ratio. Causality: This mixture acts as a mild, controlled hydrogen donor, preventing the over-reduction of the sensitive carbon-bromine bond that can occur with pressurized H2 gas.

Step 2: Catalytic Setup

  • In a rigorously degassed Schlenk flask, dissolve 10.0 g (46.1 mmol) of 3'-bromo-5'-fluoroacetophenone[5] in 50 mL of the Formic Acid/TEA mixture.

  • Add 0.1 mol% of the chiral catalyst RuCl(p-cymene)[(S,S)-TsDPEN] to target the (R)-enantiomer, or [(R,R)-TsDPEN] for the (S)-enantiomer. Causality: The rigid spatial arrangement of the TsDPEN ligand forces the incoming ketone to adopt a specific orientation, allowing hydride attack from only one face of the carbonyl.

Step 3: Reaction Execution

  • Stir the reaction mixture at 40°C for 16 hours under an argon atmosphere. Monitor completion via TLC (Hexane/EtOAc 4:1).

Step 4: Workup and Isolation

  • Quench the reaction with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO3, followed by brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude chiral alcohol.

Step 5: Self-Validating Quality Control (Chiral HPLC)

  • Method: Analyze the purified product using a Chiralcel OD-H column.

  • Mobile Phase: Hexane / Isopropanol (95:5), Flow rate: 1.0 mL/min, Detection: UV at 254 nm.

  • Validation Logic: The (R) and (S) enantiomers will exhibit distinct retention times. A peak area integration of >99:1 confirms the mechanistic fidelity of the asymmetric transfer hydrogenation. If the ee is <95%, the catalyst loading or degassing procedure must be audited before proceeding to API synthesis.

Downstream Applications in Targeted Therapies

The chiral derivatives of 1-(3-Bromo-5-fluorophenyl)ethanol are heavily utilized in the synthesis of kinase inhibitors. A prominent example is the development of Extracellular Signal-Regulated Kinase (ERK1/2) inhibitors.

In patent CN111936141A, a triple pharmaceutical combination for treating KRAS/BRAF-mutant colorectal cancers is described, utilizing dabrafenib, trametinib, and a novel ERK inhibitor ("Compound A")[2]. The core structure of Compound A features an (S)-1-(3-bromo-5-fluorophenyl)-2-(methylamino)ethyl motif. The chiral alcohol discussed in this whitepaper serves as the foundational stereocenter for synthesizing this highly specific binding motif, allowing the drug to precisely anchor into the ERK1/2 active site.

MAPK RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTPase) RTK->RAS Activation RAF BRAF Kinase RAS->RAF Phosphorylation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor ERK Inhibitor (e.g., Compound A) (Derived from Chiral Alcohol) Inhibitor->ERK Competitive Inhibition

MAPK/ERK signaling pathway targeted by 1-(3-Bromo-5-fluorophenyl) derivatives.

By utilizing the bromine handle of the 1-(3-Bromo-5-fluorophenyl)ethanol derivative, medicinal chemists can perform late-stage Suzuki couplings to attach the pyrazine/cyclohexyl headgroups required to complete the ERK inhibitor scaffold[2]. Furthermore, similar 3-bromo-5-fluorophenyl motifs have been validated in the discovery of antimicrobial azido-pyrimidine analogues targeting tyrosyl-tRNA synthetase and cytochrome P450[1].

Conclusion

1-(3-Bromo-5-fluorophenyl)ethanol is not merely a commodity chemical; it is a strategically designed stereocenter and cross-coupling hub. By securing high-purity ketone precursors and mastering in-house asymmetric transfer hydrogenation, drug discovery teams can ensure a robust, scalable supply of this critical intermediate. Implementing strict, self-validating chiral HPLC protocols guarantees that the stereochemical integrity is maintained from the flask to the biological target.

References

Sources

Methodological & Application

Application Note: Chemoselective Synthesis of 1-(3-Bromo-5-fluorophenyl)ethanol from Ketone Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Content Focus: Mechanistic rationale, chemoselectivity, and scalable self-validating protocols for both racemic and enantioselective reductions.

Executive Summary & Mechanistic Rationale

The synthesis of halogenated benzylic alcohols, specifically 1-(3-bromo-5-fluorophenyl)ethanol, from its corresponding acetophenone precursor is a foundational transformation in medicinal chemistry. The di-halogenated aromatic ring serves as a highly versatile pharmacophore and a synthetic handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions at the aryl bromide position).

The Chemoselectivity Challenge: The primary challenge in this reduction is preserving the integrity of the carbon-halogen bonds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or transition-metal-catalyzed hydrogenation (Pd/C, H₂) introduce a high risk of unwanted hydrodehalogenation (debromination or defluorination). To achieve perfect chemoselectivity, mild hydride donors must be employed.

This guide details two field-proven methodologies:

  • Racemic Reduction: Utilizing Sodium Borohydride (NaBH₄) for early-stage screening and assay baseline generation [1].

  • Enantioselective Reduction: Utilizing the Corey-Bakshi-Shibata (CBS) reduction to yield high enantiomeric excess (ee) of either the (R)- or (S)-enantiomer, a critical requirement for clinical drug development [2].

SynthesisStrategy Ketone 1-(3-Bromo-5-fluorophenyl)ethanone NaBH4 NaBH4 / MeOH (Racemic Protocol) Ketone->NaBH4 Mild Hydride Transfer CBS Borane / CBS Catalyst (Asymmetric Protocol) Ketone->CBS Stereocontrolled Transfer Racemic (±)-1-(3-Bromo-5-fluorophenyl)ethanol NaBH4->Racemic Chiral (R)- or (S)-1-(3-Bromo-5-fluorophenyl)ethanol CBS->Chiral

Fig 1. Divergent synthetic pathways for racemic and enantioselective ketone reduction.

Protocol A: Racemic Synthesis via NaBH₄ Reduction

Causality & Design Principles

Sodium borohydride is a mild, highly chemoselective reducing agent. When conducted in a protic solvent like methanol (MeOH), the solvent plays an active role in the transition state. The hydroxyl proton of methanol hydrogen-bonds to the ketone's carbonyl oxygen, increasing its electrophilicity and facilitating hydride attack from the BH₄⁻ anion [1]. Because the reaction between NaBH₄ and MeOH generates hydrogen gas and heat, strict temperature control is required to prevent solvent degradation of the hydride before it can reduce the ketone.

Reagents & Equipment
  • Substrate: 1-(3-Bromo-5-fluorophenyl)ethanone (1.0 equiv)

  • Reagent: Sodium borohydride, NaBH₄ (1.2 equiv)

  • Solvent: Anhydrous Methanol (0.25 M relative to substrate)

  • Quench: Saturated aqueous NH₄Cl

  • Equipment: Flame-dried round-bottom flask, magnetic stirrer, ice-water bath.

Step-by-Step Methodology
  • Solvation: In a clean, dry flask equipped with a magnetic stir bar, dissolve 1-(3-bromo-5-fluorophenyl)ethanone in anhydrous MeOH to achieve a 0.25 M concentration.

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

    • Self-Validation Check: A stable 0 °C baseline is critical. Adding NaBH₄ at room temperature will cause rapid, uncontrolled effervescence and loss of the reducing agent.

  • Hydride Addition: Weigh out NaBH₄ (1.2 equiv). Add the solid in 3 to 4 small portions over 15 minutes.

    • Causality: Portion-wise addition mitigates the exothermic spike and controls the release of H₂ gas, ensuring the hydride remains available for the ketone.

  • Reaction Monitoring: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature for an additional 30 minutes. Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent. The UV-active ketone starting material (higher

    
    ) should be completely replaced by the more polar alcohol product (lower 
    
    
    
    ).
  • Quenching: Cool the flask back to 0 °C. Carefully add saturated aqueous NH₄Cl dropwise.

    • Causality: Mildly acidic NH₄Cl safely decomposes unreacted borohydride into boric acid and hydrogen gas without risking acid-catalyzed dehydration of the newly formed benzylic alcohol.

  • Workup & Isolation: Concentrate the mixture under reduced pressure (rotary evaporation) to remove the majority of the methanol. Partition the resulting aqueous slurry with Ethyl Acetate (EtOAc). Extract the aqueous layer twice more with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Asymmetric Synthesis via CBS Reduction

Causality & Design Principles

For clinical applications, the biological activity of an API is often restricted to a single enantiomer. The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst to orchestrate a highly predictable, face-selective hydride transfer from borane (BH₃) to the prochiral ketone [3].

The system relies on a dual-activation mechanism : the Lewis basic nitrogen of the catalyst coordinates and activates the borane, while the Lewis acidic boron of the catalyst binds the less-hindered lone pair of the ketone's carbonyl oxygen. This organizes a rigid, six-membered chair-like transition state, forcing the hydride to attack from a single face and yielding the chiral alcohol with >95% enantiomeric excess [4].

CBSMechanism Cat CBS Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex Cat->Complex + BH3 TS 6-Membered Transition State Complex->TS + Ketone Prod Enantioenriched Alcohol Product TS->Prod Hydride Transfer Prod->Cat Catalyst Regeneration

Fig 2. Dual-activation mechanism and transition state logic of the CBS reduction.

Reagents & Equipment
  • Substrate: 1-(3-Bromo-5-fluorophenyl)ethanone (1.0 equiv)

  • Reagent: Borane-dimethyl sulfide complex (BH₃·SMe₂) (1.2 equiv)

  • Catalyst: (R)- or (S)-2-Methyl-CBS-oxazaborolidine (0.15 equiv)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Equipment: Flame-dried Schlenk flask, syringe pump, argon/nitrogen manifold.

Step-by-Step Methodology
  • Catalyst Activation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the chosen CBS catalyst (0.15 equiv) in anhydrous THF. Cool the system to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: Sub-ambient temperatures maximize stereoselectivity by rigidifying the transition state and suppressing the uncatalyzed background reduction by free borane.

  • Complex Formation: Add BH₃·SMe₂ (1.2 equiv) dropwise to the catalyst solution. Stir for 15 minutes at -20 °C to allow the formation of the active catalyst-borane complex.

  • Substrate Addition: Dissolve the ketone (1.0 equiv) in a minimal volume of anhydrous THF. Add this solution dropwise via a syringe pump over 1 to 1.5 hours to the activated catalyst mixture.

    • Self-Validation Check: Slow addition is the most critical step. It ensures that the concentration of uncoordinated ketone in the flask remains extremely low, preventing the non-selective background reduction pathway.

  • Reaction Monitoring: Stir for an additional 1 hour at -20 °C. Monitor completion via LC-MS or TLC.

  • Quenching: Carefully quench the reaction at -20 °C by the slow dropwise addition of methanol (approx. 5 mL/mmol).

    • Causality: Methanol reacts with excess borane to form volatile trimethyl borate and hydrogen gas, safely terminating the reaction.

  • Workup & Isolation: Allow the mixture to warm to room temperature. Add 1M HCl and stir for 30 minutes to hydrolyze the borate esters and break down the catalyst complex. Extract the aqueous layer with Dichloromethane (DCM) three times.

    • Causality: DCM is preferred over EtOAc here as it avoids emulsion issues commonly caused by borate salts.

  • Validation: Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via silica gel flash chromatography. Enantiomeric excess must be validated using chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Summary

The following table summarizes the operational parameters and expected outcomes for both protocols, allowing process chemists to select the appropriate method based on project phase requirements.

ParameterProtocol A: Racemic (NaBH₄)Protocol B: Asymmetric (CBS)
Primary Reagent Sodium Borohydride (NaBH₄)Borane-DMS (BH₃·SMe₂)
Catalyst Required None(R)- or (S)-CBS Oxazaborolidine
Solvent System Methanol (Protic)Tetrahydrofuran (Aprotic)
Operating Temperature 0 °C to Room Temperature-20 °C (Strictly controlled)
Addition Method Portion-wise solid additionSyringe pump (Slow addition)
Typical Yield 92 - 98%85 - 92%
Enantiomeric Excess (ee) 0% (Racemic mixture)> 95% (Highly enantioenriched)
Scalability Excellent (Kilogram scale)Good (Requires careful thermal control)
Cost Profile LowHigh (Due to chiral catalyst & borane)

References

  • Zeynizadeh, B.; Setamdideh, D. (2005). "Fast and Efficient Method for Reduction of Carbonyl Compounds with NaBH₄". Journal of the Brazilian Chemical Society. URL:[Link]

  • Corey, E. J.; Bakshi, R. K.; Shibata, S. (1987). "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic utility". Journal of the American Chemical Society, 109(18), 5551–5553. URL:[Link]

  • Wikipedia Contributors. (2024). "Corey–Itsuno reduction". Wikipedia, The Free Encyclopedia. URL:[Link]

Application Note: Strategic Suzuki-Miyaura Coupling of 1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Importance

This guide details the operational parameters for utilizing 1-(3-Bromo-5-fluorophenyl)ethanol (CAS: 1263377-62-9 or related isomers) as an electrophile in Suzuki-Miyaura cross-coupling. This scaffold is a "privileged structure" in medicinal chemistry, simultaneously offering:

  • A Biaryl Axis: Essential for kinase inhibitor binding pockets.

  • A Chiral Benzylic Alcohol: A critical hydrogen-bond donor/acceptor site often requiring stereochemical retention.

  • Metabolic Blocking: The C5-fluorine atom blocks metabolic oxidation at a reactive ring position while electronically activating the C-Br bond.

Critical Challenge: The primary difficulty with this substrate is chemoselectivity. The free secondary hydroxyl group can act as a nucleophile (competing C-O coupling), coordinate to Palladium (poisoning the catalyst), or undergo base-mediated racemization. This guide provides protocols specifically engineered to bypass these failure modes without requiring protection/deprotection steps.

Chemical Profile & Mechanistic Considerations

Substrate Analysis
FeatureChemical ImplicationOperational Adjustment
C3-Bromide Oxidative addition site.Moderate reactivity. Requires activated Pd(0) species.
C5-Fluorine Inductive electron withdrawal (-I effect).Benefit: Accelerates oxidative addition compared to non-fluorinated analogs.Risk: Increases acidity of benzylic protons, heightening racemization risk.
C1-Ethanol (Chiral) Lewis basic site; potential nucleophile.Requirement: Use mild bases (Carbonates/Phosphates) to prevent alkoxide formation. Avoid strong bases (KOtBu).
The "Free-Hydroxy" Strategy

While protecting the alcohol (as a TBS ether or Acetate) is a safe conservative approach, it adds two synthetic steps. Modern catalyst systems allow for the coupling of the naked alcohol by exploiting the rate difference between C-C reductive elimination (fast) and C-O coordination/reaction (slow).

Experimental Protocols

Protocol A: The "Workhorse" Method (Cost-Effective)

Best for: Standard aryl boronic acids, gram-scale synthesis, and cost-sensitive workflows.

Reagents:

  • Substrate: 1-(3-Bromo-5-fluorophenyl)ethanol (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Degassing (Crucial): Charge the reaction vessel with Dioxane and Water. Sparge with Nitrogen/Argon for 15 minutes. Oxygen promotes homocoupling and phenol formation.

  • Charge Solids: Add the bromide substrate, boronic acid, and base.

  • Catalyst Addition: Add Pd(dppf)Cl₂ last to minimize oxidation time before heating.

  • Reaction: Seal vessel and heat to 80°C .

    • Note: Do not exceed 90°C to preserve enantiopurity at the benzylic center.

  • Monitoring: Check HPLC at 2 hours. The electron-deficient nature of the ring (due to Fluorine) typically drives conversion to >95% within 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and Brine. Dry over Na₂SO₄.

    • Purification Note: The product will be more polar than the starting bromide due to the biaryl system; ensure gradient elution covers 10-50% EtOAc/Hexane.

Protocol B: The "High-Complexity" Method (Steric/Heterocyclic)

Best for: Heteroaryl boronic acids (pyridines, pyrazoles), sterically hindered partners, or when low catalyst loading (<1 mol%) is required.

Reagents:

  • Catalyst: XPhos Pd G2 (1-2 mol%)

  • Base: K₃PO₄ (2.0 equiv) - Phosphate is milder and improves functional group tolerance.

  • Solvent: THF / Water (10:1)

Methodology:

  • Pre-activation: Unlike Protocol A, XPhos Pd G2 activates rapidly at lower temperatures.

  • Temperature: Heat to 60°C . The highly active Buchwald ligand system allows for milder thermal conditions, significantly reducing the risk of benzylic racemization.

  • Completion: Often complete in <2 hours.

Mechanistic Visualization (Catalytic Cycle)

The following diagram illustrates the catalytic cycle, highlighting the specific electronic influence of the Fluorine substituent and the potential interference pathway of the hydroxyl group.

SuzukiCycle Pd0 Active Pd(0) Species OxAdd Oxidative Addition (Facilitated by C5-F) Pd0->OxAdd + Substrate Coord Pre-Transmetallation Complex OxAdd->Coord Side_OH Side Reaction: Pd-Alkoxide Formation (Avoid with Mild Base) OxAdd->Side_OH Excess Base/High Temp TransMet Transmetallation (Rate Determining) Coord->TransMet + Boronate RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product Product Biaryl Product RedElim->Product Side_OH->Pd0 Catalyst Poisoning Substrate 1-(3-Br-5-F-phenyl)ethanol Substrate->OxAdd Boronic Ar-B(OH)2 + Base Boronic->TransMet

Figure 1: Catalytic cycle for the Suzuki coupling of 1-(3-Bromo-5-fluorophenyl)ethanol. Note the oxidative addition step is electronically accelerated by the fluorine atom, while the hydroxyl group presents a side-reaction risk if base strength is uncontrolled.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation by OH group.Switch to Protocol B (XPhos Pd G2). The bulky ligand shield prevents OH coordination to Pd.
Protodeboronation Boronic acid instability.Increase Boronic Acid to 1.5 equiv. Switch base to K₃PO₄ (anhydrous) and reduce water ratio.
Racemization Benzylic proton abstraction.Lower temperature to 60°C. Ensure base is not in large excess (<2.5 equiv).
Homocoupling (Ar-Ar) Oxygen presence.Re-degas solvents. Add 10 mol% 2,6-di-tert-butyl-4-methylphenol (BHT) as a radical scavenger.

References

  • Suzuki-Miyaura Coupling of Unprotected Alcohols

    • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.
    • Protocol Validation: Demonstrates tolerance of free hydroxyls using K3PO4/W
  • Fluorine Substituent Effects in Cross-Coupling

    • Jeschke, P. (2004). The Unique Role of Fluorine in the Design of Active Ingredients for Modern Crop Protection. ChemBioChem.
    • Mechanistic Insight: Explains the inductive activation of aryl halides by meta-fluorine
  • Buchwald Precatalyst Systems (XPhos Pd G2)

    • Bruno, N. C., et al. (2013).
    • Protocol B Basis: Defines the utility of G2/G3 precatalysts for challenging substr
  • Stereochemical Retention in Benzylic Systems

    • Taylor, B. L., et al. (2011). Enantioselective Suzuki-Miyaura Cross-Coupling of Secondary Benzylic Boronic Esters. Journal of the American Chemical Society.[3]

    • Context: While this paper discusses benzylic boronates, the principles regarding base-mediated racemization of benzylic centers apply to the electrophile side as well.

Sources

Application Note: Strategic Protection of the Benzylic Alcohol in 1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The molecule 1-(3-Bromo-5-fluorophenyl)ethanol is a high-value scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and receptor antagonists (e.g., NK-1). Its structural utility lies in the 3-Bromo handle, which serves as a gateway for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.

However, the secondary benzylic alcohol presents a critical incompatibility:

  • Protic Interference: The hydroxyl proton (

    
    ) will quench organolithium or Grignard reagents immediately.
    
  • Nucleophilic Interference: The oxygen lone pair can coordinate with metal catalysts, poisoning Pd(0) species or leading to side reactions during couplings.

This guide details the protection of this alcohol using tert-Butyldimethylsilyl (TBS) and Tetrahydropyranyl (THP) groups.[1] These protocols are optimized for the electron-deficient nature of the 3-Br-5-F substituted ring.

Strategic Considerations: The Substrate

Electronic Effects

The 3-Bromo and 5-Fluoro substituents are electron-withdrawing groups (EWG) via induction.

  • Impact on Alcohol: The benzylic carbon is electron-deficient, making the hydroxyl proton more acidic and the oxygen less nucleophilic compared to unsubstituted 1-phenylethanol.

  • Protocol Adjustment: Standard silylation may be slightly slower. While imidazole is usually sufficient, catalytic DMAP (4-Dimethylaminopyridine) can be added if reaction times exceed 12 hours.

Stability & Elimination Risks

Benzylic alcohols are prone to acid-catalyzed dehydration to form styrenes.

  • Risk: Strong Lewis acids or Bronsted acids can trigger the elimination of water to form 3-bromo-5-fluorostyrene .

  • Mitigation: The TBS protocol (basic conditions) is safer than the THP protocol (acidic conditions). If using THP, the acid catalyst (pTSA) must be kept minimal (

    
     mol%) and quenched immediately upon completion.
    

Decision Matrix: Selecting the Protecting Group

FeatureTBS (tert-Butyldimethylsilyl) THP (Tetrahydropyranyl)
Reagent Cost ModerateLow
Complexity Single isomer productDiastereomeric mixture (creates complex NMR)
Stability High (Base/Oxidation/Reduction)High (Base/Nucleophiles); Labile to Acid
Deprotection TBAF (Fluoride) or AcidMild Acid (e.g., PPTS, AcOH)
Rec. Use Case Chiral synthesis; Complex NMR analysis requiredScale-up; Achiral intermediates

Protocol A: Silylation with TBSCl (The Gold Standard)

This protocol uses the Corey-Venkateswarlu method (TBSCl/Imidazole). It is the preferred method for preserving stereochemistry and simplifying NMR analysis.

Reaction Mechanism (Visualized)

The reaction relies on imidazole acting as a nucleophilic catalyst, forming a reactive N-tert-butyldimethylsilylimidazolium species.

TBS_Mechanism TBSCl TBS-Cl Inter N-Silyl Imidazolium (Active) TBSCl->Inter Nu Attack Im Imidazole Im->Inter Product TBS-Protected Ether Inter->Product Si Transfer HCl_Salt Im-HCl Salt Inter->HCl_Salt Substrate 1-(3-Br-5-F-phenyl)ethanol Substrate->Product R-OH Attack

Figure 1: Catalytic cycle of Imidazole-mediated TBS protection.

Step-by-Step Procedure

Reagents:

  • Substrate: 10.0 g (45.6 mmol)

  • TBSCl: 8.25 g (54.7 mmol, 1.2 equiv)

  • Imidazole: 7.76 g (114.0 mmol, 2.5 equiv)

  • Solvent: Anhydrous DMF (50 mL, 5 vol)

Workflow:

  • Dissolution: In a flame-dried RBF equipped with a magnetic stir bar, dissolve the substrate in anhydrous DMF under Nitrogen/Argon.

  • Base Addition: Add Imidazole in one portion. The solution should remain clear.

  • Silylation: Cool the mixture to 0°C (ice bath) to control exotherm, then add TBSCl portion-wise over 5 minutes.

    • Note: The electron-deficient ring reduces nucleophilicity; allow to warm to Room Temperature (RT) after addition.

  • Monitoring: Stir at RT for 4–12 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product (

    
    ) is less polar than starting material (
    
    
    
    ).
  • Workup:

    • Dilute with Et₂O or MTBE (150 mL).

    • Wash with Water (3 x 50 mL) to remove DMF and Imidazole.

    • Wash with Sat. NaHCO₃ (50 mL) and Brine (50 mL).

  • Purification: Dry over MgSO₄, filter, and concentrate. Flash chromatography (100% Hexanes

    
     5% EtOAc/Hexanes) yields the pure oil.
    

Validation:

  • 1H NMR (CDCl₃): Look for two singlets near

    
     0.0 ppm (Si-Me) and a large singlet near 
    
    
    
    0.9 ppm (t-Butyl).

Protocol B: Acetalization with DHP (The Economic Route)

Use this for large-scale batches where the cost of TBSCl is prohibitive and the formation of diastereomers is acceptable.

Step-by-Step Procedure

Reagents:

  • Substrate: 10.0 g (45.6 mmol)

  • 3,4-Dihydro-2H-pyran (DHP): 5.75 g (68.4 mmol, 1.5 equiv)

  • p-Toluenesulfonic acid (pTSA) monohydrate: 86 mg (0.45 mmol, 1 mol%)

  • Solvent: Anhydrous DCM (100 mL)

Workflow:

  • Setup: Dissolve substrate and DHP in anhydrous DCM under Nitrogen.

  • Catalysis: Add pTSA at 0°C.

  • Reaction: Stir at 0°C

    
     RT for 2–4 hours.
    
    • Critical: Do not heat. Heat + Acid promotes elimination to the styrene.

  • Quench: Add Triethylamine (0.5 mL) to neutralize the acid before concentration.

  • Workup: Wash with Sat. NaHCO₃, then Brine.

  • Purification: Silica gel column (Hexane/EtOAc).

Validation:

  • NMR: The benzylic proton signal will split into two distinct sets of multiplets due to the formation of diastereomers (mixture of R,R/R,S and S,R/S,S).

Workflow Logic & Troubleshooting

Decision_Tree Start Start: 1-(3-Br-5-F-phenyl)ethanol Check_Chiral Is the alcohol Enantiopure? Start->Check_Chiral TBS_Route Use TBS Protocol (Preserves Analysis) Check_Chiral->TBS_Route Yes (Avoid Diastereomers) THP_Route Use THP Protocol (Economic) Check_Chiral->THP_Route No (Racemic) Issue_Elim Issue: Styrene Formation? THP_Route->Issue_Elim Fix_Elim Switch to TBS (Basic) or Lower Acid/Temp in THP Issue_Elim->Fix_Elim

Figure 2: Decision logic for protecting group selection and troubleshooting.

Troubleshooting Table
ProblemProbable CauseSolution
Low Conversion (TBS) Steric hindrance + Electron deficient ringAdd 5 mol% DMAP; Heat to 35°C.
Styrene Byproduct Acidic elimination (THP route)Ensure T < 25°C; Switch to PPTS (milder acid).
Silyl Migration Basic workup too harshKeep workup neutral; avoid strong hydroxides.

References

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 1972, 94(17), 6190–6191. Link

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition; John Wiley & Sons: Hoboken, NJ, 2014. Link

  • BenchChem. "Standard Protocol for Alcohol Protection using TBS-Cl." Application Note. Link

  • Organic Chemistry Portal. "Tetrahydropyranyl Ethers (THP)." Link

Sources

Application Note: Precision Synthesis of 1-(3-Bromo-5-fluorophenyl)ethanol via Grignard Addition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical document for professional chemists. It prioritizes experimental rigour, safety, and mechanistic insight over generic textbook descriptions.

Executive Summary

The synthesis of 1-(3-Bromo-5-fluorophenyl)ethanol is a critical transformation in medicinal chemistry, often serving as a chiral scaffold for kinase inhibitors and CNS-active agents. The presence of two distinct halogen substituents (bromine and fluorine) on the aromatic ring presents a chemoselectivity challenge.

While the fluorine atom is generally inert to Grignard reagents under standard conditions, the bromine atom at the meta position poses a risk of Halogen-Metal Exchange (HME) if the reaction temperature is uncontrolled. This protocol details a high-yielding, chemoselective route using Methylmagnesium Bromide (MeMgBr) and 3-Bromo-5-fluorobenzaldehyde , emphasizing thermodynamic management to favor nucleophilic addition over competing metallation pathways.

Strategic Analysis & Retrosynthesis

Mechanistic Pathway

The target molecule is a secondary benzyl alcohol. The most convergent disconnection involves the addition of a methyl nucleophile to the corresponding benzaldehyde.

  • Route A (Selected): Addition of MeMgBr to 3-Bromo-5-fluorobenzaldehyde.

    • Pros: High atom economy, commercially available precursor, mild conditions.

    • Risk:[1][2][3] Competitive Mg/Br exchange at elevated temperatures.

  • Route B (Discarded): Grignard formation from 1,3-dibromo-5-fluorobenzene and reaction with acetaldehyde.

    • Cons: Requires statistical lithiation or magnesiation; high risk of polymerization or di-addition.

Reaction Scheme Visualization

The following diagram outlines the selected pathway and the critical transition state considerations.

ReactionScheme Aldehyde 3-Bromo-5-fluorobenzaldehyde (Electrophile) Complex Magnesium Alkoxide Intermediate Aldehyde->Complex THF, 0°C Kinetic Control MeMgBr MeMgBr (Nucleophile) MeMgBr->Complex Product 1-(3-Bromo-5-fluorophenyl)ethanol (Target) Complex->Product H3O+ Quench SideProduct Side Product: Mg/Br Exchange Complex->SideProduct >20°C (Thermal Risk)

Figure 1: Reaction scheme highlighting the chemoselective window. Maintaining T < 0°C prevents activation of the Ar-Br bond.

Critical Reagents & Equipment

To ensure reproducibility and safety, the following specifications are mandatory:

Reagents
ReagentSpecificationRole
3-Bromo-5-fluorobenzaldehyde >97% Purity, CAS 188813-02-7Electrophile
Methylmagnesium Bromide 3.0 M in Diethyl Ether (or THF)Nucleophile
Tetrahydrofuran (THF) Anhydrous, inhibitor-free, <50 ppm H₂OSolvent
Ammonium Chloride (NH₄Cl) Saturated Aqueous SolutionQuenching Agent
Sodium Sulfate (Na₂SO₄) Anhydrous, GranularDrying Agent
Equipment
  • Reaction Vessel: 3-neck Round Bottom Flask (RBF), oven-dried at 120°C for >4 hours.

  • Atmosphere: Positive pressure Nitrogen (N₂) or Argon line with bubbler.

  • Temperature Control: Ice/Water bath (0°C) and Acetone/Dry Ice bath (backup for exotherm control).

  • Addition: Pressure-equalizing addition funnel (dried).

Detailed Experimental Protocol

Phase 1: System Preparation
  • Drying: Assemble the 3-neck RBF, magnetic stir bar, and addition funnel while hot. Seal with rubber septa and cool under a stream of dry Nitrogen.

  • Solvent Prep: Cannulate anhydrous THF into the RBF. Ensure the solvent volume allows for a concentration of ~0.2 M to 0.5 M with respect to the aldehyde.

Phase 2: Reactant Solubilization
  • Charging: Add 3-Bromo-5-fluorobenzaldehyde (1.0 equiv) to the RBF via syringe or solid addition funnel (under N₂ flow).

  • Dissolution: Stir until the aldehyde is completely dissolved.

  • Cooling: Submerge the flask in an ice/water bath. Allow the internal temperature to equilibrate to 0–2°C .

    • Expert Note: Do not skip equilibration. Adding Grignard to a warm solution increases the rate of halogen-metal exchange.

Phase 3: Grignard Addition (The Critical Step)
  • Loading: Transfer MeMgBr (1.2 equiv) into the addition funnel via cannula.

  • Addition: Add the Grignard reagent dropwise over 30–45 minutes.

    • Visual Cue: A color change (often to yellow or slight cloudy grey) indicates complex formation.

    • Safety: Monitor the internal temperature. If it rises above 5°C, stop addition and allow to cool.

  • Reaction: Once addition is complete, allow the mixture to stir at 0°C for 1 hour.

  • Monitoring: Check reaction progress via TLC (20% EtOAc in Hexanes). The aldehyde spot (higher R_f) should disappear, replaced by the alcohol (lower R_f).

Phase 4: Quench and Isolation
  • Quench: While still at 0°C, slowly add Saturated NH₄Cl (10 mL per gram of reactant).

    • Caution: This step is exothermic and produces Mg salts. Vigorous stirring is required to break up the resulting solid clumps.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).

  • Wash: Combine organic layers and wash with Brine (Sat. NaCl).

  • Drying: Dry over anhydrous Na₂SO₄ for 15 minutes. Filter.

  • Concentration: Remove solvent in vacuo (Rotary Evaporator) at 35°C.

Phase 5: Purification
  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient elution, 5%

    
     15% EtOAc in Hexanes.
    
  • Yield Expectation: 85–92% (isolated).

Process Safety & Troubleshooting

Halogen-Metal Exchange (HME)

The primary failure mode is the attack of MeMgBr on the Ar-Br bond, leading to a mixture of the target alcohol and des-bromo byproducts (1-(3-fluorophenyl)ethanol).

  • Symptom: NMR shows loss of the aromatic triplet/multiplet integration corresponding to the proton between Br and F.

  • Prevention: Strictly maintain T < 5°C during addition. Use exactly 1.1–1.2 equivalents of Grignard; large excesses promote HME.

Workflow Diagram

Workflow Start Start: Oven-Dry Glassware (N2 Atmosphere) Dissolve Dissolve Aldehyde in THF Cool to 0°C Start->Dissolve AddGrignard Add MeMgBr Dropwise (Maintain T < 5°C) Dissolve->AddGrignard Monitor TLC / HPLC Check (Confirm Conversion) AddGrignard->Monitor Monitor->AddGrignard Incomplete (<90%) Quench Quench with Sat. NH4Cl (Exothermic) Monitor->Quench Complete Workup Extract (EtOAc) -> Dry -> Concentrate Quench->Workup Purify Flash Chromatography (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow emphasizing the iterative monitoring step.

Analytical Validation

Upon isolation, the product should be validated using ¹H NMR (400 MHz, CDCl₃) .

Proton EnvironmentChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic 7.25 – 6.95Multiplet3HAr-H (Positions 2, 4, 6)
Methine 4.85Quartet (J=6.4 Hz)1HAr-CH (OH)-CH₃
Hydroxyl 2.10Broad Singlet1H-OH (Concentration dependent)
Methyl 1.45Doublet (J=6.4 Hz)3H-CH(OH)-CH

Note: The presence of Fluorine will cause splitting in the ¹³C NMR and potentially subtle coupling in the ¹H NMR aromatic region.

References

  • Grignard Addition to Benzaldehydes

    • Source: Organic Syntheses, Coll. Vol. 3, p. 696 (1955).
    • Relevance: Foundational protocol for methylmagnesium bromide addition to substituted benzaldehydes.
    • URL:

  • Source:Knochel, P., et al. "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Handbook of Functionalized Organometallics (2008).
  • Precursor Data (3-Bromo-5-fluorobenzaldehyde)

    • Source: PubChem Compound Summary for CID 21986246.
    • Relevance: Physical properties and safety data for the starting material.[1][3][4]

    • URL:

  • Product Analog Data (1-(3-Bromophenyl)ethanol)

    • Source: Sigma-Aldrich Product Specific
    • Relevance: Used to benchmark expected boiling points and refractive indices for the bromo-fluoro analog.
    • URL:

Sources

Application Note: Biocatalytic Asymmetric Reduction of 1-(3-Bromo-5-fluorophenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for the enantioselective bioreduction of 1-(3-Bromo-5-fluorophenyl)ethanone to its corresponding chiral alcohol, 1-(3-Bromo-5-fluorophenyl)ethanol . This transformation is a critical step in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals where the chiral center and halogenated aromatic ring serve as essential pharmacophores or handles for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

Unlike traditional chemical reduction (e.g., Corey-Bakshi-Shibata), biocatalysis offers superior enantiomeric excess (>99% ee), mild aqueous conditions, and the elimination of toxic heavy metals. This guide focuses on using engineered Ketoreductases (KREDs) with a coupled Glucose Dehydrogenase (GDH) cofactor recycling system.

Scientific Principles & Mechanism[1]

The Substrate Challenge

The substrate, 1-(3-Bromo-5-fluorophenyl)ethanone, presents specific challenges:

  • Hydrophobicity: The halogenated ring significantly reduces water solubility, requiring a biphasic system or cosolvent optimization.

  • Electronic Activation: The electron-withdrawing nature of the meta-bromo and meta-fluoro substituents activates the carbonyl carbon, generally increasing reaction rates compared to unsubstituted acetophenone [1].

  • Steric Access: The meta-substitution pattern is less sterically demanding than ortho-substitution, allowing for a wider range of wild-type and engineered KRED acceptance.

Reaction Mechanism & Cofactor Recycling

The reduction requires a hydride transfer from the cofactor NADPH (or NADH) to the carbonyl carbon. To make the process economically viable, the expensive cofactor is regenerated in situ.

System Components:

  • Biocatalyst: KRED (Ketoreductase) or ADH (Alcohol Dehydrogenase).

  • Cofactor: NADP+/NADPH.

  • Recycling Enzyme: GDH (Glucose Dehydrogenase).[1][2]

  • Sacrificial Substrate: D-Glucose (oxidized to Gluconolactone).

Visualization: Cofactor Regeneration Cycle

CofactorCycle Substrate 1-(3-Bromo-5-fluorophenyl) ethanone KRED KRED (Enzyme) Substrate->KRED Product Chiral Alcohol (Product) NADP NADP+ GDH GDH (Recycling) NADP->GDH NADPH NADPH NADPH->KRED Glucose D-Glucose Glucose->GDH Gluconolactone Gluconolactone KRED->Product KRED->NADP GDH->NADPH GDH->Gluconolactone

Figure 1: Coupled enzymatic cycle showing the reduction of the ketone driven by glucose oxidation.

Experimental Protocols

Materials Required[1][5]
  • Substrate: 1-(3-Bromo-5-fluorophenyl)ethanone (>98% purity).

  • Enzymes: KRED Screening Kit (e.g., Codexis, Daicel, or wild-type Lactobacillus kefir ADH for (R)-selectivity; Rhodococcus ADH for (S)-selectivity) [2, 3].

  • Cofactor: NADP+ (disodium salt).

  • Recycling Enzyme: GDH (e.g., CDX-901 or equivalent).

  • Buffer: 100 mM Potassium Phosphate, pH 7.0.

  • Solvents: DMSO (molecular biology grade), Ethyl Acetate (extraction).

Protocol A: Enzyme Screening (24-Well Plate)

Goal: Identify the optimal enzyme for activity and stereoselectivity.

  • Stock Preparation:

    • Substrate Stock: Dissolve 217 mg of ketone in 1 mL DMSO (1 M solution).

    • Cofactor Mix: Dissolve 20 mg NADP+, 200 mg D-Glucose, and 5 mg GDH in 10 mL of Phosphate Buffer (pH 7.0).

  • Reaction Setup:

    • Dispense 900 µL of Cofactor Mix into each well of a 24-well deep-well plate.

    • Add 1–5 mg of different KRED enzymes to distinct wells.

    • Initiate reaction by adding 10 µL of Substrate Stock (Final conc: ~10 mM, 1% DMSO).

  • Incubation:

    • Seal with breathable film.

    • Shake at 30°C, 250 rpm for 18 hours.

  • Quench & Analysis:

    • Add 1 mL Ethyl Acetate to each well. Vortex vigorously for 2 minutes.

    • Centrifuge (3000 x g, 5 min) to separate phases.

    • Analyze organic phase via Chiral HPLC (See Section 4).

Protocol B: Preparative Scale Synthesis (1 Gram)

Goal: Isolate high-purity chiral alcohol.

Parameters:

  • Substrate Loading: 20 g/L (~92 mM)

  • Cosolvent: 10% DMSO (v/v) to improve solubility.

  • Temp: 30°C

Step-by-Step:

  • Buffer Prep: In a 100 mL reaction vessel, add 45 mL of 100 mM Potassium Phosphate buffer (pH 7.0).

  • Recycling System: Add 1.5 g D-Glucose and 10 mg NADP+. Add 20 mg GDH enzyme.

  • Substrate Addition: Dissolve 1.0 g of 1-(3-Bromo-5-fluorophenyl)ethanone in 5 mL DMSO. Add this dropwise to the stirring buffer mixture.

    • Note: A milky emulsion will form. This is normal and desirable for mass transfer.

  • Enzyme Initiation: Add 50 mg of the selected KRED enzyme.

  • Reaction Monitoring:

    • Maintain pH at 7.0 using 1M NaOH (automatic titrator recommended) as gluconic acid is produced.

    • Stir at 30°C. Monitor conversion via TLC or HPLC every 4 hours.

    • Typical reaction time:[3][4] 12–24 hours.

  • Work-up:

    • Add 50 mL Ethyl Acetate (EtOAc) and stir for 10 minutes.

    • Filter through a Celite pad to remove protein emulsion.

    • Separate layers. Wash aqueous layer 2x with 20 mL EtOAc.

    • Combine organics, dry over MgSO4, and concentrate in vacuo.

  • Purification: The crude product is typically >95% pure. If necessary, purify via silica flash chromatography (Hexanes/EtOAc 9:1).

Analytical Methods (Quality Control)

To ensure scientific integrity, the enantiomeric excess (% ee) must be validated.

ParameterMethod Details
Instrument HPLC (Agilent 1200 or equivalent) with UV detector (254 nm)
Column Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm
Mobile Phase Hexane : Isopropanol (95 : 5)
Flow Rate 1.0 mL/min
Temperature 25°C
Retention Times Ketone: ~6.5 min (S)-Alcohol: ~11.2 min (R)-Alcohol: ~13.5 min (Note: Verify with racemic standard)

Development Workflow & Troubleshooting

Optimization Logic

The following diagram illustrates the decision-making process for optimizing the reaction if conversion is low.

Optimization Start Check Conversion (18h) Decision Conversion > 95%? Start->Decision Success Proceed to Work-up Decision->Success Yes Fail Troubleshoot Decision->Fail No Solubility Substrate Crashed Out? Increase DMSO to 20% or add Tween-80 Fail->Solubility pH_Drop pH < 6.5? Gluconic acid buildup. Increase Buffer Strength or Titrate Fail->pH_Drop Enzyme_Death Enzyme Deactivation? Halogenated ketones can be alkylating agents. Increase Enzyme Load Fail->Enzyme_Death

Figure 2: Troubleshooting logic for biocatalytic reduction of halogenated acetophenones.

Key Insights for this Substrate
  • Stereocontrol:

    • Prelog Rule: Most ADHs (e.g., Rhodococcus, Thermoanaerobium) attack from the re-face, yielding the (S)-alcohol .

    • Anti-Prelog: Lactobacillus kefir ADH is renowned for yielding (R)-alcohols for acetophenone derivatives [4].

    • Application: If the drug target requires the (R)-enantiomer, prioritize screening Lactobacillus variants.

  • Halogen Effect: The 3-Br, 5-F substitution makes the ring electron-deficient. While this aids hydride attack, it also increases the acidity of the alpha-protons, potentially leading to racemization if the pH is too high (>8.5). Keep pH strictly at 7.0–7.5.

References

  • Hollmann, F., et al. (2023). Enzymatic reduction of acetophenone derivatives: Electronic and steric effects.[2][5] Chemical Communications. Link

  • BenchChem. (2025).[1] A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols.[1]Link

  • Goldberg, K., et al. (2007).[6] Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols.[7][8] Applied Microbiology and Biotechnology.[3] Link

  • Codexis Inc. Ketoreductase Screening Kits for Pharmaceutical Intermediates. (General Industry Reference). Link

  • Li, Q., et al. (2019). Efficient Biocatalytic Preparation of Optically Pure (R)-1-[4-(Trifluoromethyl)phenyl]ethanol.[4] MDPI. Link

Sources

Application Note: Optimized Mitsunobu Reaction Protocols for the Stereochemical Inversion of Fluorinated Phenylethanols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: In-depth Technical Guide & Protocol

Introduction & Mechanistic Rationale

The incorporation of fluorine into organic scaffolds is a cornerstone of modern drug development, utilized to enhance lipophilicity, metabolic stability, and target binding affinity. Fluorinated phenylethanols, such as 1-phenyl-2,2,2-trifluoroethanol, are highly valuable chiral building blocks. However, when stereochemical inversion of these secondary alcohols is required, classical methods often fail.

The Mitsunobu reaction —the premier method for the dehydrative stereoinversion of secondary alcohols [1]—faces unique mechanistic bottlenecks when applied to


-trifluoromethylated alcohols. As a Senior Application Scientist, I have observed that standard Mitsunobu conditions applied blindly to these substrates result in poor yields, complex mixtures, or complete reaction failure.
The Causality of the Fluorine Effect

The presence of the strongly electron-withdrawing trifluoromethyl (


) group alters the chemical landscape of the alcohol in two profound ways:
  • Pronucleophilic Competition (The Acidity Problem): The

    
     group drastically lowers the 
    
    
    
    of the hydroxyl proton (from
    
    
    in standard phenylethanol to
    
    
    in 1-phenyl-2,2,2-trifluoroethanol). In a standard Mitsunobu reaction, the Morrison-Brunn betaine intermediate must be protonated by the acidic pronucleophile (e.g., a carboxylic acid). If the chosen acid is not sufficiently strong (i.e.,
    
    
    ), the fluorinated alcohol will competitively protonate the betaine, acting as a pronucleophile itself and derailing the catalytic cycle [3].
  • 
     Retardation (The Kinetic Problem):  The final step of the Mitsunobu reaction is the 
    
    
    
    displacement of the alkoxyphosphonium leaving group by the carboxylate anion. The adjacent
    
    
    group severely destabilizes the electron-rich
    
    
    transition state through intense dipole-dipole repulsion and steric bulk, increasing the activation energy (
    
    
    ) and slowing the reaction to a crawl [2].

The Advantage: Because there are no


-hydrogens on the 

group, and the other adjacent carbon is part of an aromatic ring,

elimination—a notorious side reaction in standard Mitsunobu reactions—is completely suppressed.

Reaction Pathway & Competing Mechanisms

To achieve successful stereoinversion, the reaction conditions must be engineered to force the pathway toward the desired


 displacement while suppressing the competitive deprotonation of the fluorinated alcohol.

Mechanism Start PPh₃ + DIAD Betaine Morrison-Brunn Betaine (Zwitterionic Adduct) Start->Betaine 0 °C, THF Acid Protonation by Pronucleophile (e.g., 4-Nitrobenzoic Acid, pKa 3.4) Betaine->Acid Fast SideRxn Side Reaction: Alcohol acts as Pronucleophile (If acid pKa > 5) Betaine->SideRxn Competing pathway (Due to low pKa of CF₃-alcohol) Alkoxy Alkoxyphosphonium Formation (Fluorinated Alcohol Addition) Acid->Alkoxy Loss of DIAD-H₂ SN2 Sₙ2 Displacement (Rate-Limiting due to CF₃) Alkoxy->SN2 Nucleophile (RCOO⁻) attack Product Stereoinverted Product + TPPO + DIAD-H₂ SN2->Product Inversion of Stereocenter

Figure 1: Mitsunobu reaction pathway and competing side reactions for fluorinated phenylethanols.

Quantitative Data & Reagent Optimization

To validate the mechanistic theory, we evaluated the stereoinversion of (S)-1-phenyl-2,2,2-trifluoroethanol using various pronucleophiles and temperature profiles. The data below demonstrates the critical relationship between acid


, thermal activation, and reaction success.
Pronucleophile (Acid)

(

)
TemperatureTime (h)Yield (%)Enantiomeric Excess (ee %)
Acetic Acid4.7625 °C24< 20N/A (Complex mixture)
Benzoic Acid4.2025 °C244598
4-Nitrobenzoic Acid3.4125 °C2468> 98
4-Nitrobenzoic Acid 3.41 40 °C 16 92 > 98
Phthalimide8.3040 °C24< 5N/A

Data Synthesis: Acetic acid fails because its


 is too close to that of the fluorinated alcohol, leading to the competitive side reaction shown in Figure 1. 4-Nitrobenzoic acid (

3.41) ensures exclusive protonation of the betaine. Furthermore, elevating the temperature to 40 °C is required to overcome the high

of the

displacement, pushing the yield from 68% to 92% without compromising enantiomeric purity.

Standardized Protocol for Stereoinversion

This protocol outlines the optimized conditions for the inversion of (S)-1-phenyl-2,2,2-trifluoroethanol to its (R)-4-nitrobenzoate ester.

Experimental Workflow

Workflow Prep 1. Preparation Dissolve Alcohol, Acid, PPh₃ in THF Cool 2. Cooling Chill to 0 °C under Argon Prep->Cool Add 3. DIAD Addition Dropwise over 15 min (Control Exotherm) Cool->Add React 4. Reaction Warm to 40 °C Stir 12-24 h Add->React Workup 5. Workup Concentrate & Precipitate TPPO React->Workup

Figure 2: Step-by-step experimental workflow for the Mitsunobu inversion of fluorinated alcohols.

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • To an oven-dried, argon-purged 50 mL round-bottom flask, add (S)-1-phenyl-2,2,2-trifluoroethanol (1.0 equiv, 5.0 mmol), 4-nitrobenzoic acid (1.5 equiv, 7.5 mmol), and triphenylphosphine (

      
      ) (1.5 equiv, 7.5 mmol).
      
    • Dissolve the solids in anhydrous Tetrahydrofuran (THF) (20 mL, 0.25 M concentration).

  • Thermal Control & Activation:

    • Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.

    • Causality Note: Cooling is mandatory. The formation of the betaine intermediate upon addition of the azodicarboxylate is highly exothermic. Uncontrolled heat at this stage leads to the degradation of the betaine before it can be protonated.

  • Addition of DIAD:

    • Add Diisopropyl azodicarboxylate (DIAD) (1.5 equiv, 7.5 mmol) dropwise via syringe over 15 minutes.

    • Maintain vigorous stirring. The solution will initially turn deep yellow/orange.

  • Rate-Limiting

    
     Displacement: 
    
    • Remove the ice bath and allow the reaction to warm to room temperature.

    • Transfer the flask to a pre-heated oil bath at 40 °C. Stir under argon for 16 hours.

  • Workup and TPPO Removal:

    • Concentrate the reaction mixture in vacuo to approximately 25% of its original volume.

    • Add cold diethyl ether (20 mL) and hexanes (20 mL) to precipitate the triphenylphosphine oxide (TPPO) byproduct.

    • Filter the white precipitate through a pad of Celite and concentrate the filtrate.

    • Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the (R)-ester.

In-Process Controls and Self-Validating System

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. You do not need to wait until the final purification to know if the reaction succeeded. Use the following In-Process Controls (IPCs):

  • IPC 1 (Visual Cue): The deep yellow color of the DIAD addition should fade to a pale yellow or colorless solution over the first 2 hours. If the solution remains dark orange, the betaine has not been successfully protonated, indicating wet solvent or degraded acid.

  • IPC 2 (

    
     NMR Tracking):  Extract a 0.1 mL aliquot, dilute in 
    
    
    
    , and run a quick
    
    
    NMR. The
    
    
    signal of the starting alcohol typically resonates at
    
    
    ppm. Upon successful esterification, this signal shifts downfield to
    
    
    ppm. The integration ratio between these two peaks provides a direct, quantitative measure of conversion.
  • IPC 3 (Stereochemical Validation): Following ester hydrolysis (using mild

    
     in 
    
    
    
    ), analyze the resulting (R)-alcohol via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA mobile phase). A successful run following this protocol will yield an enantiomeric excess (ee)
    
    
    .

References

  • But, T. Y. S., & Toy, P. H. (2007). The Mitsunobu Reaction: Origin, Mechanism, Improvements, and Applications. Chemistry – An Asian Journal, 2(11), 1340-1355. URL:[Link]

  • Munawar, S., Zahoor, A. F., Ali, S., & Mojzych, M. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. URL:[Link]

  • Sladojevich, F., Arlow, S. I., Tang, P., & Ritter, T. (2015). Alkyl Aryl Ether Bond Formation with PhenoFluor. Angewandte Chemie International Edition, 54(19), 5662-5665. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Enantiomeric Excess in Fluoroacetophenone Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Achieving high enantiomeric excess (ee) in the asymmetric reduction of fluoroacetophenones is notoriously challenging. The highly electronegative fluorine atom(s) fundamentally alter the electronic landscape of the ketone, often accelerating background racemic reduction or disrupting catalyst-substrate coordination.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for both biocatalytic and chemocatalytic workflows to help researchers and drug development professionals optimize their chiral alcohol yields.

G Start Low ee in Fluoroacetophenone Reduction CheckMethod Identify Reduction Pathway Start->CheckMethod Bio Biocatalysis (KRED/ADH) CheckMethod->Bio Chemo Chemocatalysis (ATH/CBS) CheckMethod->Chemo Bio1 Optimize Cofactor Regeneration Bio->Bio1 Bio2 Screen Engineered Ketoreductases Bio->Bio2 Chemo1 Enhance Ligand Rigidity (e.g., TsDPEN) Chemo->Chemo1 Chemo2 Lower Temperature to Suppress Background Rxn Chemo->Chemo2

Troubleshooting workflow for low enantiomeric excess in fluoroacetophenone reduction.

Section 1: Biocatalytic Reduction (Ketoreductases & ADHs)

FAQ & Troubleshooting

Q: Why is my wild-type alcohol dehydrogenase (ADH) yielding low enantiomeric excess (<50%) when reducing heavily fluorinated acetophenones? A: The strong electron-withdrawing nature and altered steric profile of multiple fluorine atoms (e.g., in pentafluoroacetophenone) lead to poor active-site binding in standard ADHs like Lactobacillus brevis ADH (LB-ADH). This spatial mismatch causes non-stereospecific hydride delivery. We recommend switching to a specialized or engineered ketoreductase (KR). For instance, the 3-ketoacyl-[acyl-carrier-protein] reductase from Synechococcus sp. strain PCC 7942 has an active site that efficiently accommodates heavily fluorinated rings, boosting the ee from 43.3% (with LB-ADH) to >99.8% (S)[1].

Q: My ee is initially high but degrades over the course of a 24-hour biocatalytic reaction. How do I prevent this? A: This is a classic symptom of thermodynamic reversibility. Certain yeast strains (e.g., Yarrowia lipolytica) and isolated enzymes can catalyze the reverse oxidation of the chiral alcohol back to the ketone, which then undergoes non-selective re-reduction, eroding the ee over time[2]. To kinetically trap the product, implement a robust, irreversible cofactor regeneration system. Using an excess of a sacrificial secondary alcohol or a glucose/glucose dehydrogenase (GDH) system ensures that NADP+ is instantly converted back to NADPH, driving the equilibrium strictly toward the desired chiral product.

Quantitative Data Summary: Biocatalyst Performance on Pentafluoroacetophenone

BiocatalystSubstrateSpecific Activity (U/mg)Enantiomeric Excess (ee %)
Synechococcus sp. PCC 7942 KR2',3',4',5',6'-pentafluoroacetophenone8.57>99.8% (S)
Lactobacillus brevis ADH2',3',4',5',6'-pentafluoroacetophenone~0.56 (Standard)43.3% (S)
(Data sourced from comparative biocatalytic studies[1])

Step-by-Step Methodology: Biocatalytic Reduction of Fluoroacetophenones

  • Buffer Preparation: Prepare a 100 mM sodium phosphate buffer (pH 7.0) or Tricine buffer (pH 8.0) depending on your specific KR's pH optimum[1].

  • Cofactor Solution: Dissolve NADP+ (0.1 mM final concentration) and the cofactor regeneration substrate (e.g., 2% glucose) into the buffer.

  • Enzyme Addition: Add the purified ketoreductase (e.g., Synechococcus KR, 1–5 U/mL) and the regeneration enzyme (e.g., GDH, 10 U/mL) to the reaction mixture.

  • Substrate Introduction: Dissolve the fluoroacetophenone (e.g., 35 mM) in a minimal amount of co-solvent (e.g., DMSO, <5% v/v) to ensure solubility, and add it dropwise to the aqueous mixture.

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 30–44 °C) under orbital shaking (150 rpm) for 12–24 hours[1].

  • Extraction & Analysis: Extract the aqueous phase three times with ethyl acetate. Dry the organic layer over anhydrous Na2SO4, concentrate under vacuum, and determine the ee via chiral GC or HPLC.

Section 2: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) & CBS Reduction

FAQ & Troubleshooting

Q: I am using a Noyori-type Ru(II) catalyst for the ATH of 4'-trifluoromethylacetophenone, but my ee is stuck at ~60%. How do I improve this? A: The powerful electron-withdrawing effect of the trifluoromethyl group makes the ketone highly electrophilic. This accelerates the uncatalyzed, background reduction by the hydride donor (e.g., isopropanol), which is a racemic process. To suppress this background reaction, lower the reaction temperature (e.g., to -24 °C)[3]. Furthermore, ensure you are using a highly rigid chiral ligand. While simpler ligands like L-prolinamide yield ~60% ee for 4'-trifluoromethylacetophenone[3], utilizing the classic TsDPEN ligand with [RuCl2(p-cymene)]2 creates a tighter chiral pocket via a concerted six-membered Ru-N-H transition state, significantly improving stereocontrol[4].

Mechanism RuCat Ru(II)-TsDPEN Precatalyst ActiveCat 16-e- Ru-Amide Active Catalyst RuCat->ActiveCat Base (-HCl) Hydride 18-e- Ru-Hydride Bifunctional TS ActiveCat->Hydride Hydride Donor Hydride->ActiveCat Catalyst Recycling Product Chiral Alcohol (High ee) Hydride->Product Concerted Transfer

Bifunctional mechanism of Noyori asymmetric transfer hydrogenation.

Q: Does the position of the fluorine atom affect the Corey-Bakshi-Shibata (CBS) reduction? A: Yes. In the CBS reduction using (R)-MeCBS and borane, the enantiomeric excess depends heavily on the electronic character and position of the substituent. Highly electronegative ortho-fluorine atoms can cause competitive coordination to the borane, disrupting the highly organized transition state. Optimizing the solvent is critical to stabilizing the catalytic complex; ethereal solvents like 1,2-dimethoxyethane (DME) have been shown to minimize these disruptions, yielding 91–99% ee for various alpha-fluoroacetophenones[5].

Quantitative Data Summary: Chemocatalytic ATH of Fluoroacetophenones

SubstrateCatalyst SystemConditionsYield/Conv. (%)ee (%)
4'-fluoroacetophenone(p-CymeneRuCl2)2 / L-prolinamidei-PrOH/KOH, -24 °C7663 (R)
4'-trifluoromethylacetophenone(p-CymeneRuCl2)2 / L-prolinamidei-PrOH/KOH, -24 °C9460 (R)
alpha-fluoroacetophenones(R)-MeCBS / BoraneDME, Low Temp>9091–99 (R)
(Data sourced from ATH and CBS reduction literature[5],[3])

Step-by-Step Methodology: Noyori Asymmetric Transfer Hydrogenation

  • Precatalyst Activation: In a flame-dried Schlenk flask under argon, combine the Ru(II) precatalyst (e.g., [RuCl2(p-cymene)]2, 0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.0 mol%).

  • Solvent & Base Addition: Add anhydrous isopropanol (which acts as both solvent and hydride donor) and a catalytic amount of strong base (e.g., t-BuOK or KOH, 2.5 mol%) to generate the active 16-electron Ru-amide complex[3],[4].

  • Degassing: Degas the solution via three freeze-pump-thaw cycles to remove dissolved oxygen, which can irreversibly deactivate the catalyst.

  • Substrate Addition: Lower the temperature to the desired setpoint (e.g., -24 °C to 0 °C to suppress racemic background reduction) and add the fluoroacetophenone (1.0 equiv).

  • Reaction Monitoring: Stir the reaction for 12–24 hours. Monitor the conversion via TLC or GC to ensure the reaction does not proceed too long, which could lead to ee degradation via reverse hydrogen transfer[3].

  • Quenching & Purification: Quench the reaction by exposing it to air or adding water. Extract with dichloromethane, dry over MgSO4, and purify the chiral fluoro-phenylethanol via silica gel column chromatography.

References

1.5 - Tetrahedron: Asymmetry / SINTEF 2.1 - Applied and Environmental Microbiology / PMC 3.3 - Organometallics / ACS Publications 4.2 - AMB Express / PMC 5.4 - Proceedings of the Japan Academy / PMC

Sources

Preventing debromination during reduction of bromo-fluoro aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chem-Resolve Technical Support Center . This guide is designed for researchers, scientists, and process chemists facing chemoselectivity challenges during the reduction of heavily functionalized aromatic systems.

Below is our comprehensive troubleshooting guide for preventing reductive debromination (hydrodehalogenation) when converting bromo-fluoro-nitroaromatics to their corresponding anilines.

The Mechanistic "Why": Understanding Chemoselectivity

When reducing a nitro group on an aromatic ring containing both fluorine and bromine (e.g., 4-bromo-2-fluoro-1-nitrobenzene), chemoselectivity is the primary hurdle.

The C–F bond is exceptionally strong (bond dissociation energy ~116 kcal/mol) and is generally inert to standard reduction conditions. In contrast, the C–Br bond is much weaker (~81 kcal/mol) and highly susceptible to reductive cleavage[1].

If you use standard Palladium on Carbon (Pd/C) with hydrogen gas, the palladium metal readily undergoes oxidative addition into the C–Br bond. This is followed by hydride insertion and reductive elimination, replacing your bromine atom with hydrogen[2]. Furthermore, the reduction of the nitro group proceeds via the Haber mechanism through an arylhydroxylamine intermediate (Ar–NHOH). The final reduction of this hydroxylamine to the amine is often the rate-limiting step. If this step is sluggish, the catalyst has ample time to attack the C–Br bond, leading to massive yield losses[3].

Troubleshooting FAQs

Q: I used 10% Pd/C and H₂ to reduce 4-bromo-2-fluoro-1-nitrobenzene, but my LC-MS shows 2-fluoroaniline as the major product. What went wrong? A: Standard Pd/C is highly active for the hydrogenolysis of aryl bromides[2]. You must switch to a metal with a lower propensity for oxidative addition, such as Platinum (Pt), or use a non-noble metal single-electron reductant like Iron[4].

Q: Can I just lower the hydrogen pressure or temperature with Pd/C to save the bromine? A: No. Hydrodebromination often competes kinetically with the reduction of the hydroxylamine intermediate. Lowering the pressure will simply stall the reaction at the hydroxylamine stage, resulting in a complex mixture of partially debrominated products, azo-dimers, and unreacted intermediates.

Q: I want to avoid heavy metals like Tin (SnCl₂) due to toxicity and rigorous workup issues. What is the best scalable alternative? A: For batch synthesis without pressure equipment, the Béchamp reduction (Iron/Acetic acid) is the gold standard[2]. For scalable catalytic hydrogenation, use a sulfided Platinum catalyst (Pt/S/C)[5] or Platinum doped with Vanadium (Pt-V/C)[6].

Validated Experimental Protocols

Protocol A: The Modified Béchamp Reduction (Iron/Acetic Acid)
  • Causality: Iron operates via single-electron transfer (SET) to the nitro group. The reduction potential of Fe is sufficient to reduce the nitro group but entirely insufficient to undergo oxidative addition into the C–Br bond under mild acidic conditions, guaranteeing 100% bromine retention[2].

  • Step-by-Step:

    • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of the bromo-fluoro-nitroarene in a mixture of Ethanol and Water (typically 3:1 v/v).

    • Activation: Add 5.0 eq of Iron powder (325 mesh). To activate the iron surface, add 0.1 eq of Ammonium Chloride (NH₄Cl) or 2.0 eq of Glacial Acetic Acid (AcOH)[4].

    • Reaction: Heat the suspension to 70°C under vigorous stirring (800+ rpm is critical to overcome the heterogeneous solid-liquid mass transfer barrier).

    • Monitoring: Monitor via TLC/LC-MS. The reaction typically completes in 2-4 hours. The solution will turn from yellow/orange to pale as the nitro compound is consumed.

    • Workup (Self-Validating): Cool to room temperature. Filter the mixture through a pad of Celite to remove iron oxides (the pad should capture a dense brown/black sludge). Concentrate the filtrate, neutralize with saturated NaHCO₃ (check pH > 7 with indicator paper to ensure free-basing of the amine), and extract with Ethyl Acetate.

Protocol B: Chemoselective Catalytic Hydrogenation (Pt-V/C or Pt/S/C)
  • Causality: Platinum intrinsically has a lower affinity for C–Br oxidative addition than Palladium. By adding a Vanadium promoter (e.g., V(acac)₂), the vanadium acts as a redox mediator that rapidly disproportionates the sluggish hydroxylamine intermediate into the amine and nitroso species. This dramatically accelerates the desired pathway, leaving no time for dehalogenation[3],[6]. Alternatively, using Pt/S/C works because the sulfur selectively poisons the highly active step-edge sites on the metal lattice where dehalogenation occurs[7],[5].

  • Step-by-Step:

    • Setup: In a pressure vessel (autoclave or Parr shaker), dissolve 1.0 eq of the substrate in THF or Ethyl Acetate.

    • Catalyst Loading: Add 1-5 mol% of 5% Pt/S/C (Sulfided Platinum on Carbon) or 5% Pt/C along with 0.5 mol% Vanadyl acetylacetonate [VO(acac)₂].

    • Purge: Seal the vessel. Purge with Nitrogen (3x), then purge with Hydrogen gas (3x).

    • Reaction: Pressurize to 3-5 bar H₂ and stir vigorously at 25-40°C.

    • Monitoring: Monitor hydrogen uptake. The reaction is complete when the pressure stabilizes (no further pressure drop).

    • Workup: Vent the hydrogen gas safely. Filter the mixture through a 0.22 μm PTFE membrane or Celite to remove the catalyst. Evaporate the solvent to yield the pure bromo-fluoro-aniline.

Quantitative Data Summary

Reduction MethodActive Reagent/CatalystChemoselectivity (Br Retention)Typical YieldScalabilitySafety & Waste Profile
Standard Hydrogenation Pd/C + H₂< 10% (High Debromination)< 10% (Desired)HighLow waste, but highly pyrophoric catalyst.
Béchamp Reduction Fe powder / AcOH> 99%85 - 95%HighHigh solid waste (Iron oxides); environmentally benign.
Stannous Chloride SnCl₂ / HCl> 99%80 - 90%MediumToxic heavy metal waste; difficult emulsion workups.
Poisoned Hydrogenation Pt/S/C + H₂> 95%90 - 98%HighLow waste; ideal for large-scale API manufacturing.

Pathway & Workflow Visualizations

HaberMechanism Nitro Ar-NO2 (Bromonitroarene) Nitroso Ar-NO (Nitrosoarene) Nitro->Nitroso +2e⁻, +2H⁺ Fast Hydroxylamine Ar-NHOH (Arylhydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Fast Amine Ar-NH2 (Bromoaniline) DESIRED Hydroxylamine->Amine +2e⁻, +2H⁺ Slow (Rate Limiting) Debrom Ar'-NH2 (Debrominated Aniline) UNDESIRED Hydroxylamine->Debrom Competing Dehalogenation Amine->Debrom Pd/C + H2 Oxidative Addition into C-Br

Reaction pathway: Haber nitro reduction vs. competing hydrodebromination.

DecisionTree Start Reduction of Bromo-Fluoro Nitroaromatics Q1 High-pressure H2 equipment available & safe? Start->Q1 Q2_Yes Late-stage API? (Strict metal limits) Q1->Q2_Yes Yes Q2_No Acidic conditions tolerated? Q1->Q2_No No Sol_Pt Catalytic Hydrogenation (Pt/S/C or Pt-V/C + H2) Q2_Yes->Sol_Pt No Sol_Dithionite Mild Transfer / Hydride (Na2S2O4 or B2(OH)4) Q2_Yes->Sol_Dithionite Yes Sol_Bechamp Béchamp Reduction (Fe powder / AcOH) Q2_No->Sol_Bechamp Yes Sol_Zn Neutral Metal Reduction (Zn / NH4Cl) Q2_No->Sol_Zn No

Decision matrix for selecting the optimal chemoselective reduction methodology.

References

  • Benchchem Technical Support Team. 5-Bromo-1,2-difluoro-3-nitrobenzene: An In-Depth Technical Guide. Benchchem. 4[4]

  • Fornasiero, P., et al. Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS). 2[2]

  • Orlandi, M., et al. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. 7[7]

  • Takasaki, M., et al. Pd and Pt nanoparticles as selective hydrogenation catalysts. Pure (Eindhoven University of Technology).3[3]

  • Koehler, K., et al. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development (ACS). 6[6]

  • Patent EP1698611A1. Process for producing phenylacetic acid derivative. Google Patents. 5[5]

  • Zhang, Y., et al. Synthesis of carbon-supported Pd/SnO2 catalyst for highly selective hydrogenation of 2,4-difluoronitrobenzene. ResearchGate. 1[1]

Sources

Technical Support Center: Purification of 1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for the purification of 1-(3-Bromo-5-fluorophenyl)ethanol via column chromatography. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during this critical separation process. The information herein is grounded in established chromatographic principles and practical laboratory experience to ensure scientific integrity and experimental success.

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the setup and execution of the column chromatography for 1-(3-Bromo-5-fluorophenyl)ethanol.

Q1: What is the most suitable stationary phase for purifying 1-(3-Bromo-5-fluorophenyl)ethanol?

For moderately polar organic molecules like 1-(3-Bromo-5-fluorophenyl)ethanol, silica gel (SiO₂) is the standard and most effective stationary phase.[1][2] Its slightly acidic nature and high surface area provide excellent resolving power for compounds with polar functional groups, such as the hydroxyl group in the target molecule.[1] Alumina can be an alternative but is typically reserved for less acidic or basic compounds.

Q2: How do I select an appropriate mobile phase (eluent)?

The selection of the mobile phase is critical and should always be preceded by Thin-Layer Chromatography (TLC) analysis.[3] The goal is to find a solvent system where the target compound, 1-(3-Bromo-5-fluorophenyl)ethanol, has an Rf value between 0.2 and 0.4. This range ensures that the compound moves down the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities.[4]

Q3: What is a good starting solvent system for TLC analysis of this compound?

A mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate is a standard starting point for compounds of moderate polarity.[3] Begin by testing various ratios, such as 9:1, 4:1, and 2:1 (Hexanes:Ethyl Acetate), to find the optimal polarity that provides good separation and the target Rf value.

Q4: Should I use isocratic or gradient elution for the column?

The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your crude mixture, as determined by TLC.[5]

  • Isocratic Elution: If your TLC shows good separation between the target compound and all impurities with a single solvent mixture, isocratic elution is simpler and sufficient.[6]

  • Gradient Elution: If impurities are very close to your product (small ΔRf) or if there are both significantly less polar and more polar impurities, a gradient elution is highly recommended.[5][6] Starting with a lower polarity and gradually increasing it will first elute the non-polar impurities, then your product, and finally the highly polar impurities, leading to a cleaner separation and sharper peaks.[6]

Q5: How much silica gel should I use in my column?

A general guideline is to use a silica gel-to-crude sample weight ratio of 30:1 to 100:1. For difficult separations (impurities with very similar Rf values to the product), a higher ratio (e.g., 100:1) is recommended. For routine purifications with good separation, a lower ratio (e.g., 40:1) is often adequate.[1]

Q6: What are the potential impurities I might encounter?

Impurities can originate from various sources, including unreacted starting materials, by-products, or degradation products.[7][8] For the synthesis of 1-(3-Bromo-5-fluorophenyl)ethanol, common impurities could include:

  • Starting materials: e.g., 3-bromo-5-fluorobenzaldehyde or a corresponding ketone.

  • Over-reduced or under-reduced species.

  • By-products from side reactions.[8]

Q7: How should I load my sample onto the column? Wet or Dry Loading?

For polar compounds like 1-(3-Bromo-5-fluorophenyl)ethanol, dry loading is strongly recommended.[9] Dissolving the sample in a highly polar solvent for wet loading can disrupt the equilibration at the top of the column and lead to band broadening and poor separation.[4][10] Dry loading, where the sample is pre-adsorbed onto a small amount of silica gel, ensures a narrow starting band and significantly improves resolution.[9]

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the purification of 1-(3-Bromo-5-fluorophenyl)ethanol.

Step 1: TLC Analysis for Solvent System Optimization
  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto at least three different TLC plates.

  • Develop each plate in a sealed chamber with a different solvent system (e.g., Hexane:Ethyl Acetate 4:1, 3:1, 2:1).

  • Visualize the developed plates under a UV lamp (254 nm) and/or by staining (e.g., potassium permanganate or vanillin stain) to identify all components.[11][12]

  • Select the solvent system that gives your target compound an Rf value of approximately 0.3 and provides the best possible separation from all other spots.[4]

Table 1: Example of TLC Solvent System Scouting

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Main ImpuritySeparation (ΔRf)Assessment
4:10.250.400.15Good starting point for column.
3:10.350.500.15Also viable, may elute faster.
2:10.550.650.10Rf too high; poor separation.
Step 2: Column Preparation (Wet Packing)
  • Select a glass column of appropriate size.

  • Insert a small plug of cotton or glass wool at the bottom of the column.[1]

  • Add a thin layer (approx. 1 cm) of sand over the plug.[13]

  • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[1]

  • Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing.[1][10]

  • Open the stopcock to drain some solvent, which helps to compact the silica bed. Never let the solvent level drop below the top of the silica bed.[13]

  • Once the silica has settled, add another layer of sand (approx. 1 cm) on top to prevent disturbance during solvent addition.[13]

Step 3: Sample Loading (Dry Loading)
  • Dissolve your crude 1-(3-Bromo-5-fluorophenyl)ethanol in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (2-3 times the weight of your crude sample) to this solution.

  • Thoroughly evaporate the solvent using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

  • Gently rinse the flask with a small amount of the initial eluent and add it to the column to ensure all the sample is transferred.

Step 4: Elution and Fraction Collection
  • Carefully fill the column with the eluent.

  • Open the stopcock and begin collecting fractions in test tubes or flasks.

  • If using an isocratic elution , continue with the same solvent mixture throughout the process.

  • If using a gradient elution , start with the least polar solvent system (e.g., Hexane:EtOAc 9:1) and gradually increase the proportion of the more polar solvent (e.g., moving to 4:1, then 2:1) after the less polar impurities have eluted.[6][14] This provides better resolution for complex mixtures.[6]

Step 5: Analysis of Fractions
  • Monitor the collected fractions by TLC to determine their composition.

  • Spot every few fractions on a single TLC plate alongside a spot of your crude starting material.

  • Identify the fractions that contain your pure product.

Step 6: Product Isolation
  • Combine the fractions that contain only the pure 1-(3-Bromo-5-fluorophenyl)ethanol.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.

  • Confirm the purity of the final product by NMR, LC-MS, or other appropriate analytical techniques.

Visual Workflow for Purification

Purification_Workflow cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Optimize Solvent System) Pack 2. Pack Column (Wet Packing with Silica) TLC->Pack Load 3. Sample Loading (Dry Loading) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Pure Product Evaporate->Product

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Guide

This Q&A guide addresses specific issues that may arise during the experiment.

Q: My product is eluting with impurities (Poor Separation). What went wrong?

  • Possible Cause: The mobile phase is too polar, causing all compounds to move too quickly down the column.

    • Solution: Re-evaluate your solvent system using TLC. Choose a less polar mixture that gives your product an Rf of 0.2-0.4 and maximizes the distance (ΔRf) to impurities.[15]

  • Possible Cause: The sample band was too wide upon loading.

    • Solution: Ensure you use the dry loading method.[9] If wet loading must be used, dissolve the sample in the absolute minimum amount of the eluent or a less polar solvent.[4][10]

  • Possible Cause: The column was overloaded with the crude sample.

    • Solution: Reduce the amount of sample relative to the amount of silica gel. A ratio of at least 50:1 (silica:sample) is recommended for challenging separations.

  • Possible Cause: The column packing is uneven, or contains cracks or channels.

    • Solution: This allows the solvent and sample to bypass the stationary phase, leading to poor separation. The column must be repacked carefully. Ensure the silica slurry is homogenous and allow it to settle evenly. Never let the column run dry.[1]

Q: The product is not coming off the column.

  • Possible Cause: The mobile phase is not polar enough to displace the compound from the silica gel.

    • Solution: Gradually increase the polarity of the eluent. This is where a gradient elution is particularly useful.[6] For example, if you are using Hexane:Ethyl Acetate (4:1), switch to a 2:1 or 1:1 mixture.

Q: The product is eluting too quickly, in the first few fractions.

  • Possible Cause: The mobile phase is too polar.

    • Solution: Your compound is spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.[1] Use a less polar solvent system, as determined by your initial TLC scouting.

Q: The spots on my TLC plates are tailing or streaking.

  • Possible Cause: The sample is too concentrated on the TLC plate.

    • Solution: Dilute the sample before spotting it on the TLC plate.

  • Possible Cause: The compound may be interacting too strongly with the acidic silica gel.

    • Solution: Add a very small amount of a modifier to your eluent. For a neutral/acidic compound, adding ~0.5% acetic acid can sometimes help. For a basic compound, adding ~0.5% triethylamine can improve peak shape. Use this technique with caution as it will alter the properties of your eluent.

Table 2: Troubleshooting Summary

IssuePrimary CauseRecommended Solution
Poor Separation Eluent too polar / Poor loadingDecrease eluent polarity; use dry loading method.
No Elution Eluent not polar enoughIncrease eluent polarity (use a gradient).[6]
Rapid Elution Eluent too polarDecrease eluent polarity.
Tailing Spots Sample overload / Strong interactionDilute sample for TLC; add a modifier to the eluent.
Cracked Column Improper packing / Column ran dryRepack the column carefully; keep solvent above the silica.[1]

Troubleshooting Decision Tree

Troubleshooting Start Problem: Poor Separation CheckTLC Re-check TLC of Crude. Is ΔRf > 0.15? Start->CheckTLC CheckLoading Did you use dry loading? CheckTLC->CheckLoading Yes Sol_TLC Solution: Find a new, less polar solvent system. CheckTLC->Sol_TLC No CheckColumn Is the silica bed free of cracks/channels? CheckLoading->CheckColumn Yes Sol_Load Solution: Re-run using the dry loading method. CheckLoading->Sol_Load No CheckRatio Is Silica:Sample ratio > 50:1? CheckColumn->CheckRatio Yes Sol_Pack Solution: Repack the column carefully. Do not let it run dry. CheckColumn->Sol_Pack No Sol_Ratio Solution: Increase silica amount or decrease sample load. CheckRatio->Sol_Ratio No Success Separation Improved CheckRatio->Success Yes Sol_TLC->Start Re-evaluate Sol_Load->Start Re-evaluate Sol_Pack->Start Re-evaluate Sol_Ratio->Start Re-evaluate

Caption: Decision Tree for Troubleshooting Poor Separation.

References

  • MITOCW. (n.d.). Column Chromatography. MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Restek Corporation. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from [Link]

  • University of York. (n.d.). Preparing & loading the column. Chemistry Teaching Labs. Retrieved from [Link]

  • University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]

  • Kianshar D Research Team. (n.d.). Comparison of Isocratic and Gradient Elution. Retrieved from [Link]

  • Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved from [Link]

  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]

  • S. Ahuja, S. Scypinski (Eds.). (2011). Handbook of Modern Pharmaceutical Analysis. Academic Press.
  • Interchim. (2020, February 15). TLC Fundamentals – Stationary & mobile phase choice (part 4). Interchim – Blog. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • MarZ Chemistry. (n.d.). RF Values. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • Ghosh, A., et al. (2014). A Review on Impurity Profile of Pharmaceuticals. International Journal of Pharmaceutical Sciences and Research, 5(10), 4078-4108.
  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Kumar, V. (2020, November 15). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology. Retrieved from [Link]

Sources

Technical Support Center: 1-(3-Bromo-5-fluorophenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-(3-Bromo-5-fluorophenyl)ethanol . This guide is engineered for research scientists and drug development professionals who require high-yielding, scalable, and reproducible protocols for reducing 3-bromo-5-fluoroacetophenone into its corresponding secondary alcohol[1].

Whether you are targeting the racemic mixture for early-stage screening or highly enantioenriched (R)- or (S)-isomers for active pharmaceutical ingredient (API) development, this guide synthesizes field-proven methodologies, causality-driven troubleshooting, and validated protocols.

I. Synthesis Workflow & Decision Matrix

The synthesis of 1-(3-Bromo-5-fluorophenyl)ethanol hinges on the strategic reduction of the precursor ketone, 3-bromo-5-fluoroacetophenone[1]. The choice of reduction dictates the stereochemical outcome and the specific troubleshooting parameters you will encounter.

SynthesisWorkflow SM 3-Bromo-5-fluoroacetophenone (Starting Material) NaBH4 Pathway A: NaBH4 (Methanol, 0°C) SM->NaBH4 ATH Pathway B: Ru-ATH or CBS (HCOOH/TEA or BH3) SM->ATH Racemic Racemic 1-(3-Bromo-5- fluorophenyl)ethanol NaBH4->Racemic Err1 Issue: Dehalogenation (Loss of Br) NaBH4->Err1 Chiral Chiral (R)- or (S)-1-(3-Bromo-5- fluorophenyl)ethanol ATH->Chiral Err2 Issue: Low ee% (Moisture/Temp) ATH->Err2

Workflow for 1-(3-Bromo-5-fluorophenyl)ethanol synthesis and common troubleshooting nodes.

Quantitative Method Comparison
Synthesis TargetReagent SystemTypical YieldTypical ee%Primary AdvantagePrimary Limitation
Racemic

/ Methanol
90 - 95%N/AHighly scalable, low cost, rapid conversion.Exothermic; risk of over-reduction if poorly controlled.
Chiral (R/S) Ru-Noyori ATH Catalyst85 - 92%> 95%Excellent atom economy; handles heavy halogens well.Requires specialized chiral Ru-catalysts[2][3].
Chiral (R/S) CBS Catalyst /

80 - 88%90 - 98%Highly predictable stereocontrol based on catalyst face.Extreme moisture sensitivity; requires cryogenic temps[4][5].

II. Validated Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps to ensure you understand why a specific action prevents downstream failures.

Protocol A: Racemic Synthesis via Sodium Borohydride ( )

Objective: Maximize yield while preventing the hydrodehalogenation of the sensitive C-Br bond.

  • Preparation: Dissolve 1.0 equivalent of 3-bromo-5-fluoroacetophenone in anhydrous methanol (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control (Critical): Cool the solution to 0 °C using an ice-water bath. Causality:

    
     reacts exothermically with methanol to evolve hydrogen gas. Starting at 0 °C minimizes solvent reduction and prevents the thermal activation required for unwanted dehalogenation.
    
  • Reagent Addition: Add 1.2 equivalents of

    
     portion-wise over 15 minutes.
    
  • Reaction Monitoring: Stir at 0 °C for 30 minutes, then allow warming to room temperature. Monitor via TLC (Hexanes:EtOAc 4:1). The ketone starting material (UV active) should cleanly convert to the more polar alcohol.

  • Quench & Workup: Cool back to 0 °C and carefully quench with saturated aqueous

    
    . Causality: A slightly acidic quench breaks down the intermediate borate esters into soluble boric acid, preventing the formation of gelatinous emulsions during extraction.
    
  • Isolation: Extract the aqueous layer three times with Ethyl Acetate. Wash combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Objective: Achieve >95% ee using a Noyori-Ikariya Ruthenium catalyst[2].

  • Preparation: In a flame-dried, argon-purged Schlenk flask, add 3-bromo-5-fluoroacetophenone (1.0 eq) and the chiral catalyst

    
     (0.5 mol%).
    
  • Solvent System: Add a pre-mixed, degassed azeotrope of Formic Acid / Triethylamine (5:2 molar ratio) to achieve a 0.5 M substrate concentration.

  • Reaction Execution: Stir the mixture at 25 °C to 40 °C. Causality: Formic acid acts as the hydride source. As it reduces the Ru-complex, it decomposes into

    
     gas. The irreversible escape of 
    
    
    
    drives the equilibrium strictly toward the product, locking in the enantiomeric excess[3].
  • Monitoring: Track conversion via HPLC using a chiral stationary phase (e.g., Chiralcel OD-H) to confirm both completion and ee%.

  • Workup: Dilute with water, extract with Dichloromethane (DCM), wash with saturated

    
     to remove residual formic acid, dry over 
    
    
    
    , and concentrate.

III. Troubleshooting & FAQs

Q1: I am observing dehalogenation (loss of the bromine atom) during my reduction. How do I prevent this?

Root Cause & Solution: Bromine on a phenyl ring is highly susceptible to hydrodehalogenation. While


 is generally mild enough to preserve the C-Br bond, dehalogenation occurs if the reaction temperature spikes or if trace transition metal impurities (like Pd, Ni, or Fe) are present in the reaction vessel.
  • Actionable Fix: Ensure strict temperature control (do not exceed 25 °C). Wash all glassware with an EDTA solution or dilute nitric acid to strip trace metals that could catalyze oxidative addition into the C-Br bond.

Q2: My Asymmetric Transfer Hydrogenation (ATH) is yielding low enantiomeric excess (<80% ee). What is going wrong?

Root Cause & Solution: Low ee% in ATH usually stems from reaction reversibility. If you are using isopropanol as your hydrogen donor, the reaction exists in equilibrium. As the concentration of the chiral alcohol product increases, the catalyst can dehydrogenate it back to the ketone, leading to racemization over time.

  • Actionable Fix: Switch your hydrogen source from isopropanol to a Formic Acid/Triethylamine (5:2) azeotrope. The irreversible evolution of

    
     gas makes the reduction strictly unidirectional, preventing racemization and preserving high ee%[2][3].
    
Q3: The Corey-Bakshi-Shibata (CBS) reduction gave me a nearly racemic mixture instead of the expected chiral alcohol. Why?

Root Cause & Solution: The CBS catalyst (chiral oxazaborolidine) is profoundly sensitive to moisture[4][5]. Even trace amounts of water will hydrolyze the B-N or B-O bonds of the catalyst. When the catalyst degrades, the stoichiometric borane (


) in the mixture performs an uncatalyzed, rapid background reduction of the ketone. Because this background reduction lacks a chiral environment, it yields a racemic product.
  • Actionable Fix: Ensure strictly anhydrous conditions. Flame-dry all glassware under vacuum, use freshly distilled anhydrous THF, and titrate your

    
     solution to ensure it has not degraded.
    
Q4: I'm getting stubborn, gelatinous emulsions during the aqueous workup of the reduction. How can I break them?

Root Cause & Solution: Boron salts form polymeric, gelatinous networks at neutral or basic pH, which trap the organic solvent and create unbreakable emulsions.

  • Actionable Fix: Do not quench with water or basic solutions. Quench the reaction thoroughly with saturated aqueous

    
     or 1M 
    
    
    
    and stir vigorously for 15 minutes. The acidic environment hydrolyzes the borate complexes into water-soluble boric acid (
    
    
    ). If an emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite to mechanically shear the emulsion before transferring to a separatory funnel.

IV. References

  • 3-bromo-1-ethanol | Sigma-Aldrich Sigma-Aldrich

  • 3-Bromo-5-fluorophenacyl bromide | Benchchem Benchchem

  • Corey-Bakshi-Shibata Reduction Alfa Chemistry

  • Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones Dalton Transactions (RSC Publishing)

  • Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes National Institutes of Health (PMC)

  • Corey–Itsuno reduction Wikipedia

Sources

Technical Support Center: Kinetic Resolution of 1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the optical resolution of racemic 1-(3-Bromo-5-fluorophenyl)ethanol using lipase-catalyzed transesterification. This substrate presents a specific challenge: the electron-withdrawing halogen substituents (Br, F) at the meta positions deactivate the nucleophilicity of the hydroxyl group compared to unsubstituted 1-phenylethanol, potentially slowing reaction rates. However, the steric bulk at the 3,5-positions is generally well-tolerated by the large hydrophobic pocket of Candida antarctica Lipase B (CAL-B) , often resulting in high enantiomeric ratios (


-values).

The standard workflow utilizes Novozym 435 (immobilized CAL-B) with vinyl acetate as the acyl donor in an organic solvent.

Module 1: Strategic Setup (FAQ)

Q1: Which enzyme should I select for this specific substrate?

Recommendation: Novozym 435 (Immobilized Candida antarctica Lipase B).[1][2]

Technical Rationale: CAL-B is the industry standard for secondary benzylic alcohols. It follows the Kazlauskas Rule , which predicts that for secondary alcohols, the enzyme preferentially acylates the enantiomer where the medium-sized substituent (Methyl) fits into the stereospecificity pocket and the large substituent (3-Bromo-5-fluorophenyl) sits in the large hydrophobic pocket.

  • Fast Reacting Enantiomer: (R)-1-(3-Bromo-5-fluorophenyl)ethanol

    
     (R)-Acetate.[1]
    
  • Slow Reacting Enantiomer: (S)-1-(3-Bromo-5-fluorophenyl)ethanol (Remains as alcohol).

Note: The 3,5-disubstitution pattern avoids the steric clash often seen with 2,6-disubstituted (ortho) rings, allowing the substrate to enter the active site effectively.

Q2: What is the optimal acyl donor?

Recommendation: Vinyl Acetate (3–5 equivalents).

Technical Rationale: Vinyl acetate renders the reaction effectively irreversible . The byproduct is vinyl alcohol, which instantly tautomerizes to acetaldehyde. This prevents the reverse reaction (hydrolysis of the product ester), driving conversion forward.

  • Warning: Acetaldehyde can deactivate enzymes over long durations. If enzyme stability is compromised, switch to Isopropenyl Acetate (byproduct: acetone).

Q3: Which solvent yields the highest E-value?

Recommendation: n-Hexane or n-Heptane (Hydrophobic, logP > 3).

Technical Rationale: Lipases require a "water layer" (essential water) bound to their surface to maintain catalytic conformation. Hydrophilic solvents (THF, Acetonitrile) strip this water, lowering activity. Hydrophobic solvents (Hexane, Toluene) preserve the enzyme's hydration shell.

  • Alternative: If solubility of the brominated substrate is poor in hexane, use MTBE (Methyl tert-butyl ether) or Toluene .

Module 2: Standard Operating Procedure (SOP)

Protocol: Kinetic Resolution of 1-(3-Bromo-5-fluorophenyl)ethanol

Materials:

  • Substrate: Racemic 1-(3-Bromo-5-fluorophenyl)ethanol (100 mg, ~0.46 mmol)

  • Enzyme: Novozym 435 (20–50 mg, ~20–50% w/w relative to substrate)

  • Acyl Donor: Vinyl Acetate (0.2 mL, ~2.2 mmol, 5 equiv)

  • Solvent: n-Hexane (4.0 mL)

  • Additive: Molecular Sieves (4Å, activated) – Optional but recommended to scavenge trace water.

Workflow:

  • Preparation: In a 20 mL glass scintillation vial, dissolve 100 mg of the racemic alcohol in 4 mL of n-Hexane.

    • Check: Ensure complete dissolution. If cloudy, add drops of Toluene until clear.

  • Activation: Add 200

    
    L of Vinyl Acetate.
    
  • Initiation: Add 40 mg of Novozym 435 beads.

  • Incubation: Seal the vial and place in an orbital shaker (200 rpm) at 40°C .

  • Monitoring: Withdraw 20

    
    L aliquots at t=1h, 4h, and 24h. Dilute in HPLC mobile phase (e.g., Hexane/IPA 90:10).
    
    • Analysis: Chiral HPLC (e.g., Chiralcel OD-H or AD-H column).

  • Termination: Stop reaction when conversion reaches 49–50% . Do not exceed 50% to preserve the optical purity of the remaining (S)-alcohol.

  • Work-up: Filter off the enzyme beads. Concentrate the filtrate under vacuum.[3]

  • Purification: Separate the (S)-alcohol and (R)-acetate via flash column chromatography (Silica gel; Gradient: 5%

    
     20% EtOAc in Hexane).
    

Module 3: Troubleshooting & Optimization

Q4: My reaction stalls at 30% conversion. How do I push it to 50%?

Diagnosis:

  • Enzyme Deactivation: Acetaldehyde (byproduct) may have formed Schiff bases with lysine residues on the lipase.

  • Water Accumulation: Trace water causing hydrolysis of the acetate product.

Solution:

  • Add Molecular Sieves: Add 50 mg of activated 4Å sieves to the reaction.

  • Re-dose Enzyme: Add a fresh batch (10 mg) of Novozym 435 after 24 hours.

  • Switch Donor: Use Isopropenyl Acetate if deactivation persists.

Q5: The E-value is low (<20). How do I improve enantioselectivity?

Diagnosis: The reaction is too fast or the temperature allows the "wrong" enantiomer to enter the active site.

Solution:

  • Lower Temperature: Reduce from 40°C to 20°C or even 4°C . Selectivity (

    
    ) is a function of the difference in activation energy (
    
    
    
    ); lower temperatures maximize this difference.
  • Change Solvent: Switch from Toluene to n-Hexane or Diisopropyl ether . Lower dielectric constant solvents often tighten the enzyme's active site.

Q6: How do I calculate the E-value accurately?

Do not rely on conversion alone. Use the enantiomeric excess of the substrate (


) and product (

) derived from HPLC:


Where conversion


 is calculated as:


[1]

Module 4: Visualization & Data

Workflow Diagram: Kinetic Resolution Pathway

The following diagram illustrates the stereochemical flow of the resolution process.

KineticResolution Racemate Racemic 1-(3-Br-5-F-phenyl)ethanol Complex Enzyme-Substrate Complex Racemate->Complex Binding Enzyme Novozym 435 (CAL-B) Enzyme->Complex AcylDonor Vinyl Acetate AcylDonor->Complex R_Ester (R)-Acetate (Product) Complex->R_Ester Fast Reaction (Kazlauskas Rule) S_Alcohol (S)-Alcohol (Unreacted) Complex->S_Alcohol No Reaction (Steric Mismatch) Byproduct Acetaldehyde Complex->Byproduct

Caption: Stereoselective acylation pathway. CAL-B preferentially binds the (R)-enantiomer, converting it to the ester, while the (S)-enantiomer remains unchanged.

Troubleshooting Logic Tree

Use this decision tree when experimental results deviate from targets.

Troubleshooting Start Issue Detected CheckConv Is Conversion < 40%? Start->CheckConv CheckEE Is E-value < 50? CheckConv->CheckEE No (Conv is OK) WaterCheck Check Water Content CheckConv->WaterCheck Yes TempCheck Temp > 30°C? CheckEE->TempCheck Yes AddSieves Action: Add 4Å Sieves WaterCheck->AddSieves Wet Inhibition Enzyme Inhibition? WaterCheck->Inhibition Dry SwitchDonor Action: Use Isopropenyl Acetate Inhibition->SwitchDonor CoolDown Action: Run at 4°C - 20°C TempCheck->CoolDown Yes SolventCheck Solvent Polar? (e.g. THF) TempCheck->SolventCheck No NonPolar Action: Switch to Hexane/Heptane SolventCheck->NonPolar Yes

Caption: Logical diagnostic flow for addressing stalling reactions (left branch) or poor enantiomeric separation (right branch).

Solvent Screening Data (Reference)

Expected performance based on homologous halogenated 1-phenylethanols [1, 2].

SolventlogPRelative RateE-ValueRecommendation
n-Hexane 3.5High (1.0)>100Primary Choice
Toluene 2.5Medium (0.7)80–100Good for solubility
MTBE 0.9Medium (0.6)50–80Alternative
THF 0.46Low (<0.1)<10Avoid (Strips enzyme water)

References

  • Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched 1-Phenylethanols. Tetrahedron: Asymmetry.

  • Kazlauskas, R. J., et al. (1991).[4][5][6] A Rule to Predict Which Enantiomer of a Secondary Alcohol Reacts Faster in Reactions Catalyzed by Cholesterol Esterase, Lipase from Pseudomonas cepacia, and Lipase from Candida rugosa. Journal of Organic Chemistry.

  • Anderson, E. M., et al. (1998). Kinetic Resolution of 1-Phenylethanol with Candida antarctica Lipase B: Effect of Water and Temperature. Biocatalysis and Biotransformation.[3][7][8][9]

  • Paizs, C., & Toşa, M. I. (2023). Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol. MDPI Molecules.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 1-(3-Bromo-5-fluorophenyl)ethanol and Vinyl Acetate before handling.

Sources

Technical Support Center: Troubleshooting Solubility of 3-Bromo-5-Fluorophenyl Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals encountering severe solubility bottlenecks when working with 3-bromo-5-fluorophenyl building blocks in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

Halogenated aromatics present unique thermodynamic challenges. The presence of highly electronegative fluorine and bulky, polarizable bromine atoms significantly increases the lipophilicity (logP) of the intermediate while eliminating hydrogen-bond donor/acceptor capabilities[1]. Consequently, these intermediates possess high crystal lattice energies driven by


 stacking and halogen bonding, making them notoriously difficult to solvate in standard polar aprotic environments[2][3].

Part 1: Diagnostic Troubleshooting Workflow

Before altering your catalytic system, follow this logical progression to isolate and resolve the solvation failure.

Workflow Start Insoluble 3-Bromo-5-Fluorophenyl Intermediate Detected CheckHSP 1. Analyze Hansen Solubility Parameters (HSP) Start->CheckHSP Screen 2. Screen Solvents (Toluene, 2-MeTHF, Dioxane) CheckHSP->Screen IsSoluble Fully Dissolved? Screen->IsSoluble Proceed Proceed to Catalysis IsSoluble->Proceed Yes CoSolvent 3. Biphasic System (Toluene/H2O + TBAB) IsSoluble->CoSolvent No CheckBiphasic Reaction Progressing? CoSolvent->CheckBiphasic CheckBiphasic->Proceed Yes Mechanochem 4. Solid-State Ball Milling (Mechanochemistry) CheckBiphasic->Mechanochem No

Troubleshooting workflow for resolving solubility issues with halogenated aromatic intermediates.

Part 2: Frequently Asked Questions (FAQs) & Causal Analysis

Q1: Why does my 3-bromo-5-fluorophenyl intermediate precipitate immediately when added to DMF during a Suzuki coupling? A1: This is a classic thermodynamic mismatch explained by 2[2]. Halogenated aromatics rely heavily on dispersion forces (


) for solvation and have near-zero polarity (

) and hydrogen-bonding (

) parameters[3]. While DMF is an excellent polar aprotic solvent for dissolving inorganic bases and palladium complexes[4], its high polarity actively repels the lipophilic 3-bromo-5-fluorophenyl ring, causing the solute-solute lattice energy to overpower the solvent-solute interactions, resulting in rapid precipitation[5].

Q2: How do I optimize the solvent system without deactivating the palladium catalyst or leaving the inorganic base undissolved? A2: You must transition from a homogenous polar solvent to a biphasic solvent system [6]. A highly effective approach is using a Toluene/Water mixture. Toluene possesses a high dispersion parameter that perfectly solvates the halogenated aromatic[2], while water dissolves the inorganic base (e.g., K₂CO₃) required for transmetalation[6][7]. To bridge these two immiscible phases, you must introduce a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB), which shuttles the hydroxide/carbonate ions into the organic layer to interact with the Pd(II) intermediate[6].

Q3: What if the intermediate remains completely insoluble even in optimized organic mixtures under reflux? A3: For substrates exhibiting extreme insolubility where standard solution-based thermodynamics fail, 8 is the definitive fallback[8]. High-temperature ball milling provides the intense mechanical kinetic energy and thermal energy required to drive the cross-coupling reaction in the solid state, completely bypassing the need for a solvation sphere[9].

Part 3: Quantitative Data - Solvent Selection Matrix

To prevent trial-and-error, utilize the following table based on Hansen Solubility Parameters to select a solvent that matches the high dispersion requirements of 3-bromo-5-fluorophenyl derivatives.

SolventDispersion (

)
Polarity (

)
H-Bonding (

)
Suitability for 3-Br-5-F-Ph Intermediates
Toluene 18.01.42.0Excellent : Matches high

and low

. Ideal for biphasic setups.
1,4-Dioxane 19.01.87.4Good : Balanced profile; often dissolves both the halide and the catalyst.
2-MeTHF 16.94.35.0Good : Greener alternative to THF with better lipophilic solvation.
THF 16.85.78.0Moderate : May require elevated temperatures (reflux) to maintain solubility.
DMF 17.413.711.3Poor : Severe polarity mismatch causes highly lipophilic aromatics to crash out.

Part 4: Self-Validating Experimental Protocols

Protocol 1: Small-Scale Parallel Solvent Screen

Objective: Empirically determine the optimal solvent system before committing expensive catalysts and scaling up.

  • Preparation: Weigh 0.1 mmol of the 3-bromo-5-fluorophenyl intermediate into five separate 4 mL glass reaction vials.

  • Solvent Addition: Add 1 mL of a different test solvent (Toluene, Dioxane, 2-MeTHF, THF, DMF) to each respective vial[6].

  • Ambient Inspection: Stir at 25 °C for 10 minutes at 400 rpm. Record the dissolution status.

  • Thermal Stress Test: Place the vials in an aluminum heating block and ramp the temperature to 80 °C. Observe if the endothermic dissolution process clears the solution[8].

  • Validation: Remove from heat and cool to room temperature. If the compound crashes out upon cooling, the solvent is unsuitable for room-temperature workups, indicating a biphasic or continuously heated system is strictly required.

Protocol 2: Biphasic Suzuki-Miyaura Coupling with PTC

Objective: Execute a successful cross-coupling when the lipophilic organic substrate and the polar inorganic base require vastly different solvation environments.

  • Organic Phase Setup: Dissolve 1.0 eq of the 3-bromo-5-fluorophenyl intermediate and 1.1 eq of the chosen boronic acid in Toluene to achieve a 0.2 M concentration[6].

  • Aqueous Phase Setup: Dissolve 3.0 eq of K₂CO₃ in degassed deionized water (using an equal volume to the Toluene used in Step 1)[6].

  • Catalyst & PTC Addition: To the organic phase, add 5 mol% Pd(PPh₃)₄ and 10 mol% Tetrabutylammonium bromide (TBAB)[6][7].

  • Biphasic Mixing: Combine the aqueous and organic phases in a Schlenk flask. Vigorously stir (>800 rpm) to maximize the interfacial surface area between the layers, which is critical for the PTC to function[8].

  • Thermodynamic Activation: Reflux the biphasic mixture at 90 °C for 12 hours under an inert argon atmosphere. Monitor the organic layer via GC-MS for the disappearance of the aryl halide[8].

  • Workup: Cool to room temperature, separate the layers, extract the aqueous layer twice with ethyl acetate, dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure[8].

Part 5: Mechanistic Pathway & Solubility Bottlenecks

Understanding where solubility impacts the catalytic cycle is critical. Insolubility of the 3-bromo-5-fluorophenyl intermediate halts the cycle at the Oxidative Addition step, whereas insolubility of the base halts it at the Transmetalation step[7].

CatalyticCycle Pd0 Active Pd(0) Catalyst (Solvated in Organic Phase) OxAdd Oxidative Addition Bottleneck: Aryl Halide Aggregation Pd0->OxAdd PdII Pd(II) Intermediate [Ar-Pd-Br] OxAdd->PdII 3-Br-5-F-Ph Transmet Transmetalation Bottleneck: Base Insolubility PdII->Transmet PdII_Ar2 Pd(II) Diaryl Complex [Ar-Pd-Ar'] Transmet->PdII_Ar2 Base + Ar'-B(OH)2 RedElim Reductive Elimination Product Release PdII_Ar2->RedElim RedElim->Pd0 Coupled Product

Pd-catalyzed cross-coupling cycle highlighting critical solubility bottlenecks.

References

  • Title: (3-bromo-5-fluorophenyl)
  • Title: halogenated aromatic compounds: Topics by Science.
  • Source: benchchem.
  • Source: benchchem.
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: whiterose.ac.

Sources

Technical Support Center: Minimizing Side Reactions in the Synthesis of Fluorinated Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of fluorinated aromatic alcohols. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the fluorination of phenolic substrates. Fluorinated aromatic alcohols are crucial building blocks in pharmaceuticals and agrochemicals, but their synthesis is often plagued by side reactions that can diminish yield and complicate purification.[1][2] This resource provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues encountered during the synthesis of fluorinated aromatic alcohols. The questions are categorized for ease of navigation.

Section 1.1: General Issues & Reaction Optimization

Q1: My fluorination reaction has a very low or no yield. What are the primary factors I should investigate?

A1: A low or non-existent yield in a fluorination reaction is a common issue that can typically be traced back to a few critical parameters. A systematic approach to troubleshooting is essential.

  • Anhydrous Conditions are Non-Negotiable: Many fluorinating reagents, especially deoxyfluorination agents, are highly sensitive to moisture.[3][4] Even trace amounts of water can hydrolyze the reagent, quenching the reaction. Ensure all glassware is rigorously oven- or flame-dried and that all solvents are anhydrous.

  • Reagent Quality and Activity: Fluorinating agents can degrade over time, especially if not stored under strictly anhydrous and inert conditions.[3][4] It is advisable to use a fresh bottle of the reagent or to test the activity of an older batch on a simple, reliable substrate before committing to your valuable material.

  • Temperature Control is Crucial: Many fluorination reactions have a narrow optimal temperature window. For instance, deoxyfluorination reactions are often initiated at low temperatures (-78 °C or 0 °C) and allowed to warm slowly to room temperature to favor the desired substitution pathway over elimination.[4]

  • Inert Atmosphere: Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions with atmospheric oxygen and moisture.[4]

Below is a systematic workflow to diagnose low-yield issues.

LowYieldTroubleshooting Start Low or No Yield Observed Check_Conditions Verify Anhydrous Conditions (Solvents, Glassware) Start->Check_Conditions Check_Reagent Assess Fluorinating Reagent (Age, Storage, Activity Test) Check_Conditions->Check_Reagent Conditions OK Re_Optimize Systematically Re-Optimize (Solvent, Temp, Stoichiometry) Check_Conditions->Re_Optimize Moisture Contamination Found Check_Temp Review Temperature Protocol (Initial Temp, Warming Rate) Check_Reagent->Check_Temp Reagent OK Check_Reagent->Re_Optimize Reagent Degradation Suspected Check_Purity Confirm Starting Material Purity Check_Temp->Check_Purity Temp Protocol OK Check_Temp->Re_Optimize Sub-optimal Temp Profile Check_Purity->Re_Optimize Purity OK Check_Purity->Re_Optimize Impure Starting Material Success Yield Improved Re_Optimize->Success FluorinationStrategy Start Start: Have Substituted Phenol Check_Electronics Are there strong e--withdrawing groups (e.g., NO2, CN) ortho/para to the -OH group? Start->Check_Electronics Nucleophilic Consider Nucleophilic Strategy: 1. Convert -OH to Leaving Group (e.g., OTs, ONf) 2. React with F- source (KF, CsF) Check_Electronics->Nucleophilic Yes Electrophilic Consider Electrophilic Strategy: 1. Use reagent like Selectfluor® 2. May require -OH protection to control reactivity/regioselectivity Check_Electronics->Electrophilic No Deoxy Consider Deoxyfluorination: Reagents like PhenoFluor™ directly replace -OH with F Electrophilic->Deoxy Alternative for direct replacement

Caption: Decision tree for selecting a fluorination strategy for phenols.

Section 1.2: Troubleshooting Specific Side Reactions

Q3: I am attempting an electrophilic fluorination of my phenol with Selectfluor® and observing significant dearomatization and formation of quinone-like byproducts. How can I prevent this?

A3: This is a classic problem when fluorinating electron-rich phenols. The high reactivity of the phenol ring towards the electrophilic fluorinating agent can lead to oxidation and dearomatization. [5][6]

  • Mechanism of Side Reaction: Phenols, especially those with additional electron-donating groups, are easily oxidized. Selectfluor® can act as both a fluorinating agent and an oxidant. The reaction can proceed through a single-electron transfer (SET) mechanism, leading to radical cations that are susceptible to further reactions, including oxidation to quinones or reaction with solvent. [7]* Mitigation Strategies:

    • Protect the Hydroxyl Group: This is the most robust solution. By converting the phenolic -OH to an ether (e.g., methyl, benzyl) or a silyl ether, you temper the activating effect of the group, reducing the ring's nucleophilicity and its susceptibility to oxidation. [3][8]After fluorination, the protecting group can be removed.

    • Solvent Choice: The reaction medium can influence the outcome. Reactions in acetonitrile often favor fluorination, while the presence of water or alcohols can promote the formation of quinols or quinol ethers. [7]Ensure you are using a dry, non-nucleophilic solvent.

    • Lower the Temperature: Running the reaction at a lower temperature can increase selectivity for fluorination over oxidation, although it may require longer reaction times.

Q4: My reaction is producing a mixture of mono-, di-, and sometimes tri-fluorinated products. How can I improve selectivity for mono-fluorination?

A4: Over-fluorination occurs when the mono-fluorinated product is as reactive, or even more reactive, than the starting material. [4]

  • Control Stoichiometry: This is the first and most critical parameter to adjust. Use a slight sub-stoichiometric amount of the fluorinating agent (e.g., 0.9-0.95 equivalents). This ensures that the starting material is the species in excess, statistically favoring mono-substitution.

  • Slow Addition: Add the fluorinating agent slowly, or via syringe pump, to the reaction mixture. This keeps the instantaneous concentration of the fluorinating agent low, which can significantly improve selectivity by allowing the starting material to compete more effectively for the reagent.

  • Monitor the Reaction Closely: Use TLC, GC, or NMR to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the mono-fluorinated product from reacting further.

Q5: During a nucleophilic fluorination attempt on a phenol derivative (converted to an aryl halide/sulfonate), I'm getting isomeric products and suspect benzyne formation. How can I confirm this and suppress it?

A5: Benzyne formation is a common side reaction in SNAr chemistry, particularly with less activated aryl electrophiles, strong bases, and high temperatures. [9][10]

  • Mechanism of Benzyne Formation: A strong base can deprotonate the aromatic ring ortho to the leaving group. The resulting carbanion then expels the leaving group to form a highly reactive benzyne intermediate. The nucleophile (fluoride) can then attack either carbon of the strained triple bond, leading to a mixture of regioisomers. [11][12][13]

Caption: Mechanism of benzyne formation leading to isomeric products.

  • Suppression Strategies:

    • Use a Milder Base/Fluoride Source: Strong bases like NaNH₂ are notorious for promoting benzyne formation. [10]Use less basic fluoride sources. Anhydrous tetramethylammonium fluoride (TMAF) or cesium fluoride (CsF) are often good choices.

    • Increase Substrate Activation: The more electron-deficient the ring is, the more it will favor the standard addition-elimination SNAr pathway. If possible, choose substrates with strong electron-withdrawing groups.

    • Use a Better Leaving Group: Aryl fluorosulfonates have been shown to be excellent substrates for nucleophilic deoxyfluorination, reacting under conditions that do not promote competing benzyne formation. [9] 4. Lower Reaction Temperature: Benzyne formation often has a higher activation energy than the desired SNAr pathway. Running the reaction at the lowest effective temperature can significantly suppress this side reaction.

Section 1.3: Protecting Group Strategies

Q6: When is it absolutely necessary to use a protecting group for the phenolic hydroxyl?

A6: Protecting the phenolic hydroxyl is a critical strategic decision. It is not always necessary but should be strongly considered in the following scenarios:

  • Harsh Reaction Conditions: If your planned synthesis involves strong acids or bases that could deprotonate the phenol or participate in side reactions, protection is essential. [3]* Incompatible Reagents: When using reagents that are incompatible with a free hydroxyl group (e.g., Grignard reagents, hydrides, or certain oxidizing/reducing agents).

  • To Control Reactivity/Regioselectivity: As discussed in Q3, the -OH group is strongly activating. In electrophilic substitutions, this can lead to a lack of selectivity and over-reaction. Protecting it moderates this reactivity, allowing for more controlled transformations on the aromatic ring. [3] Q7: What are the best protecting groups for phenols in the context of fluorination, and how do I choose?

A7: The ideal protecting group is easy to install, stable to the fluorination conditions, and easy to remove without affecting the newly installed fluorine atom or other sensitive functionalities. [14][15]

Protecting Group Typical Protection Conditions Stability Typical Deprotection Conditions Comments
Methyl Ether (Me) Me₂SO₄ or MeI, K₂CO₃, Acetone [16] Very stable to most conditions Harsh: BBr₃, DCM; or Pyr·HCl [16] Very robust, but deprotection can be challenging.
Benzyl Ether (Bn) BnBr, K₂CO₃, DMF [16] Stable to acid/base Mild: Pd/C, H₂ (Hydrogenolysis) [16] Widely used; deprotection is clean. Not compatible with reactions that reduce other groups.
Silyl Ethers (TBS, TIPS) TBDMSCl or TIPSCl, Imidazole, DMF [16] Base stable, acid labile Mild: TBAF, THF; or HCl, THF/H₂O [16] Good for orthogonality. May not be stable to some electrophilic fluorinating agents.

| Tetrafluoropyridyl (TFP) | Pentafluoropyridine, K₂CO₃, DMF | Stable to acid, base, hydrogenation [6]| Mild: Methyl thioglycolate, KF [6]| A modern group, stable to a wide range of conditions and cleaved very mildly. [6]|

Choice Rationale:

  • For robustness during multi-step synthesis, Methyl or Benzyl ethers are excellent.

  • For mild removal to avoid damaging a complex molecule, Benzyl or TFP are superior choices.

  • Silyl ethers are useful when you need to deprotect under acidic or fluoride-based conditions and have other protecting groups that are labile to hydrogenolysis or strong acid.

  • The TFP group is emerging as a highly versatile option due to its broad stability and exceptionally mild cleavage conditions. [6]

Part 2: Experimental Protocols

These protocols are general guidelines. Optimization for specific substrates is highly recommended.

Protocol 1: General Procedure for Electrophilic Fluorination of a Protected Phenol using Selectfluor®
  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the protected phenol (1.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous acetonitrile (or another suitable dry solvent) via syringe to dissolve the substrate (concentration typically 0.1-0.5 M).

  • Cooling: Cool the solution to the desired temperature (e.g., 0 °C) using an ice-water bath.

  • Reagent Addition: In a separate flask under an inert atmosphere, weigh Selectfluor® (1.0-1.1 eq). Add the solid reagent to the stirred solution in portions over 10-15 minutes. Caution: The reaction can be exothermic.

  • Reaction: Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or LC-MS. Let it warm to room temperature if necessary.

  • Quenching: Once the starting material is consumed, quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of a Phenol with the Tetrafluoropyridyl (TFP) Group

This protocol is adapted from the work of Vlasov et al. and subsequent developments.[6]

  • Setup: To a round-bottom flask, add the phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as DMF or acetonitrile.

  • Reagent Addition: Add pentafluoropyridine (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir until the reaction is complete as monitored by TLC.

  • Workup: Cool the mixture to room temperature and pour it into water. Extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude TFP ether can be purified by column chromatography or recrystallization. Many TFP ethers are highly crystalline solids. [6]

Part 3: References
  • Ritter, T. (2015). Late-Stage Fluorination. Journal of the American Chemical Society.

  • Moody, C. J., et al. (2019). Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions. Organic & Biomolecular Chemistry. Available at: [Link] [6]6. Institute of Science, Nagpur. Aromatic Nucleophilic Substitution Reaction.

  • Büchi AG. 12 bar pressure with glass reactor. Available at: [Link]

  • Google Patents. Purification of fluorinated alcohols. Available at:

  • ACS Publications. Structure-Dependent Oxidative Bromination of Unsaturated C−C Bonds Mediated by Selectfluor. The Journal of Organic Chemistry.

  • EXPO21XX.com. Pilot plant, reactor systems, lab reactor, process unit by Büchiglasuster.

  • National Center for Biotechnology Information. Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions.

  • Buchi Lab Solutions. Pressure reactors & stirred autoclaves. Available at: [Link]

  • Organic Chemistry Portal. Protective Groups. Available at: [Link]

  • YouTube. Benzyne Mechanism: An overview. Available at: [Link]

  • Suurmond. BÜCHI pressure reactor systems.

  • Sanford, M. S., et al. (2017). Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. Journal of the American Chemical Society.

  • Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]

  • Foeth. Büchi Glass 25 Ltr - Glass-lined Reactor.

  • Organic-Synthesis.com. Protecting Groups. Available at: [Link]

  • IIT. Protecting Groups.

  • Organic Chemistry Portal. Fluoroalkane synthesis by fluorination or substitution. Available at: [Link]

  • Australian Journal of Chemistry. Synthesis of Fluorinated Aromatic Compounds by One-Pot Benzyne Generation and Nucleophilic Fluorination.

  • Alfa Chemistry. Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.

  • Wikipedia. Balz–Schiemann reaction. Available at: [Link]

  • BenchChem. Technical Support Center: Overcoming Side Reactions in Fluorination.

  • Dove Medical Press. Recent advances in green fluorine chemistry.

  • National Center for Biotechnology Information. Electrophilic aromatic substitution using fluorinated isoxazolines at the C5 position via C–F bond cleavage.

  • Wikipedia. Electrophilic fluorination. Available at: [Link]

  • MDPI. Recent Advances in the Application of Selectfluor TM F-TEDA-BF 4 as a Versatile Mediator or Catalyst in Organic Synthesis.

  • MDPI. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine.

  • ResearchGate. The first application of Selectfluor (TM) in electrophilic fluorination of amines: a new route to -NF2, -NHF, and > NF compounds.

  • ResearchGate. Late‐Stage Deoxyfluorination of Phenols with PhenoFluorMix.

  • Ritter, T., et al. (2011). Deoxyfluorination of Phenols. Angewandte Chemie.

  • Scientific Update. Light-driven Deoxyfluorination of Alcohols with Seletfluor.

  • Sigma-Aldrich. Fluorination Chemistry.

  • Arkat USA. Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles.

  • ACS Publications. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews.

  • Chemistry Steps. Reactions of Phenols.

  • Harvard University. Deoxyfluorination of Phenols.

  • ACS Publications. Deoxyfluorination of Electron-Deficient Phenols. Organic Letters.

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism.

  • ACS Publications. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions. ACS Omega.

  • Canadian Science Publishing. Studies on Fluorinated Vinylic and Aromatic Alcohols and Esters.

  • National Center for Biotechnology Information. 18F-Deoxyfluorination of Phenols via Ru π-Complexes.

  • Springer. Exploration of alcohol-enhanced Cu-mediated radiofluorination towards practical labeling.

  • NEET coaching. Balz Schiemann Reaction: Mechanism, Formula & Uses.

  • National Center for Biotechnology Information. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions.

  • Vedantu. Balz Schiemann Reaction: Mechanism, Steps & Applications.

Sources

Catalyst poisoning in hydrogenation of brominated aromatics

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Catalytic Hydrogenation. This guide is specifically designed for researchers and drug development professionals encountering catalyst deactivation during the hydrogenation of brominated aromatics (e.g., reducing bromonitrobenzenes to bromoanilines).

Below, you will find mechanistic insights, field-proven troubleshooting protocols, and a comprehensive FAQ to help you restore catalytic activity and optimize your yields.

When hydrogenating functional groups (such as alkenes or nitro groups) on a brominated aromatic ring, the most prevalent side reaction is hydrodebromination (cleavage of the C–Br bond). This side reaction is not just a selectivity issue; it is the primary cause of catalyst death in these workflows[1].

The Poisoning Mechanism:

  • C–Br Activation: Palladium (Pd) is highly active for the oxidative addition of C–Br bonds. During the reaction, a fraction of the substrate undergoes hydrodebromination, releasing hydrobromic acid (HBr) into the reaction mixture[1].

  • Halide Adsorption: Halide ions (Br⁻) are potent Lewis bases. They exhibit a strong thermodynamic affinity for the electron-deficient active sites on transition metals like Pd and Pt[2].

  • Active Site Blockade: The adsorbed bromide ions physically block the catalytic sites required for the homolytic dissociation of H₂ gas (the rate-limiting step) and subsequent substrate coordination[3]. This leads to a rapid, exponential decay in reaction kinetics, ultimately stalling the reaction[4].

Mechanism A Brominated Aromatic Substrate B Catalytic Hydrogenation (Pd/C or Pt/C) A->B H2 C Target Product (e.g., Bromoaniline) B->C Desired Pathway D Hydrodebromination (Side Reaction) B->D Undesired Cleavage E HBr Generation (Bromide Ions) D->E F Bromide Adsorption on Metal Sites E->F Strong Affinity G Catalyst Poisoning (Reaction Stalls) F->G Blocks H2 Activation

Mechanism of hydrodebromination-induced catalyst poisoning by bromide ions.

Troubleshooting Workflow & Experimental Protocols

To rescue a stalled reaction, you must either prevent the C–Br cleavage or scavenge the generated HBr before it poisons the catalyst.

Workflow Start Reaction Stalls or Low Conversion Check Analyze Reaction Mixture (GC/MS or HPLC) Start->Check IsDehalo Is Dehalogenation Observed? Check->IsDehalo Yes Yes: HBr Poisoning IsDehalo->Yes C-Br Cleaved No No: Other Poisoning or Low Activity IsDehalo->No Intact C-Br Sol1 Add Acid Scavenger (e.g., NaOAc, Et3N) Yes->Sol1 Sol2 Switch to Pt/C or Sulfided Catalysts Yes->Sol2 Sol3 Check Feedstock for S/N Impurities No->Sol3

Troubleshooting workflow for stalled hydrogenation of brominated aromatics.

Protocol: Base-Assisted Hydrogenation (In-situ Acid Scavenging)

This protocol utilizes a mild base to continuously neutralize HBr, shifting the equilibrium to pull bromide ions away from the catalyst surface[5],[1].

Reagents & Materials:

  • Substrate: Brominated aromatic compound.

  • Catalyst: 5% Pt/C or Pd/C (5-10 mol% relative to substrate).

  • Solvent: Ethanol or Methanol (promotes salt solubility).

  • Scavenger: Sodium Acetate (NaOAc) or Morpholine.

Step-by-Step Methodology:

  • Preparation: In a clean, dry autoclave or Parr shaker flask, dissolve the brominated substrate (1.0 eq) in the chosen solvent (approx. 10 mL per gram of substrate).

  • Scavenger Addition: Add 1.1 to 1.5 equivalents of anhydrous NaOAc. Causality Note: NaOAc is basic enough to neutralize HBr but lacks the strong coordinating ability of amines, preventing the base itself from acting as a competitive poison[1].

  • Catalyst Loading: Carefully add the catalyst. If using dry Pd/C, wet it with a small amount of solvent under an inert atmosphere (N₂ or Ar) to prevent ignition.

  • Purging: Seal the reactor. Purge the headspace with N₂ three times, followed by H₂ three times, to ensure a completely oxygen-free environment.

  • Hydrogenation: Pressurize with H₂ (typically 2-5 bar) and stir vigorously at 25–40 °C. Monitor hydrogen uptake. The presence of the base will prevent the exponential drop-off in uptake typically caused by halide poisoning.

  • Validation & Workup: Once H₂ uptake ceases, vent the reactor and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the Celite with excess solvent. Analyze the filtrate via GC/MS to confirm the preservation of the C–Br bond.

Quantitative Catalyst Comparison

If acid scavenging is insufficient, altering the catalyst's electronic properties is the next logical step. The table below summarizes the performance of various catalytic systems in the presence of brominated substrates.

Catalyst TypeHydrodebromination RiskPoisoning ResistanceRecommended AdditivesTypical Outcome / Use Case
Pd/C (Standard) Very HighLowNaOAc, Et₃N, Aliquat 336High risk of stalling. Requires strict base control[5].
Pt/C (Standard) ModerateModerateMorpholine, NaOAcBetter C–Br retention than Pd. Good for nitro reductions.
Pt/C (Sulfided) LowHighNone requiredSulfur partially poisons the catalyst, preventing C–Br cleavage while allowing nitro reduction.
Re₂S₇ / MoS₂ Very LowVery HighNone requiredExcellent for preserving C–Br bonds, highly tolerant to halogens[6].

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 50% conversion, but GC/MS shows no dehalogenated byproducts. Is it still bromide poisoning? A1: It is unlikely to be bromide poisoning if the C–Br bond is completely intact. In this scenario, check for other common poisons in your feedstock, such as sulfur-containing impurities, nitrogenous heterocycles, or carbon monoxide[4],[2]. Alternatively, the product itself (e.g., an aniline derivative) might be strongly coordinating and acting as a reversible poison.

Q2: Should I use an organic amine or an inorganic salt as an acid scavenger? A2: Inorganic salts like NaOAc or K₂CO₃ are generally preferred because they do not coordinate to the metal center. Organic amines (like triethylamine) can neutralize HBr, but excess amine can competitively bind to the Pd/Pt active sites, causing a different type of reversible poisoning[4]. If using amines, use sterically hindered ones (like N,N-diisopropylethylamine) to minimize metal coordination.

Q3: Can I regenerate a Pd/C catalyst that has been irreversibly poisoned by bromide? A3: Halide poisoning is often considered semi-reversible. Washing the spent catalyst with a strong alkaline solution (e.g., dilute NaOH) can desorb the bromide ions[4]. However, the acidic environment generated during the reaction often causes metal leaching or sintering (agglomeration of nanoparticles)[7]. For lab-scale synthesis, it is usually more reliable to use fresh catalyst.

Q4: Does the choice of solvent impact halide poisoning? A4: Yes. Multiphase systems (e.g., organic solvent + aqueous base) combined with a phase-transfer catalyst (like Aliquat 336) are highly effective. The phase-transfer agent transports the generated HBr away from the catalyst surface and into the aqueous phase, where it is neutralized, completely preventing active site blockade[5].

References

Sources

Technical Support Hub: Moisture Control in Asymmetric Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Chiral Reduction Protocols & Moisture Sensitivity Last Updated: March 2026

Introduction: The Invisible Antagonist

Welcome to the technical support center for asymmetric synthesis. In chiral reduction—whether utilizing Borane-mediated (CBS) or Metal-catalyzed (Hydrogenation) protocols—moisture is not merely an impurity; it is a mechanistic saboteur.

Water does not just destroy reagents; it alters the kinetic landscape of your reaction. In many cases, moisture accelerates a non-enantioselective "background" reaction that outcompetes your chiral catalyst, leading to a silent, catastrophic drop in enantiomeric excess (ee).

This guide prioritizes causality . We do not just tell you to "dry your solvent"; we explain why a specific ppm of water collapsed your stereoselectivity and how to engineer a self-validating system to prevent it.

Module 1: The CBS (Corey-Bakshi-Shibata) Reduction

Sensitivity Level: CRITICAL Primary Failure Mode: Racemic Background Acceleration

The Mechanistic Hazard

In CBS reductions, the chiral oxazaborolidine catalyst activates borane (


) to reduce ketones.
  • The Trap: Borane is highly water-sensitive. However, the danger is not just reagent loss. Partial hydrolysis of borane creates boroxin species or free borane that is not coordinated to the chiral catalyst.

  • The Consequence: Uncoordinated borane reduces ketones faster than the bulky, coordinated chiral complex, but it does so racemically . Even 0.1% water can drop your ee from 99% to 80% because the background rate (

    
    ) overwhelms the catalytic rate (
    
    
    
    ).
Visualization: The Cycle of Failure

The following diagram illustrates how moisture creates a "short circuit" in the catalytic cycle.

CBS_Failure_Mode Moisture Moisture Ingress (>50 ppm) BH3 Borane Reagent (BH3·THF) Moisture->BH3 Hydrolysis Complex Active Chiral Complex BH3->Complex Coordination Decomp Hydrolyzed Borane (Achiaral Reductant) BH3->Decomp Catalyst Chiral Catalyst (Oxazaborolidine) Catalyst->Complex Product_Chiral High ee Alcohol (Target) Complex->Product_Chiral Slow, Selective (k_cat) Product_Rac Racemic Alcohol (Impurity) Decomp->Product_Rac FAST, Non-selective (k_rac) Ketone Prochiral Ketone Ketone->Product_Chiral Ketone->Product_Rac

Figure 1: The "Racemic Short Circuit." Note how hydrolyzed borane bypasses the chiral catalyst to form racemic product at a faster rate (


).
Protocol: The Self-Validating CBS System
  • Solvent Integrity: THF must be distilled from sodium/benzophenone or processed through activated alumina columns. Target: <40 ppm

    
    .
    
  • Reagent Validation: Do not use old

    
     bottles. If the reagent has precipitated or turned cloudy, the hydride content is compromised, and the ratio of Borane:Catalyst is unknown.
    
  • Temperature Control: Run at the lowest possible temperature (often -20°C to -78°C).

    • Why? The activation energy (

      
      ) for the catalyzed pathway is lower than the uncatalyzed background reaction. Lower temperatures favor the catalytic pathway (higher ee).[1]
      

Module 2: Asymmetric Hydrogenation (Ru/Rh/Ir)

Sensitivity Level: VARIABLE (Ligand Dependent)

While CBS is universally sensitive, metal-catalyzed hydrogenation varies. You must identify your catalyst class to determine the handling protocol.

Sensitivity Classification Table
Catalyst ClassExample LigandsMoisture SensitivityPrimary RiskHandling Protocol
P-P Ligands BINAP, DuPhos, JosiphosHigh Oxidation of Phosphine (

); Metal Poisoning
Glovebox or strict Schlenk line. Degassed solvents essential.
Transfer Hydrogenation TsDPEN (Ru)Low / None Ligand dissociation at high pHOften water-compatible. Can run in

/Formate azeotropes.[2]
P-N Ligands PHDX, Ir-N,PModerate Hydrolysis of imine/oxazoline backboneDry solvents required; less sensitive to

than P-P.
Critical Workflow: Degassing Solvents

For P-P ligand systems (e.g., Noyori Hydrogenation), oxygen is as dangerous as water. Simply "drying" the solvent is insufficient; it must be degassed .

The Freeze-Pump-Thaw Method (Gold Standard):

  • Place solvent in a Schlenk flask.[3]

  • Freeze with liquid

    
    .
    
  • Apply high vacuum (0.01 mbar) for 10-15 mins.

  • Close valve, thaw in warm water. (Gas bubbles will evolve).

  • Repeat 3x.

  • Backfill with Argon.

Module 3: Troubleshooting Center (FAQs)

Category: Enantiomeric Excess (ee) Issues[1][4][5][6][7][8][9][10]

Q: My CBS reduction conversion is 100%, but the ee dropped from 96% to 75%. Is the catalyst bad?

  • Diagnosis: Likely Moisture Ingress causing a background reaction.

  • The Logic: If the catalyst were "bad" (inactive), conversion would stall.[1] High conversion with low ee indicates a competing reaction is consuming the ketone.

  • Fix:

    • Check the water content of your THF (Karl Fischer titration).

    • Slow down the addition of the borane source. Keeping the concentration of free borane low minimizes the background reaction rate.

    • Lower the reaction temperature.

Q: I am using a Ru-BINAP catalyst. The solution turned from orange to green/black, and the reaction stopped.

  • Diagnosis: Oxidation/Decomposition . Ruthenium-phosphine complexes are often orange/brown. A shift to green or black usually indicates the formation of inactive Ru-oxides or clusters due to

    
     or moisture exposure.
    
  • Fix: Ensure your autoclave is purged. Do not just flush with

    
    ; perform 3 cycles of Vacuum/Nitrogen before introducing Hydrogen.
    
Category: Operational Safety[11]

Q: Can I use molecular sieves directly in the reaction flask?

  • Answer: Generally NO for asymmetric catalysis.

  • Reasoning:

    • CBS: Sieves can contain Lewis acidic sites (Al/Si) that catalyze the racemic reduction or bind the chiral catalyst.

    • Hydrogenation: Sieves can mechanically grind the catalyst or trap it in pores.

  • Correct Protocol: Dry the solvent over sieves for 24 hours, then decant or cannula-transfer the solvent into the reaction vessel.

Module 4: Diagnostic Logic Flow

Use this decision tree to troubleshoot low selectivity in your experiments.

Troubleshooting_Tree Start Problem: Low ee observed Check_Conv Check Conversion (%) Start->Check_Conv Low_Conv Low Conversion (<50%) Check_Conv->Low_Conv High_Conv High Conversion (>90%) Check_Conv->High_Conv Poisoning Catalyst Poisoning/Deactivation (Check O2/Ligand Purity) Low_Conv->Poisoning Background Is there a Background Reaction? High_Conv->Background Yes_Back Yes (Racemic Pathway) Background->Yes_Back Likely Moisture No_Back No (Catalyst Issue) Background->No_Back Wrong Ligand/Substrate Match Action_Temp Action: Lower Temperature (Suppress k_rac) Yes_Back->Action_Temp Action_Dry Action: Dry Solvents/Reagents (Eliminate Hydrolysis) Yes_Back->Action_Dry Action_Load Action: Increase Catalyst Loading (Outcompete Background) Yes_Back->Action_Load

Figure 2: Troubleshooting Logic for Enantioselectivity Loss.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines.[4][5][6][7] Journal of the American Chemical Society, 109(18), 5551–5553.

  • Noyori, R., & Ohkuma, T. (2001). Asymmetric Hydrogenation. Angewandte Chemie International Edition, 40(1), 40–73.

  • Sigma-Aldrich Technical Bulletin AL-134. (n.d.). Handling Air-Sensitive Reagents.[8][9][10][11]

  • Lippincott, M., et al. (2014). Troubleshooting Guide for the Synthesis of Chiral Alcohols. BenchChem Technical Notes.

Sources

Validation & Comparative

Comparative Guide: Solvent Selection for 1H NMR Analysis of 1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To determine the optimal NMR solvent system for the structural validation of 1-(3-Bromo-5-fluorophenyl)ethanol, a chiral intermediate frequently used in Suzuki-Miyaura cross-couplings.[1]

The Challenge: This molecule presents a unique analytical challenge due to the presence of a fluorine atom (


F, spin 1/2) on the aromatic ring.[2] The resulting heteronuclear spin-spin coupling (

) complicates the aromatic region, creating non-standard splitting patterns that can be easily misinterpreted as impurities. Furthermore, the chiral benzylic alcohol moiety requires specific conditions to verify the integrity of the hydroxyl proton and the enantiomeric purity (if using chiral shift reagents).

The Solution: This guide compares Chloroform-d (


)  and Dimethyl Sulfoxide-

(DMSO-

)
.[1][3][4] While

is the standard for high-throughput screening, DMSO-

is the superior choice for full structural characterization
due to its ability to resolve hydroxyl couplings and separate overlapping aromatic signals driven by fluorine splitting.

Part 1: Comparative Analysis of Solvent Systems

The choice of solvent fundamentally alters the appearance of the spectrum.[3] The following table contrasts the performance of the two primary alternatives.

Table 1: Performance Matrix ( vs. DMSO- )
FeatureAlternative A: Chloroform-d (

)
Alternative B: DMSO-

(Recommended)
Hydroxyl Proton (-OH) Poor. Appears as a broad singlet or is invisible due to rapid exchange.[1] No coupling information.[1]Excellent. Appears as a sharp doublet (

Hz) due to vicinal coupling with the methine proton.[1]
Chiral Methine (-CH-) Good. Appears as a quartet (

Hz).[1]
Superior. Appears as a multiplet (quintet-like) due to additional coupling with the -OH proton.[1]
Aromatic Resolution Moderate. Signals may overlap.[1] Chemical shifts are generally more upfield.[1]High. Polar effects cause significant deshielding, often separating the H2, H4, and H6 protons more distinctively.
Water Signal

ppm (Usually distinct from alkyl region).[1][3]

ppm (Can obscure methine/methyl signals if sample is wet).[1]
Sample Recovery Easy. High volatility allows rapid evaporation.[1]Difficult. High boiling point requires lyophilization or aqueous workup.[1]

Part 2: Structural Elucidation & Coupling Network[1]

To interpret the spectrum correctly, one must understand the connectivity and the magnetic influence of the Halogens.

The Spin System:

  • H2: Positioned between the Alkyl group and Bromine.[5] (Meta to Fluorine).[1][2][6][7]

  • H4: Positioned between Bromine and Fluorine.[1][5] (Ortho to Fluorine).[1][2][8]

  • H6: Positioned between Fluorine and the Alkyl group.[5] (Ortho to Fluorine).[1][2][8]

Visualization: J-Coupling Network

The following diagram illustrates the specific coupling pathways that generate the complex multiplets observed in the aromatic region.

G F Fluorine (F-5) H2 H2 Proton (btwn Alkyl/Br) F->H2 J(meta) ~5-6 Hz H4 H4 Proton (btwn Br/F) F->H4 J(ortho) ~8-10 Hz H6 H6 Proton (btwn F/Alkyl) F->H6 J(ortho) ~8-10 Hz Br Bromine (Br-3) Alkyl Ethanol Group (C-1) H2->H4 J(meta) ~1-2 Hz H2->H6 J(meta) ~1-2 Hz H4->H6 J(meta) ~1-2 Hz

Figure 1: Coupling network showing the dominant influence of


F on the aromatic protons.[1] Note that H4 and H6 experience strong ortho-coupling, while H2 experiences weaker meta-coupling.[1]

Part 3: Detailed Spectral Prediction (DMSO- )

Based on additivity rules and solvent effects, the following signals are expected in DMSO-


 at 400 MHz or higher.
The Aliphatic Region
  • Methyl Group (-CH3):

    
     ppm.[1][5]
    
    • Multiplicity: Doublet (

      
      ).[1]
      
    • Coupling:

      
       Hz (coupled to methine).[1]
      
  • Methine Group (-CH-):

    
     ppm.[1]
    
    • Multiplicity: Quintet or Multiplet.

    • Explanation: In DMSO, this proton couples to the methyl group (

      
      ) and the hydroxyl proton (
      
      
      
      ).[5] This changes the standard quartet into a complex multiplet.
  • Hydroxyl Group (-OH):

    
     ppm.[1]
    
    • Multiplicity: Doublet (

      
      ).[1]
      
    • Coupling:

      
       Hz.[1]
      
    • Critical Check: If this signal is a singlet, your DMSO is "wet" (acidic), causing proton exchange.[1][5]

The Aromatic Region (The "Fingerprint")

This region (6.9 – 7.6 ppm) is defined by the 1,3,5-substitution pattern.

  • H4 (The "Sandwiched" Proton):

    
     ppm.[1][5]
    
    • Environment:[1] Most deshielded due to ortho-F and ortho-Br.[1]

    • Pattern:Doublet of Triplets (dt) or Doublet of Doublets.

    • Coupling: Large

      
       (~9 Hz) and small 
      
      
      
      (~1.5 Hz) to H2/H6.[1]
  • H6 (Ortho to F, Para to Br):

    
     ppm.[1][5]
    
    • Pattern:Doublet of Doublets (dd) .

    • Coupling: Large

      
       (~9 Hz) and small 
      
      
      
      (~1.5 Hz).[1]
  • H2 (Meta to F, Ortho to Br):

    
     ppm.[1][5]
    
    • Pattern:Triplet (t) or Doublet of Triplets (dt).[1]

    • Coupling: This appears as a "pseudo-triplet" because the

      
       (~6 Hz) is often distinct from the 
      
      
      
      (~1.5 Hz), but low resolution may blur them.[1]

Part 4: Experimental Protocol

This protocol ensures reproducibility and minimizes water interference in DMSO-


.
Workflow Diagram

Workflow Start Start: 10mg Sample Solvent Add 0.6mL DMSO-d6 (Ampoule Grade) Start->Solvent Filter Filter through Cotton/Glass Wool Solvent->Filter Acquire Acquire 1H NMR (ns=16, d1=2s) Filter->Acquire Process Process: LB=0.3Hz, Zero Fill Acquire->Process Analyze Analyze Splitting (Focus on OH & F-coupling) Process->Analyze

Figure 2: Optimized workflow for acquiring high-resolution spectra of fluorinated alcohols.[1]

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10-15 mg of 1-(3-Bromo-5-fluorophenyl)ethanol into a clean vial.

    • Critical Step: Use a fresh ampoule of DMSO-

      
       (99.9% D) to minimize water peaks at 3.33 ppm.[1][5] Do not use solvent from a bulk bottle stored loosely capped.[1]
      
    • Add 0.6 mL of solvent.[1][5] Vortex until fully dissolved.[1]

  • Filtration:

    • If any turbidity exists, filter the solution through a small plug of glass wool directly into the NMR tube.[5] Suspended solids cause line broadening that obscures the fine

      
       couplings (1-2 Hz).[1]
      
  • Acquisition Parameters (Standard 400 MHz Instrument):

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . The aromatic protons and OH protons have different T1 relaxation times; a longer delay ensures quantitative integration accuracy.

    • Number of Scans (ns): 16 or 32.

    • Spectral Width: -2 to 14 ppm.[1]

  • Processing:

    • Apply an exponential window function with Line Broadening (LB) = 0.3 Hz . Higher LB values will smooth out the critical small meta-couplings.

    • Phase correction must be manual, focusing on the base of the tall solvent peak to prevent baseline rolling.

References

  • Abraham, R. J., et al. (2006).[1][9] "The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link[1][9]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 4: Spin-Spin Coupling).

  • Gottlieb, H. E., et al. (1997).[1][5] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Journal of Organic Chemistry. Link[1]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[9][10] (Provides standard

    
     coupling constants for aromatic systems).
    

Sources

Definitive Guide: Chiral HPLC Methods for 1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

1-(3-Bromo-5-fluorophenyl)ethanol is a critical chiral building block, serving as a key intermediate in the synthesis of next-generation ALK inhibitors (e.g., Crizotinib analogs). The enantiomeric purity of this secondary alcohol is non-negotiable, as the (R)- and (S)-enantiomers often exhibit drastically different binding affinities to kinase domains.

This guide moves beyond generic advice, providing a targeted comparison of High-Performance Liquid Chromatography (HPLC) methods. Based on structural analogs (halogenated 1-phenylethanols) and validated industry protocols for Crizotinib intermediates, we evaluate the three most effective separation systems.

The Bottom Line: While immobilized phases (Chiralpak IA) offer robustness, the coated cellulose-based Chiralcel OD-H remains the "Gold Standard" for this specific class of halogenated aromatic alcohols, typically yielding the highest resolution (


) due to superior inclusion complex stability.

Comparative Methodology: The "Big Three" Candidates

For benzylic alcohols with halogenated rings, the separation mechanism relies heavily on hydrogen bonding (hydroxyl group) and


-

interactions
(aromatic ring). We compare three distinct stationary phases.
Table 1: Performance Matrix for 1-(3-Bromo-5-fluorophenyl)ethanol
FeatureMethod A: Chiralcel OD-H Method B: Chiralpak AD-H Method C: Chiralpak IA
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Immobilized Amylose tris(3,5-dimethylphenylcarbamate)
Type Coated (Traditional)Coated (Traditional)Immobilized (Robust)
Typical

(Selectivity)
High (1.2 – 1.5) Moderate (1.1 – 1.3)Moderate (1.1 – 1.[1]4)
Resolution (

)
Excellent (> 3.0) Good (> 2.0)Good (> 2.0)
Solvent Compatibility Restricted (Alkanes/Alcohols only)Restricted (Alkanes/Alcohols only)Universal (DCM, THF, EtOAc)
Primary Mechanism Rigid cavity inclusion + H-bondingHelical groove interactionHelical groove + H-bonding
Recommendation Primary Choice (QC/Analytical) Secondary ScreeningProcess/Prep Scale (Solvent flexibility)

Deep Dive: Mechanism of Separation

To understand why Method A (OD-H) often outperforms, we must visualize the molecular interaction.[1] The cellulose backbone of OD-H forms linear, rigid "clefts" that are particularly adept at discriminating the spatial orientation of the hydroxyl group relative to the bulky bromine/fluorine substituents.

Figure 1: Chiral Recognition Mechanism & Decision Tree[1]

ChiralSeparation Start Analyte: 1-(3-Bromo-5-fluorophenyl)ethanol Screening Primary Screening (n-Hexane/IPA 90:10) Start->Screening ODH Column A: Chiralcel OD-H (Cellulose) Screening->ODH Priority 1 ADH Column B: Chiralpak AD-H (Amylose) Screening->ADH Priority 2 Result_OD Result: High Resolution (Rigid Cavity Fit) ODH->Result_OD Strong H-Bonding + Pi-Pi Stacking Result_AD Result: Moderate Resolution (Helical Groove Fit) ADH->Result_AD Decision Is Rs > 2.0? Result_OD->Decision Optimize Optimization: Reduce IPA to 5% or Switch to n-Heptane Decision->Optimize No Immobilized Switch to Chiralpak IA/IC (If solubility issues require DCM) Decision->Immobilized Solubility Issues

Caption: Decision workflow prioritizing the rigid cellulose backbone (OD-H) for halogenated phenyl alcohols, with immobilized phases as solubility problem-solvers.

Validated Experimental Protocol (The "Gold Standard")

This protocol is derived from best practices for Crizotinib intermediates (e.g., 2,6-dichloro analogs) which share identical electronic and steric properties with the target molecule.[1]

Method A: Normal Phase on Chiralcel OD-H

Objective: Achieve baseline separation (


) for accurate enantiomeric excess (ee) determination.
1. System Parameters
  • Instrument: HPLC with UV/Vis or PDA detector (low dead volume recommended).[1]

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).[1]

  • Temperature: 25°C (Control is critical; higher temps reduce selectivity).

  • Detection: UV @ 254 nm (aromatic absorption) or 220 nm (if higher sensitivity needed).[1]

2. Mobile Phase Preparation
  • Composition: n-Hexane : Isopropyl Alcohol (IPA) (90 : 10 v/v).[1]

  • Additives: None usually required for neutral alcohols.[1]

    • Note: If peak tailing occurs, add 0.1% Diethylamine (DEA) to block residual silanols, though rare for non-amine compounds.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

3. Sample Preparation (Self-Validating Step)
  • Solvent: Dissolve sample in Mobile Phase (Hexane/IPA).

    • Critical: Avoid dissolving in 100% MeOH or ACN if injecting large volumes, as this disrupts the local phase equilibrium and causes peak distortion ("solvent effect").[1]

  • Concentration: 0.5 – 1.0 mg/mL.[1]

  • Injection Volume: 5 – 10 µL.[1]

4. Expected Results & Acceptance Criteria
  • Retention Time (

    
    ):  Enantiomer 1 (~6-8 min), Enantiomer 2 (~8-12 min).
    
  • Selectivity (

    
    ):  > 1.2.
    
  • Resolution (

    
    ):  > 2.5.
    

Troubleshooting & Optimization Guide

Even robust methods can fail.[1] Use this causality-based troubleshooting table.

SymptomProbable CauseCorrective Action
Poor Resolution (

)
Mobile phase too strong (eluting too fast).Reduce IPA content to 5% or 2%. Lower temperature to 15°C to increase adsorption enthalpy.[1]
Peak Tailing Residual silanol interactions or column void.[1]Add 0.1% TFA (if acidic impurities) or 0.1% DEA .[1][3] Ensure guard column is not clogged.[1]
Broad Peaks Solubility mismatch or mass overload.[1]Dissolve sample in mobile phase. Reduce injection mass.[1]
Retention Time Shift Water accumulation in Hexane/IPA.Use anhydrous solvents .[1] Hexane is hygroscopic; moisture deactivates the polysaccharide H-bonding sites.[1]

Alternative: Reversed-Phase (RP) Mode

For labs restricted to aqueous solvents or requiring LC-MS compatibility.

While Normal Phase is superior for chiral recognition of this molecule, RP is a viable alternative using Chiralpak AD-RH or OD-RH .[1]

  • Mobile Phase: Water / Acetonitrile (60:40).[1]

  • Advantage: MS-compatible; greener solvents.[1]

  • Disadvantage: Generally lower resolution and longer equilibration times compared to NP.[1]

References

  • BenchChem. (2025).[1][2][4] Synthesis and chiral separation of crizotinib enantiomers. Retrieved from

    • Context: Establishes the standard OD-H methods for Crizotinib intermediates (structurally homologous to the target).
  • Der Pharma Chemica. (2016). Enantioselective Analysis of Crizotinib by Chiral LC Method.[1] 8(18):45-50.[1] Retrieved from

    • Context: Validates the n-Hexane/IPA/DEA system on Chiralcel OD-H for halogen
  • Phenomenex. (2023).[1] Chiral HPLC Separations: A Guide to Column Selection. Retrieved from

    • Context: Provides comparative data on polysaccharide vs.
  • Daicel Chiral Technologies. (2021).[1] Instruction Manual for CHIRALPAK® AD-H.[1][5][6] Retrieved from

    • Context: Authoritative source for solvent compatibility and operational limits of amylose-based columns.[1]

  • Sigma-Aldrich. (2022).[1] Basics of Chiral HPLC & Column Screening. Retrieved from

    • Context: Mechanistic explanation of inclusion complexing for phenyl-ethanol deriv

Sources

Comparative Mass Spectrometry Guide: Differentiating Bromo-Fluoro Phenylethanol Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Isomer Challenge

In drug development and forensic analysis, bromo-fluoro phenylethanols (BFPEs) frequently appear as metabolic reduction products of halogenated cathinones or as intermediates in the synthesis of novel psychoactive substances (NPS).

The critical analytical challenge lies in regioisomer differentiation . The positions of the bromine and fluorine atoms (ortho, meta, para) significantly alter pharmacological potency but often yield identical mass spectra under standard Electron Ionization (EI) conditions.

This guide objectively compares Direct Injection GC-MS against Trifluoroacetyl (TFA) Derivatization , demonstrating why derivatization is the superior workflow for unambiguous identification.

Mechanistic Foundations

To interpret the data correctly, one must understand the fragmentation kinetics governing these molecules.

Primary Fragmentation Pathways

Under standard EI (70 eV), underivatized phenylethanols undergo two dominant, competing pathways:

  • Alpha-Cleavage: The bond adjacent to the hydroxyl group breaks, typically ejecting a methyl radical (

    
    ).
    
  • Dehydration: Rapid elimination of water (

    
    ), driven by the formation of a conjugated styrene-like cation. This often obliterates the molecular ion (
    
    
    
    ), making molecular weight confirmation difficult.
The "Ortho Effect" Differentiator

The key to distinguishing the 2-bromo (ortho) isomer from the 4-bromo (para) isomer is the Ortho Effect .

  • Ortho-Isomers: The proximity of the hydroxyl group to the ortho-halogen allows for a specific interaction (hydrogen bonding or steric repulsion) that facilitates unique elimination pathways, such as the loss of

    
     or specific rearrangement ions not possible in para-isomers.
    
  • Para-Isomers: Lacking this proximity, they follow standard statistical fragmentation.

Pathway Visualization

The following diagram illustrates the competing fragmentation mechanisms and the stabilization provided by derivatization.

FragmentationPathways cluster_ortho Ortho-Effect (2-Br Isomers only) Parent Parent BFPE (Unstable M+) Alpha Alpha Cleavage (Loss of CH3) Parent->Alpha Dominant Path A Dehydration Dehydration (M-18) (Styrene Cation) Parent->Dehydration Dominant Path B (Obscures M+) Derivative TFA-Derivative (Stable M+) Parent->Derivative Derivatization (TFAA Reagent) OrthoLoss Loss of OH + Br (Interaction) Parent->OrthoLoss Steric/Proximal Effect Frag_TFA Diagnostic Fragment (M - CF3) Derivative->Frag_TFA Controlled Fragmentation

Figure 1: Mechanistic divergence between direct fragmentation (red) and derivatization (green/yellow), highlighting the ortho-effect pathway.

Comparative Analysis: Direct vs. Derivatized

The following data compares the performance of Direct Injection GC-MS against TFA-Derivatization for a model compound: 1-(4-bromo-2-fluorophenyl)ethanol .

Performance Matrix
FeatureMethod A: Direct Injection (EI)Method B: TFA DerivatizationVerdict
Molecular Ion (

)
Weak / Absent (<5% abundance). Often misidentified as the styrene analog (

).
Strong / Distinct (>20% abundance). Unambiguous MW confirmation.Method B
Isomer Resolution Poor. 2-Br and 4-Br isomers show nearly identical base peaks (Alpha cleavage).High. The bulky TFA group amplifies steric differences, altering retention times and fragmentation ratios.Method B
Sensitivity Moderate. Ion current is split between many non-specific fragments.High. Current is concentrated in high-mass diagnostic ions.Method B
Prep Time Fast. (Dilute & Shoot).Medium. (Requires 30 min incubation).Method A
Spectral Data Comparison (Experimental)

Compound: 1-(4-bromo-2-fluorophenyl)ethanol (


 due to Br isotopes).

Table 1: Key Diagnostic Ions

Ion TypeDirect Injection (m/z)TFA Derivative (m/z)Interpretation
Molecular Ion (

)
218 / 220 (Trace)314 / 316 (Strong)Derivatization adds 96 Da (

), shifting

into a cleaner spectral region.
Base Peak 203 / 205 (

)
245 / 247 (

)
Direct method loses methyl; Derivative loses

group, a highly favorable cleavage.
Dehydration 200 / 202 (

)
AbsentDerivatization caps the -OH, preventing thermal dehydration.
Ortho-Diagnostic 123 (Loss of Br + OH)Unique Ratio The ratio of

to

varies significantly between ortho/para isomers.

Experimental Protocols

To replicate these results, strictly follow the protocols below. These workflows are designed to be self-validating: if the internal standard does not appear at the expected retention time, the run is invalid.

Workflow Visualization

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Start Sample: Bromo-Fluoro Phenylethanol Isomers Step1 1. Dissolve in Ethyl Acetate (1 mg/mL) Start->Step1 Step2 2. Add TFAA (50 µL) + Pyridine (Catalyst) Step1->Step2 Step3 3. Incubate 60°C, 20 min Step2->Step3 Step4 4. Evaporate & Reconstitute in Hexane Step3->Step4 GC GC Separation (DB-5MS Column) Step4->GC MS MS Detection (SIM Mode for Quant) GC->MS

Figure 2: Optimized derivatization workflow for halogenated phenylethanols.

Detailed Methodology
Reagents:
  • Solvent: Ethyl Acetate (LC-MS Grade).

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA).

  • Catalyst: Pyridine (Anhydrous).

Protocol:
  • Solubilization: Dissolve 1 mg of the target BFPE in 100 µL of Ethyl Acetate.

  • Reaction: Add 50 µL of TFAA and 10 µL of Pyridine.

    • Why Pyridine? It acts as an acid scavenger, driving the reaction to completion and preventing acid-catalyzed degradation of the halogenated ring.

  • Incubation: Cap the vial and heat at 60°C for 20 minutes.

    • Validation Check: The solution should turn slightly yellow but remain clear. Turbidity indicates moisture contamination.

  • Dry Down: Evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute in 200 µL of Hexane prior to injection.

    • Why Hexane? It is non-polar and protects the GC column/liner from residual acidic reagents.

Instrument Settings (Agilent 5977 or similar):
  • Column: DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless, 250°C.

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • MS Source: 230°C (Standard EI).

References

  • Smith, R. M. (2020). Understanding Mass Spectra: A Basic Approach. Wiley.
  • Kranenburg, R. F., et al. (2019).[1] "Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS." Forensic Science International, 302, 109900.[1] Link (Discusses the limitations of MS for isomer differentiation).

  • BenchChem. (2023). "An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers." Link (Provides spectral data on the ketone precursors of phenylethanols).

  • Chemistry LibreTexts. (2021). "Mass Spectrometry - Fragmentation Patterns." Link (Authoritative source on Ortho Effects and Halogen patterns).

  • PubChem. (2023). "Compound Summary: 1-(4-bromo-2-fluorophenyl)ethanol." Link (Source for molecular weight and physical property verification).

Sources

Determining absolute configuration of 1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison: Strategies for Absolute Configuration Assignment of 1-(3-Bromo-5-fluorophenyl)ethanol

Executive Summary

Subject: 1-(3-Bromo-5-fluorophenyl)ethanol (CAS: N/A for specific enantiomer, generic structure implied). Class: Chiral secondary benzylic alcohol. Context: This molecule is a high-value pharmacophore scaffold. The presence of the 3-bromo and 5-fluoro substituents imparts unique electronic properties (electron-withdrawing) and lipophilicity, making it a common intermediate in kinase inhibitor development.

The Challenge: As a secondary alcohol with a low melting point (likely an oil or low-melting solid due to the meta-substitution breaking symmetry), direct X-ray crystallography is often difficult without derivatization.

The Solution: This guide compares three primary methodologies for determining the absolute configuration (


 or 

):
  • Modified Mosher’s Method (NMR): The industry workhorse for solution-phase assignment.

  • Vibrational Circular Dichroism (VCD): A non-destructive, computation-heavy alternative.

  • Anomalous X-Ray Diffraction: The "Gold Standard," requiring derivatization for crystallinity.

Method A: Modified Mosher’s Method (NMR Anisotropy)

Best For: Rapid determination in solution; oils/liquids; labs with standard NMR access.

Mechanism & Causality

The method relies on the magnetic anisotropy of the Mosher auxiliary,


-methoxy-

-trifluoromethylphenylacetic acid (MTPA). When esterified, the MTPA moiety adopts a preferred conformation where the

group, the carbonyl oxygen, and the carbinol methine proton are coplanar (syn-periplanar).
  • The Shielding Effect: The phenyl group of the MTPA auxiliary shields the protons on one side of the chiral center, causing an upfield shift (lower ppm).

  • The Differential: By comparing the chemical shifts (

    
    ) of the diastereomeric 
    
    
    
    -MTPA and
    
    
    -MTPA esters, we calculate
    
    
    .[1][2][3][4] The spatial arrangement of protons with positive vs. negative
    
    
    values maps directly to the stereocenter’s configuration.
Experimental Protocol

Reagents:


-MTPA-Cl and 

-MTPA-Cl (Note: The configuration of the acid chloride is often opposite to the acid due to CIP priority changes; verify the optical rotation of your reagent). Substrate: 10–15 mg of 1-(3-Bromo-5-fluorophenyl)ethanol per reaction.
  • Esterification (Parallel Reactions):

    • Vial A: Alcohol (10 mg) + Pyridine (

      
      ) + 
      
      
      
      -MTPA-Cl (
      
      
      ) in
      
      
      or dry
      
      
      .
    • Vial B: Alcohol (10 mg) + Pyridine (

      
      ) + 
      
      
      
      -MTPA-Cl (
      
      
      ).
    • Tip: The electron-deficient nature of the 3-Br-5-F phenyl ring may slow the reaction compared to unsubstituted phenylethanol. Allow 4–12 hours or add a catalytic amount of DMAP.

  • Workup: Quench with water, extract with

    
    , wash with 1M HCl (to remove pyridine) and saturated 
    
    
    
    . Dry over
    
    
    .[5]
  • Analysis: Acquire

    
     NMR (500 MHz recommended) for both crude esters. Focus on the methyl doublet (from the ethanol side chain) and the aromatic protons.
    
Data Interpretation (Self-Validating System)

Calculate


 for key protons.
  • Model Application:

    • Sector 1 (Shielded in S-ester): Protons with

      
      .
      
    • Sector 2 (Shielded in R-ester): Protons with

      
      .
      
  • For 1-(3-Bromo-5-fluorophenyl)ethanol:

    • If the Methyl doublet has a positive

      
       and the Aromatic protons  have a negative 
      
      
      
      , the configuration is
      
      
      .[6]
    • Reasoning: In the

      
      -alcohol, the methyl group is on the side that is deshielded in the 
      
      
      
      -ester relative to the
      
      
      -ester.

Method B: Vibrational Circular Dichroism (VCD)

Best For: Non-destructive analysis; valuable samples; when derivatization fails or alters stereochemistry.

Mechanism

VCD measures the differential absorption of left and right circularly polarized infrared light (


) during vibrational transitions.[7] Unlike electronic CD (UV/Vis), VCD has numerous transitions across the IR spectrum, providing a rich "fingerprint" of the chiral environment.
Protocol
  • Conformational Search: Perform a Monte Carlo conformational search of

    
    -1-(3-Bromo-5-fluorophenyl)ethanol using molecular mechanics (MMFF94).
    
  • DFT Calculation: Optimize geometries and calculate vibrational frequencies/intensities for the lowest energy conformers using DFT (e.g., B3LYP/6-31G(d,p) or higher).

    • Critical: You must model the solvent (PCM model) usually

      
       or 
      
      
      
      .
  • Measurement: Dissolve ~5–10 mg of the sample in

    
    . Record the VCD spectrum (typically 1000–1800 
    
    
    
    ).
  • Comparison: Compare the experimental VCD spectrum with the Boltzmann-weighted calculated spectrum of the

    
    -enantiomer.
    
    • Match: If the signs of the major bands align, the sample is

      
      .[8]
      
    • Mirror Image: If the bands are opposite, the sample is

      
      .[8]
      

Method C: Single Crystal X-Ray Diffraction (SC-XRD)

Best For: Definitive proof; regulatory filing.

Mechanism: Anomalous Scattering

Normally, X-ray diffraction cannot distinguish enantiomers (Friedel's Law). However, "heavy" atoms absorb X-rays at specific energies, causing a phase shift (anomalous scattering).

  • The Bromine Advantage: Bromine (

    
    ) is an excellent anomalous scatterer. Its K-absorption edge is ~13.5 keV. Even with standard Cu K
    
    
    
    radiation (~8 keV), the anomalous signal (
    
    
    ) is significant enough to determine absolute configuration without introducing additional heavy atoms.
Protocol
  • Crystallization:

    • Challenge: The alcohol is likely an oil.

    • Strategy: Derivatize to a p-nitrobenzoate or 3,5-dinitrobenzoate ester. These planar,

      
      -stacking moieties promote crystallinity.
      
    • Synthesis: Alcohol + p-nitrobenzoyl chloride +

      
      
      
      
      
      Ester.
  • Diffraction: Collect a full sphere of data.

  • Refinement (The Flack Parameter):

    • Refine the structure against the data.[8] Calculate the Flack Parameter (

      
      ) .
      
    • 
       (with small standard deviation, e.g., 
      
      
      
      ): The model has the correct absolute configuration.
    • 
      : The model is the inverted  enantiomer.
      

Comparative Analysis

FeatureMosher's Method (NMR)VCD SpectroscopyX-Ray Crystallography
Sample State Solution (Liquid/Oil)Solution (Liquid/Oil)Single Crystal (Solid)
Sample Amt. ~10 mg (Destructive)~5 mg (Recoverable)<1 mg (Crystal dependent)
Time to Result 1–2 Days2–5 Days (Computation)1–2 Weeks (Crystal growth)
Reliability High (for simple alcohols)High (requires good DFT)Absolute (Gold Standard)
Cost Low (Reagents + NMR time)High (Instrument + Computing)High (Instrument/Service)
Primary Risk Kinetic resolution during esterificationPoor conformational samplingFailure to crystallize

Decision Workflow (Graphviz)

AbsoluteConfig Start Start: 1-(3-Br-5-F-Ph)Ethanol (Enantiomerically Enriched) StateCheck Physical State Check Start->StateCheck IsSolid Solid / Crystalline? StateCheck->IsSolid Yes IsOil Oil / Amorphous StateCheck->IsOil No XRay Method C: X-Ray Diffraction (Anomalous Scattering of Br) IsSolid->XRay Good Crystal Derivatize Derivatize: p-Nitrobenzoate Ester IsSolid->Derivatize Poor Crystal Flack Check Flack Parameter (x) x ~ 0: Correct x ~ 1: Invert XRay->Flack Derivatize->XRay Destructive Is sample precious/limited? IsOil->Destructive VCD Method B: VCD Spectroscopy (Compare Exp. vs DFT) Destructive->VCD Yes (Non-destructive) Mosher Method A: Mosher's Method (Synthesize R/S Esters) Destructive->Mosher No (Fastest) NMR Analyze 1H NMR Calculate Δδ (S-R) Mosher->NMR Assign Assign Config based on Shielding Model NMR->Assign

Caption: Decision tree for selecting the optimal absolute configuration determination strategy based on physical state and sample constraints.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents.

    
    -methoxy-
    
    
    
    -trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link
  • Flack, H. D. (1983).[9] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Stephens, P. J., Devlin, F. J., Chabalowski, C. F., & Frisch, M. J. (1994). Ab Initio Calculation of Vibrational Circular Dichroism Spectra. The Journal of Physical Chemistry, 98(45), 11623–11627. Link

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[3][6][10] Chemical Reviews, 104(1), 17–118. Link

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Rigaku Journal, 37(1), 16-21. Link

Sources

Comparison of CBS reduction vs enzymatic reduction for fluoroacetophenones

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of CBS Reduction vs. Enzymatic Reduction for Fluoroacetophenones Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

CBS Reduction vs. Biocatalytic (KRED) Reduction

Executive Summary

For pharmaceutical researchers targeting chiral fluoro-phenylethanols—critical intermediates for NK1 antagonists (e.g., Aprepitant) and HIV reverse transcriptase inhibitors—the choice between chemical and biological reduction is often the defining process chemistry decision.

This guide objectively compares Corey-Bakshi-Shibata (CBS) Reduction and Ketoreductase (KRED) Biocatalysis .[1] While CBS reduction offers a rapid, broad-scope solution for early-phase discovery, enzymatic reduction has become the superior standard for process scalability due to higher enantiopurity (>99% ee), safety, and atom economy.

Strategic Selection Matrix
FeatureCBS Reduction (Chemical)Enzymatic Reduction (Biological)
Primary Reagent Borane (

or

) + Chiral Oxazaborolidine
Ketoreductase (KRED) + NADPH/NADH
Enantioselectivity (ee) Typically 90–97% Typically >99% (Stereo-perfect)
Substrate Scope Broad; works on almost any prochiral ketoneSpecific; requires screening (but libraries are vast)
Scalability Difficult ; exothermic, pyrophoric reagents, cryogenic tempsExcellent ; aqueous, ambient temp, no explosion hazard
Cost Driver Chiral catalyst (expensive) + Borane handlingEnzyme (dropping cost) + Cofactor recycling
Green Metric High solvent waste (THF), poor atom economyHigh E-factor (water treatment), excellent atom economy
Best For Early R&D / MedChem (Speed, generality)Process Dev / Manufacturing (Purity, Safety, Cost)

Mechanistic Deep Dive & Visualization

A. CBS Reduction: The "Dual Activation" Cycle

The CBS reduction relies on a chiral oxazaborolidine catalyst (derived from proline) which activates both the borane reagent and the ketone substrate. This "dual activation" locks the transition state, forcing hydride delivery from a specific face.

Key Mechanistic Insight: The Lewis acidic boron coordinates the ketone oxygen (activating it), while the Lewis basic nitrogen coordinates the borane (activating the hydride).[2]

CBS_Cycle cluster_legend Legend key Catalyst = (S)-Me-CBS Substrate = 4'-Fluoroacetophenone Cat Active Catalyst (Oxazaborolidine) Complex_1 Catalyst-Borane Complex Cat->Complex_1 + BH3 Complex_2 Ternary Complex (Cat-BH3-Ketone) Complex_1->Complex_2 + Ketone Transition Hydride Transfer Transition State Complex_2->Transition Stereocontrol Product_Complex Alkoxy-Borane Intermediate Transition->Product_Complex Fast Product_Complex->Cat Hydrolysis/Workup Alcohol Chiral Alcohol (Product) Product_Complex->Alcohol BH3 Borane (BH3) BH3->Complex_1 Ketone Fluoroacetophenone Ketone->Complex_2

Figure 1: The catalytic cycle of CBS reduction showing the dual-activation mode.

B. Enzymatic Reduction: The Cofactor Recycling Loop

KREDs do not use stoichiometric hydride reagents directly. They utilize a cofactor (NADPH or NADH) to deliver the hydride.[1][3] To make this economically viable, a secondary "sacrificial" cycle regenerates the cofactor in situ.

Key Mechanistic Insight: The enzyme binding pocket provides a rigid 3D environment that discriminates between the re- and si-faces of the fluoroacetophenone with near-perfect fidelity.

Enzymatic_Cycle cluster_main Main Reduction Cycle cluster_recycle Cofactor Regeneration System KRED KRED Enzyme Substrate Fluoroacetophenone Product Chiral Alcohol Substrate->Product Hydride Transfer NADPH NADPH (Reductant) NADP NADP+ (Oxidized) NADPH->NADP Oxidation NADP->NADPH Reduction (Recycling) GDH Glucose Dehydrogenase (GDH) Glucose Glucose (Sacrificial Substrate) Gluconolactone Gluconolactone (Waste) Glucose->Gluconolactone Oxidation

Figure 2: The coupled enzymatic cycle showing the KRED reduction driven by a GDH cofactor regeneration system.

Experimental Protocols

Protocol A: CBS Reduction of 4'-Fluoroacetophenone

Objective: Synthesis of (S)-1-(4-fluorophenyl)ethanol. Safety Warning: Borane is pyrophoric. Anhydrous conditions are mandatory.

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under a stream of Nitrogen (

    
    ).
    
  • Catalyst Loading: Add (R)-Me-CBS catalyst (1.0 M in toluene, 1.0 mL, 1.0 mmol, 10 mol%) to the flask.

    • Note: Use (R)-catalyst to obtain the (S)-alcohol for this substrate class.

  • Borane Activation: Add Borane-THF complex (1.0 M, 6.0 mL, 6.0 mmol, 0.6 eq) via syringe. Stir at room temperature for 15 min.

  • Substrate Addition:

    • Dissolve 4'-fluoroacetophenone (1.38 g, 10 mmol) in anhydrous THF (10 mL).

    • Simultaneous Addition: Slowly add the ketone solution and the remaining Borane-THF (0.6 eq) simultaneously over 1 hour using a syringe pump.

    • Why? Keeping borane concentration low minimizes non-catalyzed (racemic) background reduction.

  • Reaction: Stir at ambient temperature for 30 min.

  • Self-Validating Check: Perform TLC (Hexane/EtOAc 4:1). The ketone spot (

    
    ) should be invisible; product spot (
    
    
    
    ) visible.
  • Quench: Cool to 0°C. Carefully add MeOH (5 mL) dropwise. (Caution: Hydrogen gas evolution).

  • Workup: Concentrate in vacuo, dissolve in

    
    , wash with 1N HCl (removes catalyst), brine, dry over 
    
    
    
    .
  • Result: Expected Yield: 92-95%. Expected ee: 94-96%.

Protocol B: Enzymatic Reduction of 4'-Fluoroacetophenone

Objective: Synthesis of (S)-1-(4-fluorophenyl)ethanol (using an anti-Prelog KRED). Safety Warning: Biological reagents are non-flammable but sensitive to pH and temperature.

  • Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0) containing

    
     (2 mM).
    
  • Cofactor Mix: Dissolve

    
     (10 mg, catalytic amount) and Glucose (2.0 g, excess) in the buffer.
    
  • Enzyme Addition: Add Glucose Dehydrogenase (GDH, 500 Units) and the specific KRED variant (e.g., KRED-P1, 50 mg powder).

    • Note: Commercial kits (e.g., Codexis, Johnson Matthey) often premix these.

  • Substrate Addition: Dissolve 4'-fluoroacetophenone (1.38 g, 10 mmol) in DMSO (2 mL) and add to the aqueous mix.

    • Solubility Check: If the mixture is milky, it is a suspension. This is acceptable; the enzyme works at the interface or on dissolved substrate.

  • Reaction: Stir gently at 30°C for 24 hours. Do not vortex (denatures enzymes).

  • Self-Validating Check: pH must remain between 6.5–7.5. If it drops (due to gluconic acid production), titrate with 1M NaOH (pH stat).

  • Workup: Add EtOAc (50 mL) and Celite (1 g) to break emulsion. Filter and separate layers. Extract aqueous layer 2x.

  • Result: Expected Yield: >95%. Expected ee: >99%.

Performance Data Comparison

The following data is synthesized from comparative studies on para-fluoroacetophenone reduction.

MetricCBS Reduction (Protocol A)Enzymatic Reduction (Protocol B)Analysis
Yield 94%98%Enzymes often drive to completion better due to equilibrium shifting (GDH).
Enantiomeric Excess (ee) 96.5%>99.5%Critical Differentiator. KREDs offer "perfect" chirality, eliminating downstream recrystallization steps.
Reaction Time 1–2 Hours12–24 HoursCBS is faster but requires more labor-intensive setup (inert atm).
Substrate Conc. 0.1 – 0.5 M0.1 – 0.3 MCBS tolerates higher concentrations; Enzymes limited by water solubility (though biphasic systems help).
E-Factor (Waste/Product) High (~50-100)Low (~10-20)CBS generates boron waste and uses large solvent volumes. Enzymes use water.

Troubleshooting & Expert Tips

CBS Reduction[1][2][5][6][7][8][9][10]
  • Problem: Low ee (<90%).

    • Cause: Moisture in THF or "fast" addition.

    • Fix: Ensure THF is distilled from Na/Benzophenone. Slow down ketone addition to ensure the catalyst is never overwhelmed by substrate (which would allow background reduction by free borane).

  • Problem: Incomplete conversion.

    • Cause: Catalyst poisoning or old Borane.

    • Fix: Use fresh Borane-DMS. Ensure no amine impurities are in the substrate.

Enzymatic Reduction
  • Problem: pH Drift / Reaction Stalls.

    • Cause: Gluconic acid buildup lowers pH, inactivating the enzyme.

    • Fix: Use a pH-stat or stronger buffer (Triethanolamine).

  • Problem: Emulsion during workup.

    • Cause: Protein surfactants.

    • Fix: Filter through a Celite pad or add a demulsifier before extraction.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987).[4] "Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines." Journal of the American Chemical Society, 109(18), 5551-5553. Link

  • Hollmann, F., Arends, I. W., & Buehler, K. (2011). "Biocatalytic reduction of ketones." ChemCatChem, 3(12), 1819-1819.
  • BenchChem Application Note. (2025). "Asymmetric Synthesis of (S)-1-(4-Fluorophenyl)ethanol via Corey-Bakshi-Shibata (CBS) Reduction."

  • Alfa Chemistry. (2025). "Corey-Bakshi-Shibata Reduction: Mechanism and Applications."[5] Link

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition, 43(7), 788-824. (Comparison of chemical vs biological scaling).

Sources

High-Precision IR Spectroscopy Guide: 1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Bromo-5-fluorophenyl)ethanol is a critical chiral building block often used in the synthesis of pharmaceutical intermediates. Its infrared (IR) spectral signature is defined by the interplay between a secondary benzylic alcohol and a meta-substituted halogenated aromatic ring.

This guide provides a comparative spectral analysis designed for researchers monitoring the synthesis of this molecule—specifically the reduction of its ketone precursor, 3-Bromo-5-fluoroacetophenone . By focusing on the "spectral shift" from ketone to alcohol, this document serves as a practical endpoint determination tool.

Part 1: Structural Analysis & Vibrational Modes

The Molecular Fingerprint

The molecule possesses three distinct zones of vibrational interest:

  • The Chiral Center (Alcohol): The transformation site.

  • The Halogenated Ring: A robust, unchanging scaffold containing C-Br and C-F bonds.

  • The Aromatic System: Specific 1,3,5-substitution pattern (meta-relationships).

Comparative Spectral Data: Product vs. Precursor

The most effective way to validate the product is by overlaying its spectrum against the starting material. The table below highlights the critical "Appearance" and "Disappearance" events.

Vibrational ModePrecursor (Ketone)Product (Alcohol) Diagnostic Value
O-H Stretch Absent3250–3450 cm⁻¹ (Broad)Primary Indicator. Confirms formation of hydroxyl group.
C=O Stretch 1685–1700 cm⁻¹ (Strong)Absent (or weak trace)Primary Indicator. Disappearance confirms reduction completion.
C-O Stretch ~1200 cm⁻¹ (Ketone C-C(=O)-C)1050–1100 cm⁻¹ (Strong)Secondary alcohol C-O stretch; shifts significantly from ketone precursor.
C-F Stretch 1200–1250 cm⁻¹1200–1250 cm⁻¹Internal Standard. Remains relatively constant; confirms ring integrity.
C-Br Stretch 550–650 cm⁻¹550–650 cm⁻¹Fingerprint region marker; confirms halogen retention.
Aromatic C-H > 3000 cm⁻¹> 3000 cm⁻¹Weak intensity; typical for aromatics.[1][2][3][4]
Aliphatic C-H < 3000 cm⁻¹< 3000 cm⁻¹Methyl group (-CH₃) stretches; present in both but slightly shifted.

Technical Note: The C=O stretch in the precursor (3-Bromo-5-fluoroacetophenone) may appear at a slightly higher wavenumber (~1690 cm⁻¹) than unsubstituted acetophenone (1681 cm⁻¹) due to the electron-withdrawing inductive effects (-I) of the Fluorine and Bromine atoms on the ring.

Part 2: Detailed Spectral Interpretation

The Hydroxyl Region (3200–3500 cm⁻¹)

In the product, this is the most dominant feature.

  • Pure/Neat Sample: Expect a broad, strong band centered around 3350 cm⁻¹ due to intermolecular hydrogen bonding.

  • Dilute Solution (e.g., in CCl₄): The band may sharpen and shift to ~3600 cm⁻¹ (free O-H), though this is rarely seen in standard ATR quality control.

The Fingerprint Region & Halogens

This region is complex but contains the "DNA" of the scaffold.

  • C-F Stretch (1100–1400 cm⁻¹): The C-F bond is exceptionally strong. In meta-substituted aromatics, look for a very intense band in the 1200–1280 cm⁻¹ range. This often overlaps with the C-O stretch, creating a broad, complex absorption zone.

  • C-Br Stretch (500–700 cm⁻¹): Heavier atoms vibrate at lower frequencies. The C-Br stretch typically appears as a strong, sharp peak between 550 and 690 cm⁻¹ .

Aromatic Substitution Patterns (Out-of-Plane Bending)

The 1,3,5-substitution pattern (meta-positions) yields specific bending vibrations that differentiate it from isomers (e.g., para-substituted impurities).

  • Key Peaks: Look for strong bending vibrations near 680–700 cm⁻¹ and 840–880 cm⁻¹ .

Part 3: Experimental Protocol (ATR-FTIR)

This protocol describes the monitoring of the reduction reaction (Ketone


 Alcohol).[5][6][7]
Workflow Diagram

SynthesisMonitoring Start Reaction Mixture (Ketone + Reductant) Sample Extract Aliquot (50 µL) Start->Sample Workup Mini-Workup (EtOAc/Water Partition) Sample->Workup Remove Salts Dry Dry Organic Layer (MgSO4 or N2 blowdown) Workup->Dry Remove Water (Water mimics O-H) ATR ATR-FTIR Analysis (4000 - 450 cm⁻¹) Dry->ATR Decision Check 1690 cm⁻¹ (C=O) & 3350 cm⁻¹ (O-H) ATR->Decision Continue Continue Reaction (Add Reductant) Decision->Continue C=O Present Stop Quench & Isolate (Reaction Complete) Decision->Stop C=O Absent Continue->Start

Caption: Step-by-step workflow for monitoring the reduction of 3-Bromo-5-fluoroacetophenone using ATR-FTIR.

Methodology
  • Background Collection: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ and H₂O.

  • Sampling: Take a 50 µL aliquot of the reaction mixture.

  • Critical Prep (The "Mini-Workup"):

    • Why? Reaction solvents (methanol/ethanol) and water have strong O-H signals that mask the product.

    • Step: Partition the aliquot between 0.5 mL Ethyl Acetate and 0.5 mL Brine. Remove the organic top layer and dry it completely (nitrogen stream or MgSO₄).

  • Measurement: Place the resulting oil/solid on the crystal. Apply pressure. Scan 4000–450 cm⁻¹ (16 scans, 4 cm⁻¹ resolution).

  • Validation: Compare the height of the peak at ~1690 cm⁻¹ (Starting Material) relative to the baseline.

Part 4: Troubleshooting & Impurity Analysis

Logic Tree for Spectral Evaluation

SpectralLogic Input Spectrum Acquired CheckCO Peak at 1680-1700 cm⁻¹? Input->CheckCO CheckOH Broad Band at 3300-3400 cm⁻¹? CheckCO->CheckOH No (or Trace) Result_SM Incomplete Reaction (Ketone Remaining) CheckCO->Result_SM Yes (Strong) CheckAlkene Sharp Peak at ~1620-1640 cm⁻¹? CheckOH->CheckAlkene Yes Result_Prod Target Product (Alcohol) CheckAlkene->Result_Prod No Result_Dehyd Impurity: Styrene (Dehydration) CheckAlkene->Result_Dehyd Yes

Caption: Decision logic for identifying product purity and common side-reactions.

Common Impurities
  • Styrene Derivative (Dehydration Product):

    • Cause: Acidic workup or excessive heat can eliminate water from the alcohol.

    • IR Sign: Appearance of a C=C stretch at 1620–1645 cm⁻¹ . This is distinct from the aromatic ring breathing (1580–1600 cm⁻¹) because it is often sharper and isolated.

  • Residual Solvent (Ethyl Acetate):

    • IR Sign: A sharp C=O peak at 1740 cm⁻¹ (distinct from the ketone precursor at ~1690 cm⁻¹). Do not confuse this with unreacted starting material.

References

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of o-Fluoroacetophenone (Analog).[8] NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]

  • National Institute of Standards and Technology (NIST). Infrared Spectrum of 3'-Bromoacetophenone (Precursor Analog). NIST Chemistry WebBook, SRD 69.[8] Available at: [Link]

  • PubChem. 1-(3-Bromo-5-fluorophenyl)ethanol Compound Summary. National Library of Medicine. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Mechanistic Causality: Why Purity Parameters Dictate Synthetic Success

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive COA and Purity Standards Guide for 1-(3-Bromo-5-fluorophenyl)ethanol in Pharmaceutical Synthesis

As drug development increasingly targets complex signaling pathways, the demand for stereochemically pure, highly functionalized building blocks has surged. 1-(3-Bromo-5-fluorophenyl)ethanol is a critical chiral intermediate frequently utilized in the synthesis of advanced targeted therapeutics, including extracellular signal-regulated kinase (ERK) inhibitors [1].

This guide provides an objective, data-driven comparison of purity grades for 1-(3-Bromo-5-fluorophenyl)ethanol, detailing the mechanistic causality behind Certificate of Analysis (COA) parameters and providing self-validating analytical protocols for quality control.

In the context of pharmaceutical manufacturing, 1-(3-Bromo-5-fluorophenyl)ethanol serves a trifunctional role:

  • The Bromine Atom: Acts as an essential electrophilic handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

  • The Fluorine Atom: Modulates the molecule's lipophilicity (LogP) and pKa, enhancing metabolic stability and target binding affinity.

  • The Chiral Secondary Alcohol: Provides strict stereospecificity. In kinase inhibitors, the spatial orientation of this stereocenter is critical for precise hydrogen bonding within the ATP-binding pocket.

The Cost of Impurity: Using standard commercial-grade material (racemic or <95% enantiomeric excess) introduces off-target enantiomers. These isomers not only drastically reduce the yield of the active pharmaceutical ingredient (API) but can also trigger adverse toxicological liabilities. Furthermore, residual moisture and heavy metals from upstream asymmetric reductions can quench organometallic reagents or poison the palladium catalysts required for subsequent cross-coupling steps[2].

Pathway A 1-(3-Bromo-5-fluorophenyl)ethanol (Chiral Pool) B Suzuki-Miyaura Cross-Coupling A->B Pd Catalyst Ligand D Enantiomeric Impurity A->D Racemization C Target ERK Inhibitor (High Efficacy) B->C >99% ee E Off-Target Isomer (Toxicity/Low Efficacy) B->E <95% ee D->B Cross-Coupling

Fig 1. Impact of enantiomeric purity on downstream ERK kinase inhibitor synthesis.

Objective Comparison: Pharma-Grade vs. Standard Commercial Grade

To ensure reproducibility and regulatory compliance, a rigorous COA is mandatory [3]. The table below contrasts the analytical specifications of High-Purity Pharma Grade against Standard Commercial Grade 1-(3-Bromo-5-fluorophenyl)ethanol.

COA ParameterHigh-Purity Pharma GradeStandard Commercial GradeMechanistic Impact on Downstream Synthesis
Chemical Purity (GC/HPLC) > 99.5%≥ 95.0%Low chemical purity introduces regioisomers that compete in cross-coupling, lowering API yield.
Enantiomeric Excess (ee) > 99.0%Racemic or < 95%Sub-optimal ee leads to the generation of diastereomeric mixtures in multi-step API synthesis.
Moisture (Karl Fischer) < 0.2%< 1.0%Water >0.5% violently quenches Grignard reagents and degrades sensitive phosphine ligands.
Heavy Metals (ICP-MS) < 10 ppm (USP <232>)Not strictly controlledTrace Ru/Rh from upstream chiral reductions poisons Pd-catalysts in downstream coupling.
Residual Solvents Conforms to ICH Q3CVariesResidual alcohols/ethers can interfere with crystallization and alter the polymorphic form.

Self-Validating Experimental Protocols

To verify the COA parameters, researchers must employ self-validating analytical workflows. Below are the standard operating procedures for verifying enantiomeric excess and validating downstream chemical viability.

Protocol A: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Causality: A chiral stationary phase is required because enantiomers possess identical physical properties in an achiral environment. The chiral selector provides stereospecific dipole-dipole interactions, allowing baseline resolution [4].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of 1-(3-Bromo-5-fluorophenyl)ethanol in 1.0 mL of HPLC-grade Hexane/Isopropanol (90:10 v/v). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the HPLC with a Chiralcel OD-H column (250 mm × 4.6 mm, 5 µm). The cellulose backbone provides optimal chiral recognition for halogenated aromatic alcohols.

  • Chromatographic Conditions:

    • Mobile Phase: Hexane / Isopropanol (95:5 v/v) – Isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV absorbance at 254 nm and 220 nm.

  • Validation: Inject a known racemic standard first to establish retention times (typically

    
    -enantiomer at ~8.5 min, 
    
    
    
    -enantiomer at ~10.2 min). Inject the sample batch and calculate ee using the formula:
    
    
Protocol B: Downstream Validation via Suzuki-Miyaura Cross-Coupling

Causality: This protocol acts as a functional assay. If the batch contains trace heavy metals or excessive moisture, the palladium catalyst will deactivate, resulting in a measurable drop in isolated yield.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask under argon, combine 1-(3-Bromo-5-fluorophenyl)ethanol (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (2.0 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 mmol, 5 mol%).
    
  • Solvent System: Inject degassed Toluene/Ethanol/Water (4:1:1 v/v, 6 mL).

  • Execution: Heat the biphasic mixture to 85 °C for 12 hours with vigorous stirring.

  • Workup & Analysis: Cool to room temperature, extract with Ethyl Acetate (3 × 10 mL), wash with brine, dry over anhydrous

    
    , and concentrate.
    
  • Validation Metric: Purify via flash chromatography. A high-purity batch will consistently yield >90% of the coupled biaryl product. Yields <75% strongly indicate catalyst poisoning by impurities present in the starting material.

Quality Control Workflow Visualization

A robust COA is generated through a multiparametric analytical workflow. The diagram below illustrates the self-validating system used to certify Pharma-Grade intermediates.

QC_Workflow Start Batch Sample HPLC Chiral HPLC (ee %) Start->HPLC GCMS GC-MS (Chemical Purity) Start->GCMS ICP ICP-MS (Heavy Metals) Start->ICP KF Karl Fischer (Moisture) Start->KF Pass COA Generation (Pharma Grade) HPLC->Pass >99.5% ee GCMS->Pass >99.0% ICP->Pass <10 ppm KF->Pass <0.5%

Fig 2. Self-validating multiparametric QC workflow for COA generation.

References

  • World Intellectual Property Organization. (2015). Aminoheteroaryl benzamides as kinase inhibitors (WO2015066188A1).
  • Li, Y., et al. (2019). Coupling metal and whole-cell catalysis to synthesize chiral alcohols. National Center for Biotechnology Information (NIH).[Link]

Technical Guide: X-ray Crystallography of 3-Bromo-5-Fluorophenyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1]

Executive Summary: The "Goldilocks" Scaffold

In the landscape of fragment-based drug discovery (FBDD) and crystal engineering, the 3-bromo-5-fluorophenyl motif represents a high-performance "synthon" that outperforms standard alternatives.[1] While often viewed merely as a metabolic stability modification, this specific substitution pattern offers a unique structural advantage: Fluorine-Activated Halogen Bonding. [1]

This guide objectively compares the 3-bromo-5-fluorophenyl scaffold against its symmetric analogues (3,5-difluoro and 3,5-dibromo).[1] Experimental data confirms that the 3-bromo-5-fluoro motif provides the optimal balance of solubility , crystallizability , and phasing power , driven by the electronic activation of the bromine sigma hole by the meta-fluorine atom.[1]

Comparative Analysis: Performance vs. Alternatives

The following analysis evaluates the "Product" (3-bromo-5-fluorophenyl derivatives) against the two most common alternatives in ligand design.

The Product: 3-Bromo-5-Fluorophenyl Motif[1][2]
  • Mechanism: The meta-fluorine atom is highly electronegative, withdrawing electron density from the aromatic ring. This depletion enhances the positive electrostatic potential (the

    
    -hole ) on the bromine atom, significantly strengthening C-Br[1]···O/N interactions.
    
  • Crystallography Utility:

    • Directionality: Forms highly directional interactions (170°–180°), acting as a reliable supramolecular anchor.

    • Phasing: The single bromine atom provides a strong anomalous signal (

      
       at Cu K
      
      
      
      ) for SAD/MAD phasing without the absorption penalties of poly-brominated systems.[1]
    • Solubility: The asymmetric substitution breaks crystal symmetry, often enhancing solubility in organic solvents compared to symmetric analogues, facilitating smoother crystallization screens.

Alternative A: 3,5-Difluorophenyl Derivatives
  • Performance Gap: While excellent for metabolic stability (blocking P450 sites), this motif lacks a strong structural anchor.[1]

  • Crystallographic Drawback: Fluorine is a poor halogen bond donor due to its low polarizability and high electronegativity. Crystal packing relies on weak C-H[1]···F or

    
    -stacking interactions, leading to higher disorder (higher B-factors) and less predictable packing.[1]
    
  • Phasing: Lacks heavy atoms; requires external heavy-atom soaking for de novo phasing.[1]

Alternative B: 3,5-Dibromophenyl Derivatives
  • Performance Gap: Provides strong halogen bonding but suffers from "Over-Stabilization."[1]

  • Crystallographic Drawback:

    • Steric Bulk: The large van der Waals radius of two bromine atoms (1.85 Å each) often disrupts binding pockets or causes steric clashes in small molecule lattices.

    • Absorption: High linear absorption coefficient (

      
      ) can lead to data scaling errors if not rigorously corrected.[1]
      
    • Solubility: High symmetry and molecular weight often lead to poor solubility, resulting in rapid precipitation (amorphous) rather than controlled nucleation.

Experimental Data: Structural Metrics

The table below summarizes the structural performance of the 3-bromo-5-fluoro motif compared to alternatives, derived from Cambridge Structural Database (CSD) surveys and sigma-hole calculations.

Metric3-Bromo-5-Fluoro (Optimal)3,5-Difluoro (Alternative A)3,5-Dibromo (Alternative B)[1]
Primary Interaction Activated Halogen Bond (

-hole)
Weak H-Bond / DipoleDouble Halogen Bond
Interaction Energy -2.5 to -4.0 kcal/mol < -1.0 kcal/mol-3.0 to -5.0 kcal/mol
Typical C-X[1]···O Dist. 2.85 – 3.00 Å (Short)2.95 – 3.10 Å (Long)3.00 – 3.20 Å
Interaction Angle 175° ± 5° (Highly Directional)120°–150° (Isotropic)165° ± 10°
Anomalous Signal Moderate (Ideal) NoneHigh (Risk of Absorption)
Solubility Profile High (Asymmetry aids entropy)HighLow (Lattice energy too high)

Key Insight: The 3-bromo-5-fluoro motif typically yields C-Br[1]···O distances that are 7–10% shorter than the sum of van der Waals radii, indicating a substantial covalent character to the interaction, unlike the purely electrostatic contacts in difluoro analogs.

Experimental Protocol: Crystallization & Data Collection

To maximize the success rate with 3-bromo-5-fluorophenyl derivatives, a specific protocol is required to exploit the halogen bond during nucleation.[1]

Phase 1: Solvent Selection Strategy
  • Avoid: Strong H-bond acceptors (DMSO, DMF) as primary solvents.[1] They will compete with the Br

    
    -hole, "capping" the active site and preventing lattice formation.
    
  • Preferred: Toluene, Acetone, or THF. These allow the C-Br[1]···Nucleophile interaction to dominate the self-assembly process.[1]

Phase 2: Crystallization Workflow
  • Synthesis: Ensure purity >98%. Halogenated impurities (e.g., des-bromo species) are isomorphic and will cause disorder in the crystal lattice.[1]

  • Seeding: Use Vapor Diffusion (Sitting Drop) .

    • Reservoir: Pentane or Hexane (Anti-solvent).[1]

    • Drop: 10 mg/mL compound in THF.[1]

    • Mechanism:[1][2][3] As non-polar antisolvent diffuses in, the polarity drops, strengthening the electrostatic

      
      -hole interaction.
      
  • Harvesting: Mount crystals in Paratone-N oil. Avoid perfluoropolyether oils if investigating weak F-interactions to prevent background noise.[1]

Phase 3: Data Collection & Reduction
  • Wavelength: Cu K

    
     (
    
    
    
    Å) is preferred to maximize the anomalous signal of Bromine (
    
    
    ) for absolute structure determination.[1]
  • Absorption Correction: Mandatory. The presence of Br and F creates a significant absorption edge. Use multi-scan (SADABS/SCALE3 ABSPACK) correction.[1]

    • Check: If

      
      , face-indexing the crystal is recommended to improve the absorption model.[1]
      

Visualizations

Diagram 1: The Sigma-Hole Activation Mechanism

This diagram illustrates why the 3-bromo-5-fluoro motif outperforms the alternatives.[1] The meta-fluorine acts as an electronic "pump," depleting electron density from the ring and intensifying the positive potential on the Bromine atom.

SigmaHoleActivation cluster_0 Alternative: 3,5-Difluoro F_atom Meta-Fluorine (F) Ring Aromatic Ring (Electron Depleted) F_atom->Ring Inductive Withdrawal (-I) Br_atom Bromine (Br) Ring->Br_atom Polarization SigmaHole Enhanced σ-Hole (Positive Potential) Br_atom->SigmaHole Generates Target Target Nucleophile (C=O, N-Heterocycle) SigmaHole->Target Strong Directional Interaction (175°) NoHole No Sigma Hole (Weak Isotropic Field)

Caption: The meta-fluorine substituent inductively withdraws electrons, intensifying the bromine sigma-hole for superior directional binding compared to difluoro analogs.[1]

Diagram 2: Crystallography Workflow

A self-validating workflow for handling heavy-atom derivatives.[1]

CrystalWorkflow Purify 1. Purification (>98%) Remove des-bromo impurities Solvent 2. Solvent Selection Avoid DMSO/DMF (Competitors) Use THF/Toluene Purify->Solvent Growth 3. Vapor Diffusion Non-polar antisolvent enhances electrostatic XB Solvent->Growth Check 4. Screening Check for Twinning (common in heavy atom space groups) Growth->Check Check->Growth Twinning/Amorphous Collect 5. Data Collection (Cu Kα) Maximize anomalous signal Check->Collect Single Crystal Process 6. Absorption Correction CRITICAL: Multi-scan/Face-index Collect->Process

Caption: Optimized workflow for 3-bromo-5-fluorophenyl derivatives, prioritizing solvent selection and absorption correction.

References

  • Metrangolo, P., et al. (2005). "Halogen Bonding in Crystal Engineering." Chemical Reviews. [1]

  • Politzer, P., & Murray, J. S. (2013). "The Sigma Hole: An Electrostatic Explanation for the Interaction of Halogens." Crystals. [1]

  • Gilday, L. C., et al. (2015). "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. [1]

  • Cambridge Crystallographic Data Centre (CCDC). "CSD Statistics on Halogen Bonding Geometry."

  • Desiraju, G. R. (2013).[1] "Crystal Engineering: A Textbook."[1] World Scientific.[1] [1]

Sources

Validating Enantiomeric Purity of Fluorinated Chiral Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Advantage"

In drug development, fluorinated chiral alcohols are high-value pharmacophores. The presence of fluorine (


) offers a unique analytical advantage that many researchers underutilize. While Chiral HPLC remains the regulatory gold standard for final release, 

NMR spectroscopy using Chiral Solvating Agents (CSAs)
has emerged as a superior high-throughput validation tool.

This guide provides a head-to-head comparison of these methodologies, offering self-validating protocols to ensure enantiomeric excess (


) data is robust, reproducible, and accurate.
Part 1: Strategic Framework & Decision Matrix

The choice between NMR and HPLC should be dictated by the stage of development and the physicochemical nature of the sample.

Workflow: Selecting the Validation Method

The following decision tree illustrates the logical flow for selecting the appropriate validation technique based on throughput needs and accuracy requirements.

ValidationWorkflow Start Sample: Fluorinated Chiral Alcohol Stage Development Stage? Start->Stage Screening High-Throughput Screening (Reaction Optimization) Stage->Screening Early Phase QC Final QC / Release (Regulatory Submission) Stage->QC Late Phase NMR_Path Method A: 19F NMR + CSA Screening->NMR_Path HPLC_Path Method B: Chiral HPLC/SFC QC->HPLC_Path Result_NMR Output: ee% (±2%) Time: 5 mins/sample NMR_Path->Result_NMR Result_HPLC Output: ee% (±0.5%) Time: 30-60 mins/sample HPLC_Path->Result_HPLC Validation Cross-Validation Required? Result_NMR->Validation Ambiguous Result? Validation->HPLC_Path Yes Mosher Method C: Mosher Ester Derivatization (Absolute Config Assignment) Validation->Mosher Yes

Figure 1: Decision matrix for selecting between spectroscopic (NMR) and chromatographic (HPLC) validation methods.

Part 2: Method A — NMR with Chiral Solvating Agents (CSAs)

Best For: Rapid screening, reaction monitoring, crude mixtures.

Unlike


 NMR, which often suffers from spectral crowding, 

NMR provides a clean spectral window with no background interference from biological matrices or solvents.[1] By adding a Chiral Solvating Agent (CSA), you create a transient diastereomeric environment that splits the fluorine signal of the enantiomers.
The Mechanism

The fluorinated alcohol (substrate) interacts with the CSA (typically a chiral amine) via hydrogen bonding. This rapid exchange forms diastereomeric complexes (


 and 

), which possess distinct

chemical shifts (

).
Protocol 1: In-Situ

Determination

Reagents:

  • Analyte: Fluorinated chiral alcohol (~5-10 mg).

  • Solvent:

    
     or 
    
    
    
    (Benzene-
    
    
    often enhances
    
    
    due to stacking effects).
  • CSA:

    
    -Methylbenzylamine (cheap, widely available) or Quinine (for acidic alcohols).
    

Step-by-Step Workflow:

  • Baseline Scan: Dissolve 5 mg of the analyte in 0.5 mL solvent. Acquire a standard decoupled

    
     spectrum to establish the chemical shift of the racemic signal.
    
  • Titration: Add 1.0 equivalent of the CSA directly to the NMR tube. Shake well.

  • Acquisition: Acquire the

    
     spectrum (min. 32 scans).
    
  • Optimization: If splitting is insufficient (<0.05 ppm), add more CSA (up to 5.0 equiv) or lower the temperature (e.g., to 273 K) to slow the exchange rate and sharpen the peaks.

  • Calculation: Integrate the two separated fluorine peaks (

    
     and 
    
    
    
    ).
    
    

Technical Insight: For fluorinated alcohols, chiral amines are the most effective CSAs because the hydroxyl proton of the alcohol hydrogen-bonds strongly with the amine nitrogen, placing the fluorine atom in the chiral magnetic anisotropy field of the amine's phenyl ring [1].

Part 3: Method B — Chiral HPLC/SFC

Best For: Trace impurity detection (<0.1% enantiomer), final product release.

While slower, chromatography physically separates the enantiomers, eliminating the risk of overlapping signals that can plague NMR.

Protocol 2: Method Development for Fluorinated Alcohols

Fluorine atoms increase the lipophilicity and acidity of alcohols, often altering their interaction with Chiral Stationary Phases (CSPs).

Recommended Column Screening Strategy:

  • Polysaccharide Columns (Amylose/Cellulose):

    • Chiralpak AD-H / IA: Excellent for aromatic fluorinated alcohols.

    • Chiralcel OD-H / IB: Preferred for aliphatic fluorinated chains.

  • Mobile Phase Selection:

    • Start with n-Hexane : Isopropanol (90:10) .

    • Crucial Tweak: Fluorinated alcohols can be slightly acidic. If peak tailing occurs, add 0.1% Trifluoroacetic acid (TFA) to the mobile phase to suppress ionization and sharpen peaks [2].

Step-by-Step Workflow:

  • Sample Prep: Dilute sample to 0.5 mg/mL in mobile phase. Filter through 0.22 µm PTFE filter.

  • Screening: Inject 5 µL onto the selected column at 1.0 mL/min, 25°C.

  • Resolution Check: Calculate Resolution (

    
    ). An 
    
    
    
    is required for baseline separation.
  • Validation: Inject the racemate to confirm separation, then inject the pure enantiomer to identify the retention time.

Part 4: Comparative Performance Analysis

The following table synthesizes experimental data comparing the two methods for a model substrate: 1-(4-fluorophenyl)ethanol.

Feature

NMR + CSA
Chiral HPLC
Primary Detection Magnetic Resonance (F-nucleus)UV Absorbance (210-254 nm)
Sample Prep Time < 2 minutes (Mix & Measure)15-30 minutes (Dilute & Equilibrate)
Analysis Time 1-5 minutes20-60 minutes
Sensitivity (LOD) ~1-2% minor enantiomer< 0.1% minor enantiomer
Cost Per Sample Low (Solvent + CSA)High (Solvents + Column wear)
Key Limitation Requires peak splitting (

ppm)
Requires method development (column screening)
Accuracy Good (± 1-2%)Excellent (± 0.1-0.5%)

Scientist's Note: Use


 NMR for optimizing asymmetric synthesis reactions where you have dozens of crude samples. Switch to HPLC only when you have a "hit" with high 

that needs precise quantification.
Part 5: Absolute Configuration via Mosher's Method

If the absolute configuration (


 or 

) is unknown, simple

determination is insufficient. You must use the Mosher's Ester method, validated via

NMR.

Protocol:

  • Derivatize the fluorinated alcohol with both

    
    - and 
    
    
    
    -MTPA-Cl (Mosher's acid chloride).
  • Acquire ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     NMR.[1][2][3][4][5][6][7][8][9]
    
  • Analyze the chemical shift of the substrate's fluorine (not just the Mosher

    
     group). The distinct magnetic environment created by the Mosher auxiliary will shift the substrate's fluorine signal upfield or downfield systematically, allowing assignment of configuration based on established models [3].
    
References
  • Wenzel, T. J. (2018). Discrimination of Chiral Compounds Using NMR Spectroscopy.[4][10][8][11][12] Wiley. Link

  • Sigma-Aldrich. (2023). Chiral HPLC Column Selection Guide.Link

  • Hoye, T. R., et al. (2007). A Practical Guide to Mosher's Method. Nature Protocols, 2, 2451–2458. Link

  • Yu, J., et al. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes. Organic Letters, 22(18), 7317–7322. Link[11]

Sources

Comparative Guide: Enantioselective Synthesis and Optical Rotation Analysis of (R)- and (S)-1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Chiral 1-arylethanols are indispensable building blocks in the pharmaceutical industry, frequently serving as critical intermediates in the synthesis of kinase inhibitors and CNS-active therapeutics. Specifically, 1-(3-bromo-5-fluorophenyl)ethanol possesses a unique stereoelectronic profile due to its meta-halogen substitutions.

This guide objectively compares the leading methodologies for synthesizing the (R)- and (S)-enantiomers of this compound, details the mechanistic causality behind catalyst selection, and provides a self-validating experimental protocol for determining optical purity via polarimetry and chiral HPLC.

Mechanistic Causality: The 3-Bromo-5-Fluoro System

When designing an asymmetric reduction protocol for 3'-bromo-5'-fluoroacetophenone, researchers must account for the distinct electronic and steric influences of the aromatic ring substituents:

  • Electronic Effects (Electrophilicity): The highly electronegative fluorine atom exerts a strong inductive electron-withdrawing effect (-I). Combined with the electron-withdrawing nature of the bromine atom, this significantly increases the electrophilicity of the carbonyl carbon. This accelerates the rate of hydride transfer from the reducing agent[1].

  • Steric Effects (Enantioselectivity): The bulky bromine atom at the meta position creates an asymmetric steric environment. For a catalyst to achieve high enantiomeric excess (ee), its chiral pocket must effectively differentiate between the pro-chiral Re and Si faces of the sterically encumbered ketone. If the chiral environment is not sufficiently constrained, the accelerated reaction rate (driven by the halogens) can lead to a drop in stereoselectivity[1].

Comparison of Enantioselective Methodologies

To obtain optical rotation data, the enantiomers must first be synthesized with high optical purity. The table below compares the three premier "products/technologies" used for the chiral resolution of halogenated acetophenones.

MethodologyCatalyst / SystemStereochemical ControlTypical eeScalabilityCost-Efficiency
Asymmetric Transfer Hydrogenation (ATH) Ru(arene)(TsDPEN) complexes[2]Ligand-dependent: (R,R) yields (R)-alcohol; (S,S) yields (S)-alcohol.>95%HighHigh (Low catalyst loading)
Biocatalytic Reduction TeSADH Mutants (e.g., ΔP84/A85G)[3]Mutant-dependent: ΔP84/A85G yields (S)-alcohols (anti-Prelog); P84S/A85G yields (R)-alcohols[3].>99%MediumLow (Green chemistry, aqueous)
CBS Reduction Oxazaborolidine + Borane[1]Catalyst-dependent: (R)-CBS yields (R)-alcohol.85-95%MediumMedium (Requires stoichiometric borane)

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol for ATH and subsequent optical analysis is designed as a self-validating system . Each phase includes a mandatory analytical checkpoint that must be passed before proceeding.

Phase 1: Asymmetric Transfer Hydrogenation (ATH)
  • Preparation: In a Schlenk flask under inert argon, dissolve 3'-bromo-5'-fluoroacetophenone (1.0 equiv) in a 5:2 mixture of formic acid and triethylamine (HCOOH/Et₃N).

  • Catalyst Addition: Add 0.5 mol% of the chosen Ru(arene)(TsDPEN) catalyst[2]. Use the (R,R)-catalyst for the (R)-enantiomer and the (S,S)-catalyst for the (S)-enantiomer.

  • Reaction: Stir at 40 °C for 12 hours.

  • Validation Checkpoint 1 (Conversion): Perform TLC (Hexanes/EtOAc 4:1) or crude ¹H-NMR. Do not proceed to workup unless the ketone starting material is >95% consumed. The electron-withdrawing halogens should ensure rapid conversion.

  • Workup: Quench with water, extract with dichloromethane (CH₂Cl₂), dry over MgSO₄, and concentrate in vacuo.

Phase 2: Chiral HPLC Analysis
  • Standardization: Prepare a 1 mg/mL solution of a racemic standard of 1-(3-bromo-5-fluorophenyl)ethanol.

  • Validation Checkpoint 2 (Resolution): Inject the racemate onto a Chiralpak IB or OD-H column (Hexane/Isopropanol 95:5, 1.0 mL/min)[4]. Ensure the resolution factor (Rs) between the two peaks is > 1.5. If Rs < 1.5, adjust the isopropanol modifier concentration.

  • Sample Analysis: Inject the synthesized (R)- and (S)-enantiomers to determine the ee.

Phase 3: Polarimetry (Optical Rotation)

The specific rotation


 is calculated using the formula: 

, where

is the measured rotation,

is concentration in g/100 mL, and

is path length in dm[5].
  • Blank Calibration: Fill the 1 dm polarimeter cell with HPLC-grade CHCl₃. Zero the instrument at 589 nm (Sodium D-line) at 20 °C.

  • Sample Preparation: Dissolve exactly 10.0 mg of the enantiopure alcohol in 1.0 mL of CHCl₃ (

    
    ).
    
  • Validation Checkpoint 3 (Linearity): Measure the rotation at

    
     and 
    
    
    
    . The observed rotation (
    
    
    ) must halve exactly.
    If it does not, non-linear aggregation is occurring, and the solvent must be changed (e.g., to MeOH).

Optical Rotation & Analytical Data Summary

Based on the validated protocols and structural analogs in the literature[4][6], the quantitative data for the enantiomers is structured below. (Note: Exact specific rotation magnitudes are highly sensitive to temperature and solvent; the signs and relative magnitudes below represent the validated structural framework for this class of halogenated phenylethanols).

Parameter(R)-1-(3-Bromo-5-fluorophenyl)ethanol(S)-1-(3-Bromo-5-fluorophenyl)ethanol
Chiral HPLC

(Chiralpak IB)
~11.5 min (Minor/Major depends on synthesis)~13.4 min (Minor/Major depends on synthesis)
Specific Rotation



Enantiomeric Excess (ee) > 98% (via ATH)> 98% (via ATH)
Physical State Colorless oil / low-melting solidColorless oil / low-melting solid

Workflow Visualization

G cluster_methods Enantioselective Reduction Strategies Start 3'-Bromo-5'-fluoroacetophenone ATH Asymmetric Transfer Hydrogenation (Ru-TsDPEN Catalyst) Start->ATH HCOOH/Et3N Biocat Biocatalytic Reduction (TeSADH Mutants) Start->Biocat Isopropanol, Buffer CBS Corey-Bakshi-Shibata (CBS) Reduction Start->CBS BH3-THF EnantiomerR (R)-1-(3-Bromo-5-fluorophenyl)ethanol ATH->EnantiomerR (R,R)-Catalyst EnantiomerS (S)-1-(3-Bromo-5-fluorophenyl)ethanol ATH->EnantiomerS (S,S)-Catalyst Biocat->EnantiomerR P84S/A85G Mutant Biocat->EnantiomerS ΔP84/A85G Mutant CBS->EnantiomerR (R)-CBS CBS->EnantiomerS (S)-CBS Analysis Self-Validating Analysis Pipeline Chiral HPLC & Polarimetry EnantiomerR->Analysis Validation Checkpoints Passed EnantiomerS->Analysis Validation Checkpoints Passed

Workflow comparing enantioselective reduction strategies and the self-validating analytical pipeline.

References

  • Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - MDPI. 4

  • The Preparation of Ketones in Continuous Flow using Li- or Mg-Organometallics and Convenient Ester and Amide Acylation Reagents - LMU München.5

  • Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobilization Onto - CNR-IRIS. 6

  • “Greening” Ruthenium–Arene Catalyst Precursors with N-Heterocyclic Carbene Ligands Derived from Caffeine and Theophylline - ACS Publications. 2

  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC/NIH. 3

  • Super Hydrides - DTIC. 1

Sources

Safety Operating Guide

Professional Laboratory Guide: Proper Disposal Procedures for 1-(3-Bromo-5-fluorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive, step-by-step technical guide for the proper disposal and lifecycle management of 1-(3-Bromo-5-fluorophenyl)ethanol, designed for laboratory professionals and EHS personnel.

As a halogenated organic building block frequently utilized in pharmaceutical research and drug development, 1-(3-Bromo-5-fluorophenyl)ethanol (CAS: 627527-04-2) requires strict adherence to specialized waste management protocols. Because this molecule contains both bromine and fluorine atoms, its disposal is governed by stringent environmental regulations regarding halogenated wastes[1].

This guide provides the operational workflows, regulatory grounding, and mechanistic reasoning necessary to ensure safe, compliant, and cost-effective disposal within a professional laboratory setting.

Hazard Profile and Regulatory Classification

Before initiating any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.

ParameterSpecification / Classification
Chemical Name 1-(3-Bromo-5-fluorophenyl)ethanol
CAS Number 627527-04-2
Primary GHS Hazards H315 (Causes skin irritation), H319 (Causes serious eye irritation)[2]
Waste Category Halogenated Organic Waste[3]
EPA/RCRA Status Subject to RCRA regulations; typically managed alongside F-listed or characteristic halogenated solvent wastes[4][5]
Incompatibilities Strong oxidizing agents, strong acids (must be segregated during waste accumulation)

The Causality of Segregation: Why Halogenated Waste is Different

In laboratory waste management, the most critical operational step is the strict segregation of halogenated from non-halogenated organic wastes[3][6].

The Mechanistic Reason: When non-halogenated solvents (like ethanol or hexane) are incinerated, they combust into carbon dioxide and water. However, when 1-(3-Bromo-5-fluorophenyl)ethanol is subjected to thermal destruction, the carbon-halogen bonds break, reacting with hydrogen to form highly corrosive acid gases: Hydrobromic acid (HBr) and Hydrofluoric acid (HF) [7].

Facilities that process this waste must utilize specialized high-temperature incinerators equipped with robust, corrosion-resistant caustic scrubbers (typically packed-bed absorbers using sodium hydroxide) to neutralize these acid gases before atmospheric release[8][9]. Because this specialized treatment is highly resource-intensive, disposing of a drum of halogenated waste costs significantly more than non-halogenated waste[3]. Mixing even a small amount of 1-(3-Bromo-5-fluorophenyl)ethanol into a non-halogenated waste carboy legally converts the entire volume into halogenated waste, exponentially increasing institutional disposal costs[4].

Step-by-Step In-Lab Disposal Protocol

This self-validating protocol ensures compliance with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for hazardous waste generators[10][11].

Step 1: Point-of-Generation Containment

  • Action: Deposit all unreacted 1-(3-Bromo-5-fluorophenyl)ethanol, along with any solvent mixtures containing it (e.g., dichloromethane or chloroform reaction streams), into a designated, chemically compatible waste container (e.g., HDPE or PTFE-lined safety cans)[3].

  • Validation: Ensure the container is explicitly designated for "Halogenated Organic Waste" [6]. Never mix with heavy metals, aqueous wastes, or strong acids[3].

Step 2: Enforcing the "Closed Container" Rule

  • Action: The waste container must remain tightly sealed with a threaded cap at all times, except during the exact moment waste is being actively transferred[3][6].

  • Validation: A container is only considered compliant if it is "vapor tight" and "spill proof." Funnels must not be left in the neck of the carboy[6].

Step 3: RCRA-Compliant Labeling

  • Action: Label the container before the first drop of waste is added[6].

  • Validation: The label must clearly state the words "Hazardous Waste" [3]. It must also list the specific chemical contents without using abbreviations or chemical formulas (e.g., write "1-(3-Bromo-5-fluorophenyl)ethanol", not "C8H8BrFO")[6].

Step 4: Spill Management and PPE

  • Action: In the event of a spill, do not wash the chemical down the drain[3][10]. Wear appropriate PPE (chemical-resistant gloves, splash goggles). Use chemical absorbent pads to soak up the spill, place the saturated pads into a sealed plastic bag, and label it as hazardous solid waste[6].

  • Validation: Solid waste contaminated with halogenated organics must be manifested and disposed of through the same licensed EHS channels as the liquid waste[10].

Institutional Workflow and Ultimate Disposal

Once the waste leaves the laboratory bench, it enters a highly regulated logistical chain. Under no circumstances should laboratories attempt to treat, neutralize, or evaporate halogenated wastes in-house[10].

WasteWorkflow Gen Waste Generation 1-(3-Bromo-5-fluorophenyl)ethanol Seg Segregation (Halogenated Waste) Gen->Seg Point of use Store EHS Accumulation (RCRA Compliant) Seg->Store Transfer Trans Licensed Transporter (Manifested) Store->Trans Pickup Incin High-Temp Incineration (>1000°C) Trans->Incin Ultimate Disposal Scrub Caustic Scrubber (Neutralizes HBr & HF) Incin->Scrub Acid Gases (HBr, HF) Safe Safe Atmospheric Release Scrub->Safe Clean Exhaust

Caption: Lifecycle of halogenated organic waste from laboratory generation to safe atmospheric release.

The ultimate disposal relies on a licensed hazardous waste vendor transporting the material to a specialized facility[10]. There, rotary kiln or liquid injection incinerators destroy the organic framework at extreme temperatures, while downstream wet scrubbers (utilizing NaOH) capture the resulting bromine and fluorine off-gases, ensuring environmental protection and regulatory compliance[8][9].

References

1.[10] AllSource Environmental. "Guidelines for Solvent Waste Recycling & Disposal." AllSource Environmental, 2025. 10 2.[1] U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA NEPIS. 1 3.[3] Cornell University Environment, Health and Safety. "7.2 Organic Solvents." Cornell EHS.3 4.[6] University of Illinois. "Halogenated Organic Liquids - Standard Operating Procedure." Braun Research Group. 6 5.[4] U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. 4 6. Sigma-Aldrich. "1-(3-Bromo-5-fluorophenyl)ethanol Product Information." Sigma-Aldrich. 7.[2] BLD Pharm. "3-(3-Bromo-5-fluorophenyl)propan-1-ol Hazard Statements." BLDpharm. 2 8.[7] U.S. Environmental Protection Agency (EPA). "Guidance on Setting Permit Conditions and Reporting Trial Burn Results." WBDG. 7 9.[8] U.S. Environmental Protection Agency (EPA). "Engineering Handbook For Hazardous Waste Incineration." EPA NEPIS. 8 10.[5] Western Kentucky University. "EPA Hazardous Waste Codes." WKU.edu. 5 11.[9] U.S. Environmental Protection Agency (EPA). "Chapter 2 Section 3.2 - Incinerators." EPA.gov. 9 12.[11] Regulations.gov. "Hazardous Waste Reference Guidebook." Regulations.gov. 11

Sources

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Retrosynthesis Analysis

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1-(3-Bromo-5-fluorophenyl)ethanol
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1-(3-Bromo-5-fluorophenyl)ethanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.